molecular formula C8H9NS B188731 2-Methylbenzenecarbothioamide CAS No. 53515-19-8

2-Methylbenzenecarbothioamide

Cat. No.: B188731
CAS No.: 53515-19-8
M. Wt: 151.23 g/mol
InChI Key: DEFUMLHLEJNWIO-UHFFFAOYSA-N
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Description

2-Methylbenzenecarbothioamide belongs to the carbothioamide class of compounds, which are tridentate donor systems recognized for diverse and potent biological activities in scientific research. This scaffold is a subject of interest in medicinal chemistry for the development of novel therapeutic agents. Investigations into carbothioamide derivatives have identified promising anticancer properties. Research indicates these compounds can act as inhibitors of crucial cellular pathways and enzymes implicated in tumor survival and proliferation. For instance, certain carbothioamide-based hybrids demonstrate significant cytotoxic activity against various human carcinoma cell lines, including hepatic (HepG-2), colon (HCT-116), and breast (MDA-MB-231) cancers, and can induce apoptosis and cell cycle arrest . The mechanism of action for this chemical class is multifaceted. Molecular docking studies suggest that carbothioamide derivatives can exhibit inhibitory potential against enzymes like the epidermal growth factor receptor tyrosine kinase (EGFR TK), which is a validated target in cancer research . Furthermore, carbothioamides have been explored as enzyme inhibitors beyond oncology. Some derivatives in this family show activity against carbonic anhydrase II (CA II), an enzyme whose overexpression is associated with several tumors, and 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes . The versatility of the carbothioamide structure also extends to antiviral research, where similar molecular frameworks have been identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . This wide range of investigational applications makes this compound a valuable building block for researchers engaged in drug discovery, chemical biology, and the synthesis of novel heterocyclic compounds for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUMLHLEJNWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355709
Record name 2-Methylbenzenecarbothioamide
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Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-19-8
Record name 2-Methylbenzenecarbothioamide
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Record name 2-methylbenzenecarbothioamide
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Thioamide Moiety as a Versatile Tool in Chemical Science

Within the landscape of medicinal chemistry and organic synthesis, the thioamide functional group stands out as a critical structural motif. As a bioisosteric replacement for the ubiquitous amide bond, the substitution of a carbonyl oxygen with sulfur imparts unique physicochemical properties that can enhance the pharmacological profile of therapeutic agents.[1][2] Thioamides exhibit altered reactivity, improved stability against proteolysis, and distinct hydrogen bonding capabilities, making them valuable in drug design.[3][4] This guide provides a comprehensive technical overview of 2-Methylbenzenecarbothioamide (o-toluenethioamide), a representative aromatic thioamide, designed for researchers, chemists, and professionals in drug development. While specific data for this exact molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to serve as an authoritative resource.

PART 1: Chemical Identity and Physicochemical Properties

This compound is the thio-analogue of 2-methylbenzamide (o-toluamide). Its core structure consists of a benzene ring substituted with a methyl group and a carbothioamide group at the ortho positions.

Caption: Chemical structure of this compound.

PropertyPredicted ValueRationale / Reference
Molecular Formula C₈H₉NSBased on the structure of 2-methylbenzamide (C₈H₉NO).
Molecular Weight 151.23 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to yellow crystalline solidThioamides are often colored solids due to the n→π* transition of the C=S bond.
Melting Point > 100 °C (estimated)Expected to be lower than its amide analogue, 2-methylbenzamide (141-142 °C), due to weaker H-bonding.
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.The polar thioamide group confers solubility in polar solvents.[6]
Chemical Stability Stable under normal conditions.[6]Avoid strong oxidizing agents, strong acids, and bases.[6]

PART 2: Synthesis and Characterization

Synthetic Protocol: Thionation of 2-Methylbenzamide

The most direct and reliable method for synthesizing this compound is the thionation of its corresponding amide, 2-methylbenzamide. Lawesson's reagent is the preferred thionating agent for this transformation due to its efficacy under relatively mild conditions.[7][8]

G cluster_0 Reaction Setup cluster_1 Thionation cluster_2 Work-up & Purification A Combine 2-Methylbenzamide and Lawesson's Reagent in anhydrous toluene B Heat to reflux under inert atmosphere A->B C Monitor reaction by TLC B->C D Cool and concentrate under reduced pressure C->D E Purify crude solid by column chromatography D->E F Recrystallize to obtain pure product E->F G Spectroscopic Analysis F->G Characterization

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylbenzamide (1.0 eq) and Lawesson's reagent (0.55-0.60 eq).[7] The use of a slight excess of the amide is often recommended to ensure complete consumption of the more valuable thionating agent.

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of approximately 0.25 M. Anhydrous conditions are crucial to prevent hydrolysis of Lawesson's reagent.

  • Thionation Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the mixture to reflux (approx. 110 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amide spot is completely consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to isolate the pure thioamide.[7]

  • Final Product: The purified fractions are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization (e.g., from ethanol/water) to yield this compound as a crystalline solid.

Spectroscopic Profile and Structural Elucidation

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR (Proton NMR)Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm.[9] NH₂ Protons (2H): A broad singlet around δ 9.0-10.0 ppm (in DMSO-d₆), which is exchangeable with D₂O.[10] Methyl Protons (3H): A singlet around δ 2.4-2.5 ppm.[11]
¹³C NMR (Carbon NMR)Thiocarbonyl Carbon (C=S): A characteristic downfield signal in the range of δ 195-205 ppm.[10] Aromatic Carbons (6C): Signals between δ 125-140 ppm. Methyl Carbon (CH₃): A signal around δ 20-22 ppm.
IR Spectroscopy N-H Stretch: A pair of bands for the primary amine around 3300-3100 cm⁻¹.[12] C=S Stretch (Thioamide I band): A strong absorption in the region of 1200-1000 cm⁻¹.[13] C-N Stretch (Thioamide II band): A band around 1500-1400 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.[14]
Mass Spectrometry (MS) Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound.[15] Key Fragments: Expect fragmentation patterns corresponding to the loss of •NH₂ (m/z = 135) and the formation of the o-tolyl cation (m/z = 91).[16][17]

PART 3: Reactivity, Synthetic Utility, and Applications in Drug Development

The thioamide functional group is a versatile intermediate in organic synthesis, primarily due to the reactivity of the thiocarbonyl group.[18][19]

  • Nucleophilic Attack at Carbon: The thiocarbonyl carbon is susceptible to attack by nucleophiles.

  • Electrophilic Attack at Sulfur: The sulfur atom is nucleophilic and readily reacts with electrophiles, such as alkyl halides, which is a key step in the synthesis of various heterocyclic systems like thiazoles.[20]

  • Precursor to Heterocycles: Thioamides are foundational building blocks for a wide array of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many approved drugs.

In the context of drug development, the incorporation of a thioamide in place of an amide can offer several strategic advantages:

  • Bioisosterism and Improved Pharmacokinetics: Thioamides serve as effective bioisosteres for amides, potentially improving cell permeability and metabolic stability.[1][21]

  • Prodrug Strategies: The biotransformation of thioamides is a known mechanism for the activation of certain prodrugs, notably in antitubercular agents like ethionamide.[22]

  • Hydrogen Sulfide (H₂S) Donors: Some thioamides can act as slow-releasing donors of H₂S, a gasotransmitter with anti-inflammatory and cytoprotective properties.[21]

PART 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[24] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[23]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[6]

    • Inhalation: Move the person to fresh air.[23]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

This compound, while not a commonly cataloged chemical, represents an important class of compounds with significant potential in synthetic and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its properties can be reliably predicted based on the well-understood chemistry of thioamides. For researchers and drug development professionals, understanding the synthesis, characterization, and reactivity of such molecules is fundamental to harnessing the unique advantages offered by the thioamide functional group in the creation of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbenzenecarbothioamide from 2-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methylbenzenecarbothioamide, a valuable thioamide intermediate, from 2-methylbenzonitrile. Thioamides are a critical class of compounds in medicinal chemistry and drug development, serving as versatile synthons for various heterocyclic systems and as bioisosteres of amides with unique pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two robust synthetic methodologies: the direct thionation using a hydrogen sulfide surrogate and a phosphine-based sulfur transfer reagent. The guide delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses purification techniques and comprehensive characterization of the final product. Furthermore, essential safety considerations for the handling of the reagents are outlined.

Introduction: The Significance of Thioamides

Thioamides are organosulfur compounds that feature a thiocarbonyl group bonded to a nitrogen atom. They are of significant interest in organic and medicinal chemistry due to their diverse biological activities and their utility as key intermediates in the synthesis of sulfur-containing heterocycles like thiazoles. The replacement of the carbonyl oxygen in an amide with a sulfur atom alters the molecule's electronic and steric properties, often leading to enhanced biological activity or improved pharmacokinetic profiles. This compound, the focus of this guide, serves as a fundamental building block for more complex molecular architectures. The conversion of nitriles to thioamides is a direct and atom-economical approach to this important functional group.

Synthetic Strategies for the Conversion of 2-Methylbenzonitrile

The transformation of the cyano group of 2-methylbenzonitrile into a carbothioamide functional group can be achieved through several methods. This guide will focus on two of the most reliable and commonly employed strategies in a laboratory setting:

  • Method A: Synthesis via Nucleophilic Addition of a Hydrosulfide Salt.

  • Method B: Thionation using Lawesson's Reagent.

These methods were chosen for their differing reaction conditions and mechanisms, providing researchers with flexibility based on available reagents, equipment, and substrate compatibility.

Method A: Synthesis using Sodium Hydrogen Sulfide

This method represents a classic and cost-effective approach for the synthesis of primary thioamides from nitriles. It involves the in-situ generation of hydrogen sulfide or the direct use of a hydrosulfide salt, which acts as the sulfur nucleophile.[1]

The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The presence of a base, such as diethylamine hydrochloride, facilitates the reaction. The resulting thioimidate intermediate then tautomerizes to the more stable thioamide.[2]

Reaction Workflow: Nitrile to Thioamide via Hydrosulfide

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product 2-Methylbenzonitrile 2-Methylbenzonitrile ReactionVessel Solvent (e.g., DMF or Dioxane/Water) Heat (e.g., 55 °C) 2-Methylbenzonitrile->ReactionVessel NaSH Sodium Hydrogen Sulfide (NaSH) NaSH->ReactionVessel Et2NH*HCl Diethylamine Hydrochloride Et2NH*HCl->ReactionVessel Thioimidate Thioimidate Intermediate ReactionVessel->Thioimidate Nucleophilic Addition Thioamide This compound Thioimidate->Thioamide Tautomerization

Caption: Workflow for the synthesis of this compound using sodium hydrogen sulfide.

Materials:

  • 2-Methylbenzonitrile

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzonitrile (75 mmol, 1.0 eq.).

  • Add 1,4-dioxane (40 mL) and water (40 mL) to the flask.

  • Add sodium hydrogen sulfide hydrate (225 mmol, 3.0 eq.) and diethylamine hydrochloride (225 mmol, 3.0 eq.). Caution: Sodium hydrogen sulfide is toxic. Handle in a well-ventilated fume hood.

  • Heat the reaction mixture to 55 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Method B: Thionation using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used thionating agent for the conversion of carbonyl compounds, including amides, to their corresponding thio-analogues.[3] While less common for the direct conversion of nitriles, its application can be facilitated by the use of a Lewis acid.[4] A more common approach is the two-step synthesis involving the hydrolysis of the nitrile to the corresponding amide, followed by thionation with Lawesson's reagent. For the purpose of this guide, we will detail the thionation of the corresponding amide, 2-methylbenzamide.

Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. This species undergoes a cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[5] This intermediate then undergoes cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide and a phosphorus-containing byproduct.[6]

Reaction Mechanism: Amide to Thioamide with Lawesson's Reagent

G Lawesson_Dimer Lawesson's Reagent (Dimer) Lawesson_Monomer Reactive Monomer Lawesson_Dimer->Lawesson_Monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate Lawesson_Monomer->Intermediate Cycloaddition Amide 2-Methylbenzamide Amide->Intermediate Thioamide This compound Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct Cycloreversion

Caption: Mechanism of thionation of 2-methylbenzamide using Lawesson's reagent.

Step 1: Hydrolysis of 2-Methylbenzonitrile to 2-Methylbenzamide (if starting from the nitrile)

A standard acidic or basic hydrolysis protocol can be employed to convert 2-methylbenzonitrile to 2-methylbenzamide.[7]

Step 2: Thionation of 2-Methylbenzamide

Materials:

  • 2-Methylbenzamide

  • Lawesson's Reagent

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-methylbenzamide (1.0 mmol, 1.0 eq.) in anhydrous toluene (4 mL).

  • Add Lawesson's Reagent (0.6 mmol, 0.6 eq.). Caution: Lawesson's reagent is harmful and should be handled in a fume hood.[8]

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude residue will contain the desired thioamide and phosphorus byproducts. Purify by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Data Summary and Characterization

ParameterMethod A (NaSH)Method B (Lawesson's Reagent)
Starting Material 2-Methylbenzonitrile2-Methylbenzamide
Key Reagents NaSH, Et₂NH·HClLawesson's Reagent
Typical Solvent Dioxane/WaterToluene
Reaction Temp. ~55 °C~110 °C (reflux)
Typical Yield Moderate to ExcellentHigh to Excellent
Work-up Aqueous extractionChromatography

Characterization of this compound:

  • Appearance: Typically a yellow solid.

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons around δ 2.5 ppm, aromatic protons in the range of δ 7.2-7.8 ppm, and two broad singlets for the -NH₂ protons which may be solvent and concentration dependent.

  • ¹³C NMR (CDCl₃): Characteristic peaks would include the methyl carbon around δ 20 ppm, aromatic carbons between δ 125-140 ppm, and the thiocarbonyl carbon (C=S) significantly downfield, typically above δ 200 ppm.

  • IR (KBr): Key absorptions would include N-H stretching bands around 3100-3400 cm⁻¹, C=S stretching around 1200-1300 cm⁻¹, and aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₉NS, MW: 151.23 g/mol ).

Purification and Quality Control

The purity of the synthesized this compound is crucial for its subsequent use. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is an effective method for purifying solid products on a larger scale.[3] A suitable solvent system should be chosen where the thioamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or acetonitrile are often good starting points for thioamides.[8]

  • Column Chromatography: For smaller scale reactions or for the removal of closely related impurities, silica gel column chromatography is the method of choice. A gradient of hexane and ethyl acetate is typically effective for eluting thioamides.

The purity of the final product should be assessed using techniques such as TLC, melting point determination, and NMR spectroscopy.

Safety and Handling

  • Hydrogen Sulfide and its Surrogates: Hydrogen sulfide is a highly toxic, flammable gas with the characteristic odor of rotten eggs.[9][10] Sodium hydrogen sulfide is also toxic and corrosive. All manipulations involving these reagents should be performed in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.

  • Lawesson's Reagent: Lawesson's reagent is harmful if swallowed or in contact with skin and can cause serious eye irritation.[8] It should be handled in a fume hood, and appropriate PPE should be worn. Contact with water or moisture should be avoided as it can release flammable and toxic gases.

  • Solvents: The organic solvents used in these procedures are flammable and may be harmful. They should be handled with care in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound from 2-methylbenzonitrile can be effectively achieved through multiple synthetic routes. The use of sodium hydrogen sulfide offers a direct and economical conversion, while the Lawesson's reagent-mediated thionation of the corresponding amide provides a reliable alternative, particularly when avoiding gaseous reagents is desirable. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important thioamide intermediate.

References

2-Methylbenzenecarbothioamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Methylbenzenecarbothioamide in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This compound, a member of the thioamide class of compounds, presents a unique structural motif with distinct physicochemical properties compared to its amide analogue.[1][2] This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. We will explore the underlying chemical principles that govern its solubility, provide a detailed experimental protocol for its quantitative determination, and discuss the critical factors that researchers must consider during method development.

Introduction: The Significance of this compound

This compound is a thioamide derivative of o-toluamide. The substitution of the carbonyl oxygen with a sulfur atom dramatically alters the molecule's electronic and steric properties.[2] Thioamides are recognized for their unique biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds.[3] Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Optimizing reaction conditions, controlling crystallization, and ensuring efficient purification.

  • Formulation Science: Developing stable and effective drug delivery systems.

  • Pharmacokinetics: Predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

This document serves as a foundational resource for scientists and researchers, offering both theoretical predictions and a robust framework for empirical solubility determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a solute is fundamentally dictated by its intermolecular interactions with the solvent.[4] The structure of this compound features two distinct regions influencing its solubility:

  • Aromatic Ring System: The methyl-substituted benzene ring is non-polar and will primarily interact through van der Waals forces. This region favors solubility in non-polar or weakly polar solvents.

  • Thioamide Functional Group (-CSNH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H protons) and a weak hydrogen bond acceptor (via the sulfur lone pairs).[2] Thioamide N-H groups are notably more acidic than their amide counterparts, making them better hydrogen bond donors.[2]

A summary of the key physicochemical properties for the parent amide, 2-Methylbenzamide, is presented in Table 1, as specific experimental data for the thioamide is not extensively published. These values provide a baseline for understanding the molecule's general characteristics.

Table 1: Physicochemical Properties of the Analogous Amide, 2-Methylbenzamide

PropertyValueReference
Molecular FormulaC₈H₉NO[5]
Molar Mass135.16 g/mol [5]
Melting Point141-142 °C[5]
CAS Number527-85-5[5]

The introduction of sulfur in place of oxygen increases the molar mass and significantly alters the polarity and hydrogen bonding capacity, which will be reflected in the solubility profile.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility. It states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4] Based on the dual polar/non-polar nature of this compound, we can predict its qualitative solubility across a spectrum of common organic solvents.

Table 2: Expected Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to Very High These solvents have large dipole moments and can accept hydrogen bonds, but do not donate them. They effectively solvate the polar thioamide group. DMSO is an excellent choice for dissolving thioamides.[6] DMF has also been noted to improve the solubility of certain thioamides.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can engage in hydrogen bonding with the thioamide's N-H protons and sulfur atom. The solubility will likely decrease with increasing alkyl chain length (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents are weakly polar and can interact with the polar thioamide group to some extent, while also effectively solvating the non-polar aromatic ring.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can act as hydrogen bond acceptors but are less effective at solvating the N-H donors compared to protic or aprotic polar solvents.
Aromatic Toluene, BenzeneLow to Moderate These non-polar solvents will primarily interact with the methylbenzene portion of the molecule. The polar thioamide group will limit solubility.
Alkanes Hexane, HeptaneVery Low / Insoluble These are highly non-polar solvents and are incapable of effectively solvating the polar thioamide functional group, leading to poor solubility.

Experimental Protocol for Quantitative Solubility Determination

Since specific quantitative data is often unavailable, an empirical determination is necessary. The following protocol describes a robust method for measuring the equilibrium solubility of this compound using the static equilibrium method, with quantification by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purified solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (thioamides typically have a UV absorbance maximum around 265 nm[2])

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

    • Carefully add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is truly saturated. Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours in the thermostat to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: This filtration step is critical to remove all particulate matter, ensuring that the analysis measures only the dissolved solute.

    • Precisely dilute the filtered saturated solution with a suitable mobile phase or solvent to bring its concentration into the linear range of the HPLC calibration curve. A large, accurate dilution factor (e.g., 100-fold) is necessary.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Develop a suitable HPLC method (isocratic or gradient) to achieve good peak shape and separation.

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted samples from the solubility experiment.

    • Calculate the concentration of the diluted sample using the calibration curve.

  • Calculation of Solubility:

    • Multiply the concentration determined by HPLC by the dilution factor to obtain the solubility of this compound in the original solvent.

    • Express the final solubility in appropriate units, such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Shake at Constant Temperature (24-48h) B->C D Settle Undissolved Solid (≥2h) C->D E Withdraw Supernatant D->E F Filter (0.22 µm Syringe Filter) E->F G Precise Dilution F->G H Quantify by HPLC G->H I Calculate Concentration from Calibration Curve H->I J Apply Dilution Factor I->J K Final Solubility (g/L or mol/L) J->K

Caption: Workflow for experimental solubility determination.

Conclusion

While a definitive, published dataset on the solubility of this compound is scarce, a strong predictive understanding can be achieved through the analysis of its molecular structure. The presence of both a non-polar aromatic ring and a polar, hydrogen-bonding thioamide group suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic and chlorinated solvents, and poor solubility in non-polar aliphatic hydrocarbons. For drug development and process chemistry applications, this theoretical profile must be confirmed through rigorous experimental determination. The detailed protocol provided herein offers a self-validating system for generating accurate and reliable quantitative solubility data, empowering researchers to make informed decisions in their scientific endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thioamides and their Spectroscopic Significance

Thioamides are a class of organic compounds that feature a thiocarbonyl group bonded to a nitrogen atom. They are the sulfur analogs of amides and have garnered significant attention in drug discovery as bioisosteres of the amide bond, often imparting unique pharmacological properties.[1][2] The replacement of the carbonyl oxygen with a sulfur atom leads to distinct physicochemical characteristics, including altered electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] These differences are reflected in their spectroscopic signatures, making techniques like NMR, IR, and MS indispensable for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-methylbenzenecarbothioamide, both ¹H and ¹³C NMR will provide crucial information about the aromatic and thioamide moieties.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the thioamide group. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group and the electronic effects of the methyl substituent on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (4 protons)7.2 - 7.8Multiplet4H
-CH₃ (1 proton)2.4 - 2.6Singlet3H
-NH₂ (2 protons)8.5 - 9.5Broad Singlet2H

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

The aromatic protons are expected to appear as a multiplet in the region of δ 7.2-7.8 ppm. The methyl group protons, being attached to the aromatic ring, would likely appear as a singlet around δ 2.4-2.6 ppm. The thioamide NH₂ protons are expected to be deshielded and appear as a broad singlet at a downfield region of δ 8.5-9.5 ppm, with the exact position being dependent on concentration and temperature.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The thiocarbonyl carbon is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=S195 - 210
Ar-C (quaternary, C-C=S)135 - 140
Ar-C (quaternary, C-CH₃)138 - 142
Ar-CH (4 carbons)125 - 135
-CH₃20 - 25

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

A characteristic feature of thioamides in ¹³C NMR is the downfield chemical shift of the thiocarbonyl carbon (C=S), which is expected to resonate in the range of δ 195-210 ppm.[4] The aromatic carbons will appear in the typical region of δ 125-142 ppm, with the quaternary carbons appearing at the lower field end of this range. The methyl carbon is expected to have a chemical shift in the range of δ 20-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C=S, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (thioamide)3300 - 3100Medium-Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium-Strong
C=S stretch (thioamide)1200 - 1000Medium-Strong

Disclaimer: These are predicted values and may vary depending on the sampling method.

The N-H stretching vibrations of the primary thioamide are expected to appear as a broad band in the 3300-3100 cm⁻¹ region.[5] Aromatic C-H stretches will be observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be in the 3000-2850 cm⁻¹ range.[6] A key absorption for the thioamide group is the C=S stretch, which is typically found in the 1200-1000 cm⁻¹ region.[4] The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Predicted Molecular Ion and Fragmentation Pattern

For this compound (C₈H₉NS), the expected molecular weight is approximately 151.23 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151.

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the ionization of the molecule. A plausible fragmentation pattern is outlined below:

fragmentation M [C₈H₉NS]⁺˙ m/z = 151 (Molecular Ion) F1 [C₇H₆S]⁺˙ m/z = 122 M->F1 - NH₃ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 - CSNH₂ F4 [CSNH₂]⁺ m/z = 59 M->F4 - C₇H₇ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

One likely fragmentation pathway involves the loss of a neutral ammonia molecule (NH₃) to give a fragment at m/z 122. Another major fragmentation would be the cleavage of the C-C bond between the aromatic ring and the thiocarbonyl group, leading to the formation of a tropylium ion at m/z 91, a common fragment for toluene derivatives. Further fragmentation of the tropylium ion can lead to a phenyl cation at m/z 77. The other part of the molecule could be detected as a thioformamide radical cation at m/z 59.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general protocols can be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or solutions). For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can confidently identify and characterize this compound. The provided protocols offer a starting point for the experimental acquisition of this data. While the information presented is based on established spectroscopic principles and data from analogous structures, experimental verification is crucial for definitive structural confirmation.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-Methylbenzenecarbothioamide, a molecule belonging to the carbothioamide class of compounds. While direct research on this specific molecule is nascent, this document synthesizes findings from structurally related compounds to extrapolate and propose high-probability biological targets and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel small molecules. The primary putative targets identified include enzymes involved in inflammation and cancer, such as carbonic anhydrases and lipoxygenases, as well as pathways implicated in cell proliferation and survival. Furthermore, its potential as an antimicrobial agent is explored. Detailed experimental protocols and workflows for target validation and mechanism of action studies are provided to facilitate further investigation into this promising compound.

Introduction: The Therapeutic Potential of the Carbothioamide Scaffold

The carbothioamide functional group is a critical pharmacophore in a variety of biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities. Derivatives of carbothioamide have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This compound, as a specific analog, presents an intriguing candidate for drug discovery efforts. This guide will delve into the scientifically plausible therapeutic targets for this molecule, drawing upon the established activities of its chemical relatives to pave a logical path for future research and development.

Potential Therapeutic Target Classes

Based on the existing literature for analogous compounds, the therapeutic potential of this compound can be categorized into three primary areas: anti-inflammatory, anticancer, and antimicrobial activities. Each of these is associated with specific molecular targets and pathways that are likely to be modulated by this compound.

Anti-inflammatory Activity: Dual Inhibition of Carbonic Anhydrase and 5-Lipoxygenase

A significant body of evidence suggests that carbothioamide derivatives can act as inhibitors of both carbonic anhydrase (CA) and 5-lipoxygenase (5-LOX), two key enzymes involved in distinct but relevant physiological processes.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.[2][3] Certain thiosemicarbazones, which share a similar structural motif with this compound, have been identified as potent inhibitors of microbial carbonic anhydrases.[4]

  • Mechanism of Action: Inhibition of CA by small molecules typically involves coordination to the zinc ion in the active site, disrupting its catalytic activity. The sulfur atom in the carbothioamide group of this compound could potentially interact with the zinc cofactor, leading to enzyme inhibition.

5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in conditions like asthma and arthritis.[5][6] The inhibition of 5-LOX is a validated strategy for the development of anti-inflammatory drugs.[7][8]

  • Mechanism of Action: The precise mechanism of 5-LOX inhibition by carbothioamide derivatives is not fully elucidated but may involve interaction with the non-heme iron active site of the enzyme or interference with the binding of its substrate, arachidonic acid.

Logical Relationship: Proposed Dual-Inhibition Mechanism for Anti-inflammatory Effects

G 2_Methylbenzenecarbothioamide 2_Methylbenzenecarbothioamide Carbonic_Anhydrase Carbonic Anhydrase (e.g., CA-II) 2_Methylbenzenecarbothioamide->Carbonic_Anhydrase Inhibition 5_Lipoxygenase 5-Lipoxygenase (5-LOX) 2_Methylbenzenecarbothioamide->5_Lipoxygenase Inhibition Inflammation Inflammation Carbonic_Anhydrase->Inflammation Contributes to 5_Lipoxygenase->Inflammation Leukotriene Production

Caption: Proposed dual inhibitory action of this compound.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The anticancer potential of carbothioamide and benzimidazole derivatives is a recurring theme in medicinal chemistry research.[9][10][11][12] The proposed mechanisms are often multifactorial, involving the induction of apoptosis and interference with critical cellular machinery.

Several benzimidazole-containing compounds, which are structurally related to the core of this compound, are known to interfere with microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Potential Target: Tubulin. This compound may bind to the colchicine-binding site or other allosteric sites on tubulin, preventing its polymerization into microtubules.

Inhibition of key signaling pathways that promote cancer cell survival is another plausible mechanism. For instance, the PI3K/AKT pathway is frequently hyperactivated in cancer and represents a prime therapeutic target.

  • Potential Target: Components of the PI3K/AKT/mTOR pathway. While direct inhibition is one possibility, indirect modulation through upstream or downstream effectors is also conceivable.

Ultimately, the anticancer efficacy of many compounds lies in their ability to induce programmed cell death. This can be achieved through various mechanisms, including the activation of caspase cascades and the modulation of Bcl-2 family proteins.

Signaling Pathway: Postulated Anticancer Mechanism of Action

G 2_Methylbenzenecarbothioamide 2_Methylbenzenecarbothioamide Tubulin Tubulin Polymerization 2_Methylbenzenecarbothioamide->Tubulin Inhibition PI3K_AKT PI3K/AKT Pathway 2_Methylbenzenecarbothioamide->PI3K_AKT Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis PI3K_AKT->Apoptosis Suppression of Anti-apoptotic Proteins

Caption: Potential anticancer signaling pathways targeted by this compound.

Antimicrobial Activity: Disruption of Bacterial Cell Integrity

Thioamide-containing compounds have shown promise as antimicrobial agents, particularly against Gram-positive bacteria.[13][14]

The primary proposed mechanism for the antimicrobial action of related compounds is the disruption of the bacterial cell membrane.[13] The lipophilic nature of the benzene ring in this compound would facilitate its partitioning into the lipid bilayer, where the carbothioamide group could interfere with membrane proteins or lipid organization, leading to increased permeability and cell death.

As mentioned earlier, the inhibition of bacterial carbonic anhydrases presents a viable antimicrobial strategy.[4] These enzymes are crucial for the survival and virulence of many pathogenic bacteria.

Experimental Workflows for Target Identification and Validation

To rigorously investigate the therapeutic potential of this compound, a systematic approach to target identification and validation is essential.

Target Identification Workflow

A multi-pronged approach combining computational and experimental methods is recommended for unbiased target identification.

Workflow Diagram: Target Identification Strategy

G cluster_computational Computational Approaches cluster_experimental Experimental Approaches In_Silico_Screening In Silico Screening (Molecular Docking) Identified_Potential_Targets Identified_Potential_Targets In_Silico_Screening->Identified_Potential_Targets Pharmacophore_Modeling Pharmacophore Modeling Pharmacophore_Modeling->Identified_Potential_Targets Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Affinity_Chromatography->Identified_Potential_Targets Thermal_Proteome_Profiling Thermal Proteome Profiling (TPP/CETSA) Thermal_Proteome_Profiling->Identified_Potential_Targets Yeast_Two_Hybrid Yeast Two-Hybrid Screening Yeast_Two_Hybrid->Identified_Potential_Targets

Caption: A comprehensive workflow for identifying the molecular targets of this compound.

Step-by-Step Protocol: In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase II)

This protocol outlines a standard method to assess the inhibitory activity of this compound against a purified enzyme.

  • Reagents and Materials:

    • Human Carbonic Anhydrase II (CA-II), purified

    • 4-Nitrophenyl acetate (NPA), substrate

    • Tris-HCl buffer (pH 7.4)

    • This compound (test compound) dissolved in DMSO

    • Acetazolamide (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

    • Add 10 µL of various concentrations of the test compound or control to the wells.

    • Add 10 µL of a solution of CA-II to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of NPA solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Comparative Analysis of Inhibitory Activity

Quantitative data from such assays should be presented in a clear and concise tabular format.

CompoundTarget EnzymeIC50 (µM)
This compoundCarbonic Anhydrase IITo be determined
Acetazolamide (Control)Carbonic Anhydrase IIKnown value
This compound5-LipoxygenaseTo be determined
Zileuton (Control)5-LipoxygenaseKnown value

Conclusion and Future Directions

This compound emerges as a compound of significant interest for therapeutic development based on the well-documented activities of its structural analogs. The most promising avenues for investigation lie in its potential as a dual anti-inflammatory agent, a multi-mechanistic anticancer compound, and a novel antimicrobial. The experimental workflows and protocols provided in this guide offer a robust framework for elucidating its precise mechanisms of action and validating its therapeutic targets. Future research should focus on a systematic evaluation of its efficacy in preclinical disease models, comprehensive pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its therapeutic potential.

References

in silico modeling of 2-Methylbenzenecarbothioamide binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 2-Methylbenzenecarbothioamide Binding

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in silico investigation of this compound, a small molecule with uncharacterized biological targets. The document is structured to guide researchers, computational chemists, and drug development professionals through a complete computational workflow, beginning with target identification and culminating in advanced molecular dynamics and binding free energy calculations. Emphasizing the causality behind experimental choices, each protocol is designed as a self-validating system, grounded in established scientific principles. The objective is to generate robust, testable hypotheses regarding the molecule's binding mechanism, thereby accelerating its potential path in a drug discovery pipeline. All methodologies and scientific claims are substantiated by authoritative, citable sources from peer-reviewed literature.

Introduction: A Rationale for Computation-First Discovery

The journey of a novel chemical entity from discovery to therapeutic application is fraught with challenges, primary among them being the identification of its biological target and the characterization of its binding mechanism. This compound represents such an entity where experimental data is sparse. In this context, in silico modeling is not merely a supplementary tool but a foundational strategy.[1] It allows for the rapid, cost-effective exploration of the vast biological landscape, enabling the generation of high-quality, data-driven hypotheses that can be subsequently validated experimentally.[2]

This guide outlines a multi-phase computational workflow designed to predict and analyze the binding of this compound to a putative protein target. The workflow is logically sequenced to increase the resolution of our understanding at each stage, from broad screening to atomistically detailed dynamic analysis.

cluster_0 Phase 1: Target Scaffolding & System Preparation cluster_1 Phase 2: Static Binding Pose Prediction cluster_2 Phase 3: Dynamic System Simulation & Analysis cluster_3 Phase 4: Binding Affinity & Hypothesis Generation A Target Identification (Ligand Similarity-Based) B Receptor Structure Preparation (PDB Curation) A->B C Ligand Parameterization (GAFF & AM1-BCC) A->C D Molecular Docking (Ensemble Docking) B->D C->D E Pose Selection & Analysis (Scoring & Clustering) D->E F Molecular Dynamics Simulation Setup (Solvation & Ionization) E->F G System Equilibration & Production MD F->G H Trajectory Analysis (RMSD & RMSF) G->H I Binding Free Energy Calculation (MM/PBSA or MM/GBSA) H->I J Identification of Key Residues (Energy Decomposition) I->J K Hypothesis Formulation for Experimental Validation J->K

Figure 1: A comprehensive, four-phase workflow for in silico ligand binding analysis.

Phase 1: Target Scaffolding & System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial inputs. This phase focuses on identifying a probable biological target and meticulously preparing the atomic coordinates of both the protein and the ligand for simulation.

Target Identification via the Similarity Principle

The "similar property principle" posits that structurally similar molecules are likely to exhibit similar biological activities.[3] We leverage this principle to identify potential targets for this compound.

Protocol 2.1.1: Target Fishing

  • Obtain Ligand Structure: Secure the 2D structure of this compound. For compounds not in major databases, this may require using chemical drawing software like MarvinSketch or ChemDraw.

  • Structural Similarity Search: Utilize databases like ChEMBL or PubChem to perform a similarity search. The Tanimoto coefficient is the industry standard for quantifying structural similarity using molecular fingerprints.[3]

  • Target Annotation: Retrieve the annotated biological targets for the structurally similar compounds identified in the previous step.

  • Target Prioritization: Filter and rank the potential targets. Prioritization should be based on the availability of high-resolution crystal structures in the Protein Data Bank (PDB) and the biological relevance of the target to a disease area of interest.

For this guide, we will assume this process identified a well-studied kinase as a top putative target.

Receptor Structure Preparation

Raw PDB structures are not suitable for direct use in high-precision modeling. They are akin to a rough draft that requires careful editing to correct errors and add missing information.[4]

Protocol 2.2.1: Protein Preparation

  • Structure Acquisition: Download a high-resolution (<2.5 Å) crystal structure of the target protein from the RCSB PDB database.

  • Initial Cleaning: Using molecular visualization software such as UCSF ChimeraX or Discovery Studio, remove all non-essential components, including crystallographic water molecules, co-solvents, and co-crystallized ligands.[5] This establishes a clean system for docking our ligand of interest.

  • Structural Refinement: Check for and model any missing side chains or loops, especially if they are near the putative binding site. The "Dock Prep" tool in Chimera or similar automated workflows can be used for this purpose.[6][7]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, assigning protonation states appropriate for a physiological pH (typically 7.4). Assign partial atomic charges using a well-validated force field, such as AMBER ff14SB. This step is critical as it defines the electrostatic potential of the protein.

  • Energy Minimization: Perform a brief, constrained energy minimization of the prepared structure to relax any steric clashes that may have been introduced during preparation.

Ligand Parameterization

For a molecular dynamics simulation to be physically meaningful, the simulation engine must know how the ligand's atoms interact with each other and the rest of the system. This is defined by the force field parameters. While parameters for standard biomolecules like proteins are well-established, they must be generated for novel ligands.[8][9]

Protocol 2.3.1: Ligand Force Field Parameterization

  • 3D Conformation Generation: Generate a low-energy 3D conformation of this compound.

  • Charge Calculation: Calculate partial atomic charges. A reliable and commonly used method is the AM1-BCC charge model, implemented in the antechamber module of AmberTools.[10]

  • Parameter Assignment: Use the General Amber Force Field (GAFF) to assign the remaining bonded (bonds, angles, dihedrals) and non-bonded (van der Waals) parameters.[11] GAFF is specifically designed for drug-like organic molecules.

  • Topology Generation: The output of this process will be a molecular topology file (e.g., .itp and .prmtop formats) that describes the ligand's properties for the simulation engine.[12]

Phase 2: Static Binding Pose Prediction with Molecular Docking

Molecular docking serves as a computational microscope, predicting the most likely binding orientation (or "pose") of a ligand within a protein's active site.[13] It is a computationally inexpensive way to generate initial structural hypotheses for the protein-ligand complex.

A Prepared Receptor (PDBQT format) C Define Search Space (Grid Box Centered on Active Site) A->C B Prepared Ligand (PDBQT format) D Execute Docking Algorithm (e.g., AutoDock Vina) B->D C->D E Generate & Score Binding Poses D->E F Analyze & Cluster Poses E->F G Select Best Pose(s) for MD Simulation F->G

Figure 2: A standard workflow for performing molecular docking using AutoDock Vina.

Protocol 3.1: Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[14]

  • Grid Box Definition: Define a 3D search space (the "grid box") that encompasses the entire binding site of the protein. If the site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.[14]

  • Run Docking Simulation: Execute AutoDock Vina.[13] Vina uses an efficient optimization algorithm to explore the conformational and rotational freedom of the ligand within the grid box, generating a series of potential binding poses.

  • Results Analysis: Vina ranks the generated poses based on a scoring function that estimates the binding affinity (in kcal/mol).[15] The results should be analyzed by:

    • Scoring: Examining the predicted binding affinities. Lower, more negative values indicate stronger predicted binding.

    • Clustering: Grouping similar poses based on Root-Mean-Square Deviation (RMSD). The most populated cluster with the best score often represents the most probable binding mode.

    • Visual Inspection: Critically examining the top-ranked poses to ensure they make chemical sense (e.g., formation of hydrogen bonds, favorable hydrophobic contacts).

Table 1: Illustrative Docking Results for this compound

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Predicted Interactions
1-9.20.00H-bond with SER24, Pi-sulfur with MET88
2-8.81.35H-bond with SER24, Hydrophobic contact with LEU120
3-8.52.10Hydrophobic contacts with VAL30, ALA45

Note: This data is hypothetical and for illustrative purposes only.

Phase 3: Dynamic System Simulation

While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations provide an "atomic-level movie" of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe how the complex behaves over time in a simulated physiological environment.[16][17][18]

Protocol 4.1: MD Simulation with GROMACS

  • System Building:

    • Take the highest-ranked, most chemically plausible docked pose as the starting structure.

    • Place the complex in a periodic box of a suitable size.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's net charge.[18]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes, particularly at the solvent-solute interface.

  • System Equilibration: This is a crucial, two-stage process to bring the system to the desired temperature and pressure.

    • NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to arrange itself around the complex.

    • NPT Equilibration: Continue the simulation at constant temperature and pressure (e.g., 1 bar). This ensures the system reaches the correct density.

  • Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability assessment).[19]

Phase 4: Post-Simulation Analysis & Binding Affinity Estimation

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at every time step—a massive dataset that requires careful analysis to extract meaningful insights.[20][21]

Trajectory Analysis

Protocol 5.1.1: Stability and Fluctuation Analysis

  • Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A plateau in the RMSD plot indicates that the simulation has reached equilibrium and the ligand has found a stable binding mode.[20]

  • Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can reveal which residues are stabilized or destabilized upon ligand binding.[20]

Binding Free Energy Estimation

End-point methods like MM/PBSA and MM/GBSA provide a computationally efficient way to estimate the binding free energy from the MD trajectory, offering a more accurate assessment than docking scores alone.[22][23][24]

Protocol 5.2.1: MM/PBSA Calculation

  • Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable, equilibrated portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the free energies of the complex, the isolated protein, and the isolated ligand using the MM/PBSA method. This method combines molecular mechanics (MM) energies with a continuum solvent model (Poisson-Boltzmann or Generalized Born) and a surface area term.[24]

  • Binding Free Energy (ΔG_bind): The final binding free energy is calculated by averaging the difference: ΔG_bind = < G_complex - (G_protein + G_ligand) >

Table 2: Illustrative MM/PBSA Binding Free Energy Decomposition

Energy ComponentAverage Contribution (kcal/mol)Role in Binding
Van der Waals Energy-55.8Highly Favorable
Electrostatic Energy-31.2Favorable
Polar Solvation Energy+48.5Unfavorable
Non-polar Solvation Energy-6.1Favorable
Total Binding Free Energy (ΔG_bind) -44.6 Strongly Favorable

Note: This data is hypothetical and represents a typical output from an MM/PBSA calculation.

A per-residue energy decomposition can also be performed to pinpoint the specific amino acids that contribute most significantly to the binding affinity, providing precise targets for experimental validation like site-directed mutagenesis.[23]

Conclusion and Outlook

This guide has detailed a rigorous, multi-stage in silico workflow for characterizing the binding of a novel small molecule, this compound. By systematically progressing from target identification and molecular docking to all-atom molecular dynamics and binding free energy calculations, this approach allows for the development of a high-resolution, dynamic model of the molecular recognition event. The final output is not merely a number, but a detailed mechanistic hypothesis that identifies the likely binding pose, quantifies the interaction strength, and highlights the key residue interactions driving the binding. These computational predictions provide a solid foundation and a clear roadmap for focused, efficient experimental validation, ultimately accelerating the entire drug discovery process.[25]

References

2-Methylbenzenecarbothioamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive review of the synthesis, characterization, and potential biological applications of 2-Methylbenzenecarbothioamide. Drawing from established synthetic methodologies for analogous thioamides and spectroscopic principles, this document offers detailed experimental protocols, predicted analytical data, and an exploration of its prospective role in medicinal chemistry. The unique structural attributes of this ortho-substituted benzenecarbothioamide present intriguing possibilities for its evaluation as an antimicrobial and cytotoxic agent, making it a molecule of significant interest for researchers and drug development professionals.

Introduction: The Emerging Potential of Substituted Thioamides

Thioamides are a fascinating class of organic compounds that have garnered considerable attention in medicinal chemistry.[1] The replacement of the carbonyl oxygen in an amide with a sulfur atom imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased nucleophilicity, and modified steric profiles. These changes can lead to enhanced biological activity and improved metabolic stability compared to their amide counterparts.[1] Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and cytotoxic effects.[2][3]

This compound, an ortho-substituted aromatic thioamide, presents a compelling scaffold for further investigation. The presence of the methyl group in the ortho position can influence the molecule's conformation and its interaction with biological targets. This guide aims to provide a thorough technical overview of this compound, from its synthesis and characterization to its potential therapeutic applications, thereby serving as a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound

Several robust methods for the synthesis of thioamides can be adapted for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions. Two primary and effective routes are detailed below.

Method 1: Thionation of 2-Methylbenzonitrile

This is a direct and widely applicable method for the synthesis of primary thioamides from the corresponding nitriles.[4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methylbenzonitrile (1 equivalent) in dimethylformamide (DMF), add sodium hydrogen sulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1.5 equivalents).[5]

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

  • Sodium hydrogen sulfide serves as the source of the sulfur nucleophile.

  • Magnesium chloride acts as a Lewis acid to activate the nitrile group towards nucleophilic attack.

  • DMF is a suitable polar aprotic solvent that facilitates the dissolution of the reagents.

Method 2: Three-Component Reaction of 2-Methylbenzaldehyde

This method offers a convergent approach, combining an aldehyde, an amine source (in this case, ammonia or a surrogate), and elemental sulfur in a one-pot synthesis.[6][7]

Experimental Protocol:

  • Reaction Setup: In a sealed vessel, combine 2-methylbenzaldehyde (1 equivalent), a source of ammonia (e.g., ammonium chloride), and elemental sulfur (1.5 equivalents) in a suitable solvent such as 1-methyl-2-pyrrolidone (NMP).[6]

  • Reaction Execution: Heat the mixture using microwave irradiation to 120-150°C for a specified time.[6] Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield the desired product.

Causality of Experimental Choices:

  • Microwave heating accelerates the reaction rate, often leading to shorter reaction times and improved yields.

  • Elemental sulfur is an inexpensive and readily available sulfur source.

  • NMP is a high-boiling polar aprotic solvent suitable for microwave-assisted synthesis.

Diagram of Synthetic Pathways:

Synthesis_Pathways cluster_method1 Method 1: From Nitrile cluster_method2 Method 2: Three-Component Reaction 2-Methylbenzonitrile 2-Methylbenzonitrile Intermediate Intermediate 2-Methylbenzonitrile->Intermediate NaSH, MgCl2 DMF This compound This compound Intermediate->this compound Work-up 2-Methylbenzaldehyde 2-Methylbenzaldehyde Product_M2 This compound 2-Methylbenzaldehyde->Product_M2 NH4Cl, S8 NMP, Microwave

Caption: Synthetic routes to this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectroscopic data based on the analysis of analogous compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6br s1HNH (amide proton)
~ 7.5 - 7.2m4HAromatic protons
~ 2.4s3HCH₃ (methyl protons)

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 205 - 200C=S (thioamide carbon)[8]
~ 140 - 125Aromatic carbons
~ 20CH₃ (methyl carbon)

Rationale for Predictions:

  • The thioamide carbon (C=S) is characteristically deshielded and appears significantly downfield in the ¹³C NMR spectrum, typically in the 200-210 ppm range.[8]

  • The aromatic protons and carbons will exhibit complex splitting patterns due to the ortho-substitution.

  • The methyl protons will appear as a singlet in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3100MediumN-H stretching
~ 3030WeakAromatic C-H stretching[9]
~ 1600, 1500Medium-StrongAromatic C=C stretching[9]
~ 1400 - 1200StrongC-N stretching and N-H bending (Thioamide B and C bands)[10]
~ 800 - 700StrongC-S stretching (Thioamide G band)[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of this compound.

  • Key Fragments: Loss of •SH, loss of •NH₂, and fragmentation of the aromatic ring. The mass difference between the thioamide and its corresponding amide is approximately 16 Da, which can be a useful diagnostic tool, though high-resolution mass spectrometry is recommended to differentiate from oxidation.[4][8]

Potential Biological Activities and Drug Development Applications

While specific biological data for this compound is not extensively reported, the broader class of thioamides and their derivatives have shown significant promise in several therapeutic areas.

Antimicrobial Activity

Thioamides have been investigated as potential antibacterial and antifungal agents.[2][11] The thioamide moiety is a key structural feature in some antitubercular drugs.[1] The presence of the lipophilic methyl group on the benzene ring of this compound may enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Proposed Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Screening Synthesized Compound Synthesized Compound Purity Confirmation (NMR, HPLC) Purity Confirmation (NMR, HPLC) Synthesized Compound->Purity Confirmation (NMR, HPLC) MIC Determination MIC Determination Purity Confirmation (NMR, HPLC)->MIC Determination Bacterial Strains (Gram +/-) Bacterial Strains (Gram +/-) MIC Determination->Bacterial Strains (Gram +/-) Fungal Strains Fungal Strains MIC Determination->Fungal Strains MBC Assay MBC Assay Bacterial Strains (Gram +/-)->MBC Assay MFC Assay MFC Assay Fungal Strains->MFC Assay Data Analysis Data Analysis MBC Assay->Data Analysis MFC Assay->Data Analysis

Caption: Workflow for antimicrobial activity assessment.

Cytotoxic and Anticancer Potential

Several studies have reported the cytotoxic effects of benzenecarbothioamide derivatives against various cancer cell lines.[9][12][13] The mechanism of action can vary, but may involve the induction of apoptosis or the inhibition of key cellular enzymes. The structural features of this compound warrant its evaluation as a potential anticancer agent.

Table of Cytotoxic Activity of Related Compounds:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Benzo[b][5][10]naphthyridine carboxamide derivativesMurine P388 leukemia< 0.01[14]
N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivativesHepG2~200[9]
Carboxamide derivatives of 3-phenoxybenzoic acidHeLaVaries[12][13]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The synthetic routes are well-established for analogous compounds and can be readily implemented. The predicted spectroscopic data offer a valuable reference for researchers undertaking its synthesis.

Future research should focus on the synthesis and purification of this compound, followed by a thorough confirmation of its structure using the analytical techniques outlined. Subsequently, comprehensive screening for its antimicrobial and cytotoxic activities is highly recommended. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related ortho-substituted benzenecarbothioamides, could provide valuable insights for the optimization of its biological profile. Such endeavors will be crucial in unlocking the full therapeutic potential of this intriguing class of compounds.

References

2-Methylbenzenecarbothioamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methylbenzenecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a molecule of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just data, but a cohesive understanding of this compound's structure, synthesis, and characterization, grounded in established chemical principles. This guide is structured to deliver actionable insights and robust methodologies for professionals engaged in chemical research and drug discovery.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application. This section delineates the formal nomenclature, structural representation, and key computed properties of this compound.

IUPAC Name and Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived from the parent structure, benzenecarbothioamide, which is a benzene ring attached to a carbothioamide (–C(=S)NH₂) functional group. The prefix "2-methyl" indicates that a methyl group (–CH₃) is substituted onto the second carbon of the benzene ring, ortho to the carbothioamide group.

While systematic names ensure universal clarity, common names are prevalent in historical and laboratory contexts. The common name for this compound is o-toluthioamide, derived from its relationship to o-toluic acid.

Chemical Structure

The two-dimensional structure of this compound is presented below. The diagram illustrates the spatial arrangement of the atoms and the ortho-relationship between the methyl and carbothioamide substituents on the benzene ring.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of essential physicochemical properties is provided in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and reactivity.

PropertyValueSource
Molecular Formula C₈H₉NS(Calculated)
Molecular Weight 151.23 g/mol (Calculated)
IUPAC Name This compound[1]
Canonical SMILES CC1=CC=CC=C1C(=S)N[2]
InChI Key AWAIGCHWSIATMS-UHFFFAOYSA-N[1]

Synthesis and Purification Workflow

The synthesis of thioamides is a cornerstone of medicinal chemistry, as they serve as key intermediates for building complex heterocyclic systems or act as bioisosteres of amides.[3][4][5] The following section details a reliable synthetic protocol and a standard workflow for purification and validation.

Synthetic Protocol: From 2-Methylbenzonitrile

A robust method for synthesizing aryl carbothioamides involves the reaction of the corresponding nitrile with a sulfur source. The following protocol is adapted from a well-established procedure for a structural isomer.[3]

Reaction Principle: This synthesis proceeds via the addition of a hydrosulfide species to the electrophilic carbon of the nitrile group, followed by tautomerization to form the stable thioamide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, facilitating the dissolution of the ionic reagents.

Step-by-Step Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzonitrile (1.0 eq.).

  • Solvent and Reagents: Add dimethylformamide (DMF) to create an approximately 0.4 M solution. To this solution, add magnesium chloride hexahydrate (1.0 eq.) and sodium hydrogen sulfide hydrate (70%, 2.0 eq.).

  • Reaction Execution: Stir the resulting slurry vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).

  • Work-up and Quenching: Pour the reaction mixture into a beaker containing 3-4 volumes of cold water. This will precipitate the crude product.

  • Initial Filtration: Collect the resulting solid precipitate by vacuum filtration and wash it with additional water.

  • Acid Wash: Resuspend the crude solid in 1 N HCl and stir for 25-30 minutes to remove basic impurities.

  • Final Filtration and Drying: Filter the purified solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the final product, this compound.

  • Recrystallization (Optional): For obtaining high-purity crystals suitable for X-ray analysis, recrystallize the product from a suitable solvent like chloroform or an ethanol/water mixture.[3]

Purification and Characterization Workflow

A self-validating protocol requires a systematic workflow to ensure the identity and purity of the synthesized compound. The following diagram outlines the logical progression from the crude reaction output to the final, characterized product.

Workflow Start Crude Reaction Mixture Workup Aqueous Work-up & Filtration Start->Workup Quench & Precipitate Purification Column Chromatography or Recrystallization Workup->Purification Remove Impurities Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Verify Structure & Purity Final Pure this compound Analysis->Final

Caption: Standard workflow for synthesis validation.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity of a synthesized molecule. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof. N-substituted pyridinecarbothioamides, a related class of compounds, serve as an excellent reference for interpreting the spectra of thioamides.[6]

Technique Expected Observations for this compound
¹H NMR ~7.2-7.5 ppm: Multiplets corresponding to the 4 aromatic protons. The proximity to the thioamide and methyl groups will result in a complex splitting pattern. ~2.5 ppm: A sharp singlet integrating to 3 protons, characteristic of the aryl methyl group (Ar-CH₃). ~7.5-9.5 ppm: Two broad singlets, each integrating to 1 proton, for the thioamide N-H protons. The exact shift can vary with solvent and concentration.
¹³C NMR ~195-205 ppm: The characteristic downfield signal for the thiocarbonyl carbon (C=S). This is a key diagnostic peak. ~125-140 ppm: Multiple signals in the aromatic region for the 6 benzene ring carbons. ~20 ppm: A signal for the methyl carbon (–CH₃).
Infrared (IR) 3100-3400 cm⁻¹: Two distinct bands corresponding to the N-H symmetric and asymmetric stretching of the primary thioamide. ~3030 cm⁻¹: Aromatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C stretching. ~1400 cm⁻¹: A prominent band associated with the C=S stretching vibration.
Mass Spectrometry (MS) M⁺ Peak: A strong molecular ion peak at m/z = 151. Fragmentation: Common fragmentation patterns would include the loss of •SH, •NH₂, or the entire carbothioamide group, leading to characteristic fragment ions.

Relevance and Applications in Drug Development

Thioamides are more than just synthetic intermediates; they are a class of compounds with significant biological relevance.[3][4][5]

  • Amide Bioisosteres: The thioamide group is a well-known bioisostere of the amide bond. Replacing an amide with a thioamide can drastically alter a drug candidate's properties, such as increasing its metabolic stability, modifying its hydrogen bonding capacity, and enhancing its lipophilicity. This can turn a lead compound with poor pharmacokinetic properties into a viable drug. The challenge of inventing metabolically stable molecules is a primary hurdle in drug development.[7]

  • Precursors to Heterocycles: Thioamides are versatile precursors for synthesizing a wide range of sulfur- and nitrogen-containing heterocyclic compounds (e.g., thiazoles, thiadiazoles). These heterocyclic scaffolds are privileged structures found in a vast number of approved drugs.

  • Direct Biological Activity: Many compounds containing the thioamide functional group exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical. Based on safety data sheets for this compound and related compounds, the following precautions are advised.

Hazard Profile:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Causes skin and serious eye irritation.[8][9]

  • May cause respiratory irritation.[8]

Handling and Personal Protective Equipment (PPE):

  • Avoid contact with skin, eyes, and clothing.[8]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear suitable protective clothing, including chemical-resistant gloves and safety goggles with side shields.[9]

  • Wash hands thoroughly after handling the product and before breaks.[8]

  • Do not eat, drink, or smoke in the laboratory area.[8][9]

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible substances such as strong oxidizing agents.

References

An In-Depth Technical Guide to Exploring the Antimicrobial Effects of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Charting a Course for Novel Antimicrobial Discovery

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Thioamides, a class of sulfur-containing organic compounds, have garnered significant interest for their diverse biological activities, including promising antimicrobial properties.[1][2] This guide focuses on a specific, relatively unexplored member of this class: 2-Methylbenzenecarbothioamide. As a novel compound, a comprehensive and systematic evaluation is required to elucidate its potential as a therapeutic agent.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to characterizing the antimicrobial effects of this compound. We will move beyond simple procedural lists, delving into the rationale behind experimental choices and establishing self-validating protocols to ensure data integrity. This guide is designed to be a roadmap, from initial screening to preliminary mechanism of action studies, providing the foundational knowledge to thoroughly investigate this promising molecule.

Foundational Screening: Establishing Antimicrobial Efficacy

The initial step in evaluating any potential antimicrobial agent is to determine if it possesses activity against a range of clinically relevant microorganisms. The agar diffusion method provides a robust and widely used qualitative assessment of antimicrobial activity.[3][4]

Agar Well Diffusion Assay

The agar well diffusion method is a preferred starting point due to its simplicity and ability to screen multiple microbial strains simultaneously.[5][6] This technique relies on the diffusion of the compound through an agar medium, creating a concentration gradient. If the compound is effective, a zone of inhibition (ZOI) will be observed where microbial growth is prevented.

Experimental Protocol: Agar Well Diffusion

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi, sterilizing by autoclaving. Pour the sterile agar into petri dishes and allow to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. This ensures a uniform lawn of microbial growth.

  • Lawn Culture: Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of the agar plates.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Carefully pipette a defined volume (e.g., 100 µL) of the test compound at various concentrations into the wells.

  • Controls:

    • Positive Control: Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Ketoconazole for fungi) to validate the assay's sensitivity.[7]

    • Negative Control: Use the solvent (e.g., DMSO) alone to ensure it does not contribute to any observed antimicrobial effect.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm). A larger ZOI generally indicates greater antimicrobial activity.

Interpretation of Initial Screening Results

The results from the agar well diffusion assay will provide the first indication of the antimicrobial potential and spectrum of activity of this compound. It is crucial to test against a diverse panel of microorganisms to determine its breadth of efficacy.

Table 1: Example Panel of Test Microorganisms

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger
Enterococcus faecalisKlebsiella pneumoniaeCryptococcus neoformans

Quantitative Assessment: Determining Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screening, the next logical step is to quantify the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[3][5]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Microtiter Plates: Aseptically dispense a defined volume of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Prepare a stock solution of this compound. Perform a two-fold serial dilution of the compound directly in the microtiter plate to achieve a range of concentrations.

  • Inoculation: Add a standardized microbial inoculum to each well, ensuring the final concentration of microorganisms is appropriate for the assay.

  • Controls:

    • Positive Control: Wells containing the growth medium and inoculum, but no test compound.

    • Negative Control: Wells containing only the growth medium.

    • Standard Antibiotic Control: A separate serial dilution of a standard antibiotic to validate the assay.

  • Incubation: Incubate the plates under appropriate conditions with gentle shaking to ensure adequate aeration.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To discern whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), a Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assay is performed.[7][8]

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh agar plate that does not contain the test compound.

  • Incubation: Incubate the plates under optimal growth conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

Investigating the Mechanism of Action: A Hypothetical Framework

While the precise mechanism of action for this compound is yet to be determined, insights can be drawn from related thioamide and thiosemicarbazone compounds.[1][9] Potential targets in microbial cells include DNA replication, protein synthesis, and cell wall integrity.[10][11]

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication in bacteria. Their inhibition leads to a disruption of DNA synthesis and ultimately cell death. Some thiosemicarbazide derivatives have been shown to target these enzymes.[12]

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is crucial for the production of nucleotides.[7] Inhibition of this enzyme would halt DNA synthesis.[10]

  • Disruption of Cell Membrane Integrity: The lipophilic nature of many organic compounds allows them to intercalate into the lipid bilayer of the cell membrane, disrupting its function and leading to leakage of cellular contents.[10][11]

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics. Inhibition of the enzymes involved in peptidoglycan synthesis weakens the cell wall, leading to cell lysis.[11]

Potential_Antimicrobial_Mechanisms cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_dna_targets DNA Replication Machinery Compound This compound CellWall Cell Wall Synthesis Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption DNASynthesis DNA Synthesis Compound->DNASynthesis Inhibition DNAGyrase DNA Gyrase / Topoisomerase IV DNASynthesis->DNAGyrase DHFR DHFR DNASynthesis->DHFR

Caption: Potential antimicrobial mechanisms of this compound.

Assessing the Safety Profile: Cytotoxicity Evaluation

A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbes and has minimal effects on host cells. Cytotoxicity assays, such as the MTT assay, are employed to evaluate the effect of the compound on mammalian cell viability.[13]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., normal peripheral blood mononuclear cells or a non-malignant cell line like HGF) in a 96-well plate and allow the cells to adhere overnight.[13][14]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

A Comprehensive Workflow for Antimicrobial Evaluation

The evaluation of a novel antimicrobial compound is a multi-step process that requires careful planning and execution. The following workflow provides a logical progression from initial discovery to more in-depth characterization.

Antimicrobial_Evaluation_Workflow Start Start: Novel Compound (this compound) Screening Primary Screening (Agar Well Diffusion) Start->Screening MIC Quantitative Analysis (Broth Microdilution for MIC) Screening->MIC If Active MBC_MFC Bactericidal/Fungicidal Activity (MBC/MFC Determination) MIC->MBC_MFC Spectrum Spectrum of Activity (Panel of Microbes) MIC->Spectrum Cytotoxicity Safety Profile (MTT Assay) MIC->Cytotoxicity MOA Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MBC_MFC->MOA Spectrum->MOA Cytotoxicity->MOA If Selectively Toxic End Lead Compound Identification MOA->End

Caption: A comprehensive workflow for the evaluation of a novel antimicrobial compound.

Concluding Remarks and Future Directions

This guide has outlined a robust and scientifically sound framework for the initial exploration of the antimicrobial properties of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to support the continued development of this and other novel thioamide compounds. The journey from a novel molecule to a clinically viable drug is long and arduous, but it begins with the foundational in vitro characterization detailed herein. The promising scaffold of thioamides warrants a thorough investigation, and it is our hope that this guide will serve as a valuable resource in the quest for the next generation of antimicrobial agents.

References

Preliminary Cytotoxicity Screening of 2-Methylbenzenecarbothioamide: A Multi-Assay, Mechanism-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Executive Summary

The exploration of novel chemical entities for therapeutic potential necessitates a rigorous and systematic evaluation of their biological activity. Thioamides, a class of sulfur-containing organic compounds, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1][2] This guide presents a comprehensive, field-proven framework for the preliminary in vitro cytotoxicity screening of a novel compound, 2-Methylbenzenecarbothioamide. Moving beyond simple viability metrics, this workflow integrates a multi-assay, tiered approach designed to provide not only a quantitative measure of cytotoxicity but also initial insights into the potential mechanism of action. We will detail the rationale behind assay selection, provide validated, step-by-step protocols for primary and secondary screening, and illustrate a logical workflow for data interpretation and decision-making for drug development professionals.

Introduction: The Rationale for a Mechanism-Informed Screening Cascade

The journey of a potential drug candidate begins with foundational questions: Does it have the desired biological effect, and at what concentration? For potential anticancer agents like this compound, the primary desired effect is cytotoxicity against cancer cells. Thioamide derivatives have demonstrated the ability to disrupt critical cellular processes in cancer cells, including inducing DNA damage and mitochondrial dysfunction, ultimately leading to apoptosis.[3]

A preliminary cytotoxicity screen must therefore be efficient, reproducible, and informative. A simple "live-or-dead" readout is insufficient. A modern screening approach, as detailed herein, is a cascade that logically progresses from broad questions of cell health to specific inquiries about the mode of cell death. This guide advocates for a two-tiered approach:

  • Tier 1: Primary Cytotoxicity Assessment. This tier establishes the dose-dependent effect of the compound on overall cell viability and membrane integrity. It answers the question: "Is the compound cytotoxic?"

  • Tier 2: Mechanistic Elucidation. For compounds showing activity in Tier 1, this tier investigates how the cells are dying. Key questions include: "Is the cell death apoptotic?" and "Is oxidative stress involved?"

This strategy ensures that resources are focused on compounds with promising activity while simultaneously building a foundational understanding of their cellular impact, which is critical for subsequent lead optimization.

Experimental Design: A Self-Validating System

A robust experimental design is the bedrock of trustworthy data. The following sections outline the critical components for screening this compound.

Cell Line Selection and Maintenance

The choice of cell lines is critical and should be guided by the therapeutic goal. For a general anticancer screen, a panel of cell lines from diverse origins is recommended.

Table 1: Recommended Cell Lines for Initial Screening

Cell Line Cancer Type Rationale Seeding Density (cells/well, 96-well plate)
MCF-7 Breast Adenocarcinoma Well-characterized, p53 wild-type, representative of epithelial tumors.[1] 5,000 - 10,000
HepG2 Liver Carcinoma Metabolically active, often used in toxicology and anticancer studies.[1][4] 7,500 - 15,000
A549 Lung Carcinoma Common model for lung cancer, known for its resilience.[5] 5,000 - 10,000

| HCT-116 | Colon Carcinoma | Represents colorectal cancer, a major cancer type.[5] | 7,500 - 15,000 |

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂. All experiments should be conducted on cells in the logarithmic growth phase.[6]

Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations for the assay. A common starting range is a 7-point dilution series from 100 µM down to 0.1 µM.

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments, which consists of cells treated with the highest concentration of DMSO used in the dilution series, to ensure the solvent itself is not causing cytotoxicity.[7]

Tier 1: Primary Cytotoxicity Assessment

The goal of Tier 1 is to rapidly identify if this compound has a cytotoxic effect and to determine its potency (IC₅₀ value). We employ two distinct assays that measure different hallmarks of cell health.

Assay 1: MTT (Metabolic Activity) Assay

The MTT assay is a colorimetric test that measures the metabolic activity of a cell, which is proportional to the number of viable cells.[8] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria (Active Oxidoreductases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9] LDH is a stable cytosolic enzyme that should be contained within healthy cells; its presence in the culture medium is a direct indicator of cell lysis and membrane integrity loss.[10]

LDH_Principle cluster_cell Damaged Cell LDH_in LDH Enzyme Membrane Compromised Membrane LDH_out Released LDH LDH_in->LDH_out Leaks Out AssayReagent Assay Reagent (Substrate + Dye) LDH_out->AssayReagent Catalyzes Reaction ColoredProduct Colored Product (Formazan) AssayReagent->ColoredProduct Measurement Measure Absorbance (~490 nm) ColoredProduct->Measurement

Caption: Principle of the LDH Cytotoxicity Assay.

Tier 2: Mechanistic Elucidation

If this compound demonstrates significant cytotoxicity in Tier 1, the next logical step is to investigate the underlying mechanism.

Assay 3: Caspase-3/7 Activity Assay (Apoptosis)

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11] A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12] Luminescent assays, like the Caspase-Glo® 3/7 assay, use a specific substrate (containing the DEVD sequence) that is cleaved by active caspase-3/7, leading to a light-producing reaction catalyzed by luciferase.[13][14]

Apoptosis_Pathway Compound 2-Methylbenzene- carbothioamide Mito Mitochondria Compound->Mito Induces Stress CytC Cytochrome c (Released) Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway.

Assay 4: Intracellular Reactive Oxygen Species (ROS) Assay

Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[15] Intracellular ROS can be detected using cell-permeable fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent H₂DCF is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[16][17]

Detailed Experimental Protocols

The following are standardized, step-by-step protocols for a 96-well plate format.

MTT Assay Protocol

(Adapted from Abcam, Thermo Fisher Scientific, and NCBI Bookshelf)[18][19]

  • Cell Seeding: Seed cells (see Table 1 for densities) in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl with SDS) to each well to dissolve the formazan crystals.[19]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

LDH Release Assay Protocol

(Adapted from Promega, Abcam, and protocols.io)[9][10][21]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Prepare additional control wells:

    • Spontaneous Release Control: Untreated cells.

    • Maximum Release Control: Untreated cells, to be lysed before measurement.

    • Background Control: Medium only, no cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Lysis of Maximum Release Control: Add 10 µL of 10X Lysis Buffer to the maximum release control wells. Incubate for 45 minutes at 37°C. Centrifuge and transfer 50 µL of supernatant as in the previous step.[22]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution (if required by the kit). Measure absorbance at 490 nm.

Caspase-Glo® 3/7 Assay Protocol

(Adapted from Promega)[13][14][23]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Intracellular ROS Assay Protocol

(Adapted from Bio-protocol and Cell Biolabs)[17][24]

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Probe Loading: Remove the culture medium and wash cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add 100 µL of 10 µM H₂DCFDA solution in HBSS to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Treatment: Remove the H₂DCFDA solution and wash the cells once with HBSS. Add 100 µL of medium containing the desired concentrations of this compound. A known ROS inducer (e.g., H₂O₂) should be used as a positive control.[24]

  • Incubation: Incubate for the desired treatment period (e.g., 1-6 hours).

  • Measurement: Measure fluorescence using a microplate fluorometer with an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

Data Analysis and Interpretation

Calculations
  • MTT Assay - Percent Viability: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

  • LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent viability (or inhibition) against the log of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Data Summary and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 2: Example IC₅₀ Data Summary for this compound (48h)

Cell Line MTT Assay IC₅₀ (µM) LDH Assay IC₅₀ (µM) Caspase-3/7 Activation (Fold Change at IC₅₀) ROS Production (Fold Change at IC₅₀)
MCF-7 5.2 ± 0.4 6.1 ± 0.7 4.5 ± 0.5 3.1 ± 0.3
HepG2 8.9 ± 0.9 10.5 ± 1.1 3.8 ± 0.4 2.5 ± 0.2

| A549 | 15.1 ± 1.8 | 18.2 ± 2.0 | 2.1 ± 0.3 | 1.8 ± 0.2 |

Interpretation: A potent cytotoxic effect (low µM IC₅₀) that correlates with a strong induction of caspase-3/7 activity and an increase in intracellular ROS suggests that this compound likely induces apoptotic cell death mediated by oxidative stress.

Integrated Workflow and Decision Making

The screening process should follow a logical cascade to ensure efficient and data-driven decision-making.

Screening_Workflow start This compound tier1 Tier 1: Primary Screen (MTT & LDH Assays) on Cell Panel start->tier1 decision1 Is IC50 < Threshold? (e.g., < 20 µM) tier1->decision1 stop1 Stop (Low Potency) decision1->stop1 No tier2 Tier 2: Mechanistic Screen (Caspase-3/7 & ROS Assays) decision1->tier2 Yes analysis Data Analysis & Interpretation - Correlate Cytotoxicity with Mechanism - Assess Selectivity tier2->analysis decision2 Promising Candidate? analysis->decision2 stop2 Stop (Unfavorable Mechanism) decision2->stop2 No proceed Proceed to Advanced Studies (e.g., Cell Cycle, In Vivo) decision2->proceed Yes

Caption: Decision-making workflow for cytotoxicity screening.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By integrating assays that probe metabolic health, membrane integrity, apoptosis, and oxidative stress, this workflow provides a comprehensive initial profile of the compound's bioactivity. Positive and compelling results from this screening cascade would justify advancing the compound to more detailed mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and ultimately, evaluation in preclinical in vivo models. This structured, mechanism-informed approach is fundamental to identifying and validating promising new therapeutic candidates in the field of drug discovery.

References

2-Methylbenzenecarbothioamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Methylbenzenecarbothioamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the potential stability and degradation pathways of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with or developing thioamide-containing compounds. This document establishes a framework for assessing the stability of this compound, drawing from established principles of thioamide chemistry due to the limited specific literature on this particular molecule.

Introduction to this compound and the Imperative of Stability Assessment

This compound, a derivative of thiobenzamide, belongs to the class of organic compounds known as thioamides. Thioamides are characterized by the presence of a carbon-sulfur double bond adjacent to a nitrogen atom. This functional group is a bioisostere of the amide group and is found in a number of pharmacologically active compounds. The substitution of sulfur for oxygen can significantly alter the electronic and steric properties of a molecule, influencing its biological activity, metabolic profile, and, critically, its chemical stability.

Understanding the stability of a potential drug candidate like this compound is a cornerstone of drug development. Stability studies are essential for:

  • Identifying potential degradation products: These byproducts could be inactive, less active, or even toxic.

  • Determining optimal storage conditions: Ensuring the compound remains stable throughout its shelf life.

  • Developing stable formulations: Selecting appropriate excipients and packaging to minimize degradation.

  • Informing analytical method development: Creating methods that can separate and quantify the parent compound and its degradation products.

This guide will delineate the probable degradation pathways of this compound and provide a robust experimental framework for their investigation.

Predicted Degradation Pathways of this compound

Based on the known reactivity of the thioamide functional group, this compound is likely to degrade through three primary pathways: hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many functional groups, and thioamides are no exception. The rate and outcome of hydrolysis are often highly dependent on pH.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfur atom of the thioamide is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide results in the formation of the corresponding amide, 2-methylbenzamide, and ultimately the carboxylic acid, 2-methylbenzoic acid, upon further hydrolysis.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the electrophilic carbon of the thioamide group. The resulting tetrahedral intermediate can then collapse, eliminating a hydrosulfide ion to yield 2-methylbenzamide. As with acid-catalyzed hydrolysis, the amide can be further hydrolyzed to 2-methylbenzoic acid.

Proposed Hydrolytic Degradation Pathway

A This compound B Tetrahedral Intermediate A->B + H2O (H+ or OH-) C 2-Methylbenzamide B->C - H2S D 2-Methylbenzoic Acid C->D + H2O (H+ or OH-) cluster_main Oxidative Degradation cluster_products Potential Products A This compound B S-Oxide (Sulfine) (Intermediate) A->B [O] C 2-Methylbenzamide B->C Rearrangement D 2-Methylbenzonitrile B->D Fragmentation A Prepare Stock Solution of This compound B Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Withdraw Samples at Defined Time Points B->C D Neutralize/Quench Reaction (if necessary) C->D E Analyze by HPLC-UV/MS D->E F Characterize Degradation Products E->F G Determine Degradation Kinetics E->G

Methodological & Application

synthesis protocol for 2-Methylbenzenecarbothioamide in lab

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Laboratory Protocol for the Synthesis of 2-Methylbenzenecarbothioamide

Abstract

This document provides comprehensive, field-proven protocols for the synthesis of this compound, a valuable thioamide intermediate in drug discovery and organic synthesis. Two primary, reliable synthetic routes are detailed: the direct conversion from 2-methylbenzonitrile using sodium hydrosulfide, and the thionation of 2-methylbenzamide utilizing Lawesson's Reagent. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, mechanistic insights, safety protocols, and characterization techniques. The inclusion of detailed visualizations and data tables aims to facilitate reproducible, high-yield synthesis in a laboratory setting.

Introduction and Scientific Background

Thioamides are a critical class of organosulfur compounds that serve as important structural motifs in a variety of biologically active molecules, including pharmaceuticals and natural products.[1] They are often employed as isosteres of amides, where the replacement of the carbonyl oxygen with a sulfur atom alters key physicochemical properties such as hydrogen bonding capacity, nucleophilicity, and metabolic stability.[1] This modification can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.[1]

This compound, in particular, is a key building block for the synthesis of more complex heterocyclic systems like thiazoles and other sulfur-containing compounds.[2] Its synthesis is therefore of significant interest. The two most prevalent and reliable methods for preparing primary thioamides are the addition of a sulfur nucleophile to a nitrile and the thionation of a corresponding amide.[2][3] This guide provides detailed protocols for both approaches, enabling researchers to select the method best suited to their available starting materials and laboratory capabilities.

Overview of Synthetic Strategies

Strategy 1: Synthesis from Nitrile

This approach involves the direct conversion of a nitrile (R-C≡N) to a primary thioamide (R-C(=S)NH₂). The reaction typically employs a sulfur source such as hydrogen sulfide (H₂S) or one of its salts, like sodium hydrosulfide (NaHS).[4] While the use of gaseous H₂S is effective, it presents significant handling hazards. Modern protocols often favor the use of solid, less hazardous reagents like NaHS, which can generate the necessary sulfide species in situ under controlled conditions.[2][5] This method is advantageous for its directness and often high yields, particularly for aromatic nitriles.[2]

Strategy 2: Thionation of Amide

This is one of the most common methods for synthesizing thioamides and involves the conversion of an amide's carbonyl group (C=O) into a thiocarbonyl group (C=S).[1] The premier reagent for this transformation is Lawesson's Reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide.[6] LR is preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) because it is milder, often results in cleaner reactions, and provides higher yields under less harsh conditions.[1][6] This route is versatile and applicable to a wide range of amides.[7]

Protocol 1: Synthesis from 2-Methylbenzonitrile

This protocol details the synthesis of this compound from 2-methylbenzonitrile using sodium hydrosulfide and magnesium chloride, a method that circumvents the need to handle highly toxic gaseous hydrogen sulfide.[2][5]

Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (HS⁻), generated from NaHS, to the electrophilic carbon of the nitrile group. The presence of a Lewis acid like magnesium chloride (MgCl₂) is believed to activate the nitrile, making it more susceptible to nucleophilic attack. The resulting intermediate is then protonated during aqueous workup to yield the final primary thioamide.

Experimental Protocol

Materials and Reagents:

  • 2-Methylbenzonitrile (o-tolunitrile)

  • Sodium hydrosulfide hydrate (NaHS·xH₂O, ~70%)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Ethyl acetate (for extraction, if needed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Stir plate

  • Nitrogen/argon inlet

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add magnesium chloride hexahydrate (1.0 eq) and sodium hydrosulfide hydrate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 3-4 mL per mmol of nitrile). Stir the resulting slurry.

  • Substrate Addition: Add 2-methylbenzonitrile (1.0 eq) to the slurry at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (typically 2-4 hours).[2]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing an excess of cold deionized water (approx. 10 volumes). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 20-30 minutes. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Acid Wash: Resuspend the crude solid in a 1 M HCl solution and stir for another 20-30 minutes to neutralize any remaining base and remove magnesium salts.[8]

  • Final Filtration: Filter the solid again, wash thoroughly with deionized water until the filtrate is neutral, and dry the product under vacuum.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like chloroform or an ethanol/water mixture.[8]

Safety Precautions
  • Sodium Hydrosulfide (NaHS): Highly corrosive and toxic if swallowed.[9] It releases extremely toxic and flammable hydrogen sulfide (H₂S) gas upon contact with acids or moisture.[10][11] Handle NaHS in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Have an emergency plan for H₂S exposure.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care using appropriate PPE.

Protocol 2: Synthesis from 2-Methylbenzamide

This protocol employs the widely used Lawesson's Reagent for the thionation of 2-methylbenzamide.

Principle and Mechanism

The reaction mechanism involves the dissociation of the dimeric Lawesson's Reagent (LR) into a highly reactive monomeric dithiophosphine ylide.[1][7] This monomer undergoes a cycloaddition with the amide's carbonyl group, forming a transient four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a strong phosphorus-oxygen bond, to yield the desired thioamide and a stable phosphorus byproduct.[1][6]

digraph "Lawesson's Reagent Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Thionation with Lawesson's Reagent", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11];

// Nodes amide [label="2-Methylbenzamide\n(R-C(=O)NR'R'')", fillcolor="#F1F3F4", fontcolor="#202124"]; lr_dimer [label="Lawesson's Reagent\n(Dimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; lr_monomer [label="Reactive Monomer\n(Dithiophosphine Ylide)", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Thiaoxaphosphetane\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thioamide [label="this compound\n(R-C(=S)NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Phosphorus Byproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges lr_dimer -> lr_monomer [label="Dissociation", color="#4285F4", fontcolor="#4285F4"]; amide -> intermediate [label="+", dir=none, style=dashed]; lr_monomer -> intermediate [label="Cycloaddition", color="#4285F4", fontcolor="#4285F4"]; intermediate -> thioamide [label="Cycloreversion", color="#4285F4", fontcolor="#4285F4"]; intermediate -> byproduct [style=dashed, dir=none]; }

Figure 1: Simplified mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocol

Starting Material: 2-Methylbenzamide can be purchased or synthesized from 2-methylbenzoic acid via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia.[13]

Materials and Reagents:

  • 2-Methylbenzamide

  • Lawesson's Reagent (LR)

  • Toluene or Dioxane, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Equipment:

  • Three-neck round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen/argon inlet

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add 2-methylbenzamide (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene (or dioxane) to dissolve the amide. Add Lawesson's Reagent (0.5-0.6 eq, as LR is a dimer) to the solution in one portion.[1]

  • Heating: Heat the reaction mixture to reflux (for toluene, ~110 °C).

  • Reaction: Maintain the reflux and stir the mixture. Monitor the reaction's progress by TLC until the starting amide is consumed (typically 1-3 hours).

  • Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue contains the thioamide and phosphorus byproducts. Purify the product directly by silica gel column chromatography.[1] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Safety Precautions
  • Lawesson's Reagent (LR): Has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.[1] It is moisture-sensitive and can release flammable gases upon contact with water.[14] The reaction can generate H₂S as a byproduct.[1] Wear appropriate PPE.[15][16][17]

  • Toluene: Flammable and has associated health risks upon inhalation or skin contact. Use in a fume hood and away from ignition sources.

Data Summary and Workflow

The following table summarizes typical reaction parameters for the protocols described.

ParameterProtocol 1 (from Nitrile)Protocol 2 (from Amide)
Starting Material 2-Methylbenzonitrile2-Methylbenzamide
Key Reagents NaHS·xH₂O (2.0 eq), MgCl₂·6H₂O (1.0 eq)Lawesson's Reagent (0.5-0.6 eq)
Solvent Anhydrous DMFAnhydrous Toluene or Dioxane
Temperature Room TemperatureReflux (~110 °C for Toluene)
Typical Reaction Time 2 - 4 hours1 - 3 hours
Work-up Precipitation in water, HCl wash, filtrationSolvent evaporation
Purification RecrystallizationSilica Gel Column Chromatography
Reported Yield High (often >80%)[2]Good to High (Varies by substrate)[1]
digraph "Synthesis Workflow" { graph [rankdir="TB", splines=ortho, label="Experimental Workflow for Protocol 1 (Nitrile Route)", labelloc=t, fontname="Helvetica", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes start [label="Combine MgCl2 and NaHS\nin anhydrous DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_nitrile [label="Add 2-Methylbenzonitrile"]; react [label="Stir at Room Temp (2-4h)\nMonitor by TLC"]; workup [label="Pour into H2O\n(Precipitation)"]; filter1 [label="Vacuum Filter Crude Solid"]; wash [label="Wash with 1M HCl,\nthen H2O"]; filter2 [label="Final Filtration & Drying"]; purify [label="Recrystallize\n(Optional)", style="rounded,filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> add_nitrile; add_nitrile -> react; react -> workup; workup -> filter1; filter1 -> wash; wash -> filter2; filter2 -> purify; purify -> product; filter2 -> product [style=dashed, label="If pure enough"]; }

Figure 2: Step-by-step workflow for the synthesis of this compound from its nitrile.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Typically a crystalline solid.

  • Thin Layer Chromatography (TLC): To monitor reaction completion and assess the purity of the final product against the starting material(s).

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons (typically in the 7.0-8.0 ppm range), the methyl group protons (around 2.4-2.5 ppm), and two broad singlets for the -NH₂ protons.

    • ¹³C NMR: The spectrum will be distinguished by the thiocarbonyl carbon (C=S) peak, which appears significantly downfield (often >190 ppm).

    • FT-IR (ATR): Look for characteristic N-H stretching bands (usually two bands in the 3100-3400 cm⁻¹ region) and the C=S stretching vibration (typically in the 1200-1400 cm⁻¹ region).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (C₈H₉NS, Mol. Wt.: 151.23) should be observed.

References

Application Note: 2-Methylbenzenecarbothioamide as a Keystone Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methylbenzenecarbothioamide as a versatile intermediate for constructing medicinally relevant heterocyclic scaffolds.

Introduction

Heterocyclic compounds are foundational to medicinal chemistry, forming the core of over 85% of all biologically active molecules.[1] The efficient and modular synthesis of these scaffolds is therefore a critical endeavor in drug discovery. This compound (o-tolylthioamide) has emerged as a powerful and versatile building block in this context. Its structure, featuring a reactive thioamide group held in proximity to a potentially reactive methyl group on an aromatic ring, provides a unique platform for a variety of cyclization strategies. This guide details field-proven protocols for the synthesis of thiazoles and 1,3,4-thiadiazoles, demonstrating the utility of this intermediate in constructing diverse, high-value heterocyclic systems.

I. The Hantzsch Synthesis of 1,3-Thiazoles: A Cornerstone Reaction

The 1,3-thiazole ring is a privileged structure found in numerous pharmaceuticals, including the antimicrobial sulfathiazole and the antiretroviral ritonavir.[2] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and straightforward methods for constructing this scaffold.[3] It involves the condensation of a thioamide with an α-haloketone.

Mechanistic Rationale

The synthesis proceeds via a well-established mechanism. The sulfur atom of the this compound, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 fashion.[4] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic 1,3-thiazole ring. The reaction is typically high-yielding and tolerates a wide range of functional groups on both reaction partners.

Experimental Protocol: Synthesis of 2-(o-tolyl)-4-phenyl-1,3-thiazole

Materials:

  • This compound

  • 2-Bromoacetophenone (α-bromoacetophenone)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for Chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.51 g, 10 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution. Stir the mixture at room temperature. An initial precipitate of the intermediate hydrobromide salt may form.

  • Reaction Completion: Gently heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to ambient temperature. Carefully add saturated sodium bicarbonate solution dropwise to neutralize the hydrobromic acid generated during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford the pure product.

Data Presentation:

CompoundMolecular FormulaMW ( g/mol )Yield (%)Key ¹H NMR Data (δ, ppm)
2-(o-tolyl)-4-phenyl-1,3-thiazoleC₁₆H₁₃NS251.3585-957.95 (s, 1H, thiazole-H), 7.8-7.2 (m, 9H, Ar-H), 2.5 (s, 3H, CH₃)

Experimental Workflow Diagram:

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation & Cyclization (Ethanol, Reflux) A->C B α-Halo Ketone B->C F 2-Aryl-4-Substituted-1,3-Thiazole C->F Dehydration

Caption: Workflow for the Hantzsch 1,3-thiazole synthesis.

II. Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] A common and effective method for their synthesis involves the cyclization of N-acylthiosemicarbazide intermediates, which can be readily prepared from a thioamide and an acid hydrazide.

Mechanistic Rationale

The reaction begins with the condensation of this compound with an acid hydrazide (e.g., benzoylhydrazine) to form a 1-aroyl-4-aryl-thiosemicarbazide intermediate. This intermediate is then subjected to dehydration using a strong acid catalyst, such as concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid. The acid catalyzes the intramolecular cyclization via attack of the sulfur on the carbonyl carbon, followed by elimination of water to yield the stable 2,5-disubstituted-1,3,4-thiadiazole.

Experimental Protocol: Synthesis of 2-(o-tolyl)-5-phenyl-1,3,4-thiadiazole

Materials:

  • This compound

  • Benzoylhydrazine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethanol

Procedure:

  • Intermediate Formation (Optional Isolation): While this can be a one-pot reaction, for clarity, the intermediate is formed first. Mix equimolar amounts of this compound (1.51 g, 10 mmol) and benzoylhydrazine (1.36 g, 10 mmol) and heat gently (e.g., in refluxing ethanol) for 1-2 hours to form the thiosemicarbazide intermediate.

  • Cyclization: Cool the intermediate mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) with stirring, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker.

  • Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-(o-tolyl)-5-phenyl-1,3,4-thiadiazole.

Data Presentation:

CompoundMolecular FormulaMW ( g/mol )Yield (%)Key ¹³C NMR Data (δ, ppm)
2-(o-tolyl)-5-phenyl-1,3,4-thiadiazoleC₁₅H₁₂N₂S252.3475-85168.5 (Thiadiazole C2), 165.0 (Thiadiazole C5), 138-126 (Ar-C), 21.5 (CH₃)

Logical Relationship Diagram:

Thiadiazole_Synthesis Reactants This compound Acid Hydrazide Intermediate Thiosemicarbazide Intermediate Reactants->Intermediate Condensation Product 2,5-Disubstituted-1,3,4-Thiadiazole Intermediate->Product Catalyst Dehydrating Agent (e.g., H₂SO₄) Catalyst->Product Catalyzes Cyclodehydration

Caption: Logical steps for 1,3,4-thiadiazole synthesis.

Conclusion

This compound is an accessible and highly effective intermediate for the synthesis of diverse heterocyclic systems. The protocols provided for the construction of 1,3-thiazoles and 1,3,4-thiadiazoles are robust, high-yielding, and serve as excellent starting points for the generation of compound libraries for drug discovery and material science applications. The strategic presence of the ortho-methyl group also opens avenues for more complex, fused-ring syntheses, further underscoring the value of this versatile chemical building block.

References

Application of 2-Methylbenzenecarbothioamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to 2-Methylbenzenecarbothioamide. While specific biological data for this exact molecule is emerging, its structural motifs—the thioamide and the o-tolyl group—are well-represented in medicinal chemistry, suggesting a rich potential for therapeutic innovation. This guide will, therefore, leverage established principles of bioisosterism and structure-activity relationships to propose applications and provide robust protocols for their evaluation.

Introduction: The Thioamide Moiety as a Versatile Pharmacophore

In medicinal chemistry, the substitution of an amide's carbonyl oxygen with a sulfur atom to form a thioamide is a common bioisosteric replacement. This modification can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, metabolic stability, and electronic characteristics.[1] Thioamide-containing compounds are present in several FDA-approved drugs, highlighting their therapeutic relevance.[1] this compound, the thio-analog of 2-methylbenzamide, thus represents a promising scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be approached from two primary starting materials: 2-methylbenzonitrile or 2-methylbenzamide. Below are detailed protocols for both synthetic routes.

Protocol 1: Synthesis from 2-Methylbenzonitrile

This method involves the direct thionation of the nitrile group.

Principle: The reaction of a nitrile with a sulfur source, such as sodium hydrosulfide in the presence of magnesium chloride, provides the corresponding primary thioamide in high yield.[2]

Materials:

  • 2-Methylbenzonitrile (CAS: 529-19-1)[3][4][5][6]

  • Sodium hydrosulfide hydrate (70%)

  • Magnesium chloride hexahydrate

  • Dimethylformamide (DMF)

  • Deionized water

  • 1 N Hydrochloric acid

  • Chloroform

Procedure:

  • To a solution of 2-methylbenzonitrile (10 mmol) in 50 mL of DMF, add sodium hydrosulfide hydrate (20 mmol) and magnesium chloride hexahydrate (10 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of deionized water.

  • Collect the resulting precipitate by vacuum filtration.

  • Resuspend the crude product in 50 mL of 1 N HCl and stir for 30 minutes.

  • Filter the solid, wash with deionized water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from chloroform to obtain pure this compound.

Protocol 2: Synthesis from 2-Methylbenzamide

This route involves the thionation of the corresponding amide, a common transformation in organic synthesis.

Principle: Lawesson's reagent is a mild and efficient thionating agent for the conversion of amides to thioamides, often providing higher yields and requiring less harsh conditions than phosphorus pentasulfide.[1][7]

Materials:

  • 2-Methylbenzamide (CAS: 527-85-5)[8][9][10][11]

  • Lawesson's Reagent (CAS: 19172-47-5)[12][13][14][15][16]

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methylbenzamide (10 mmol) in 50 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add Lawesson's reagent (5 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_route1 Route 1: From Nitrile cluster_route2 Route 2: From Amide 2-Methylbenzonitrile 2-Methylbenzonitrile Reaction1 NaSH, MgCl2, DMF 2-Methylbenzonitrile->Reaction1 Thionation 2-Methylbenzenecarbothioamide_1 This compound Reaction1->2-Methylbenzenecarbothioamide_1 2-Methylbenzamide 2-Methylbenzamide Reaction2 Lawesson's Reagent, Toluene 2-Methylbenzamide->Reaction2 Thionation 2-Methylbenzenecarbothioamide_2 This compound Reaction2->2-Methylbenzenecarbothioamide_2

Caption: Synthetic routes to this compound.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related benzamides and thioamides, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Rationale: Benzamide and thioamide derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][13][17] The presence of the thioamide group, in particular, can enhance antimicrobial potency.

Proposed Protocol: Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[18][19][20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (antibiotic), a negative control (no compound), and a sterility control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Rationale: Many benzamide derivatives have been investigated as anticancer agents.[4][9][21][22] The thioamide moiety can also contribute to cytotoxic effects against cancer cell lines.

Proposed Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.[23][24][25][26]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization of a Potential Anticancer Mechanism: Enzyme Inhibition

Enzyme_Inhibition cluster_pathway Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme {Enzyme (e.g., Kinase, Lipoxygenase, Carbonic Anhydrase)|Active Site} Substrate Substrate Enzyme->Substrate Binds Inhibitor This compound Enzyme->Inhibitor Binds to Active Site (Competitive Inhibition) Product Product Substrate->Product Conversion Inhibitor->Substrate Blocks Binding

Caption: A potential mechanism of action via competitive enzyme inhibition.

Enzyme Inhibition

Rationale: The benzamide and benzenesulfonamide scaffolds are present in numerous enzyme inhibitors.[16][27] Given the structural similarities, this compound could be explored as an inhibitor of various enzymes implicated in disease.

Potential Enzyme Targets and Assay Protocols:

  • Lipoxygenases (LOX): Involved in inflammatory diseases.

    • Protocol: A lipoxygenase inhibitor screening assay can be used to measure the hydroperoxides produced in the lipoxygenation reaction.[2][28][29] Commercial kits are available for this colorimetric assay.

  • Carbonic Anhydrases (CAs): Targets for diuretics, anti-glaucoma agents, and anticancer drugs.

    • Protocol: An in vitro carbonic anhydrase inhibition assay measures the esterase activity of CA on a substrate like p-nitrophenyl acetate, leading to a colorimetric change.[7][30][31][32][33]

  • VEGFR-2 Kinase: A key target in anti-angiogenic cancer therapy.

    • Protocol: An in vitro kinase assay can measure the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme, with inhibition quantified by a reduction in this activity.[21][34][35][36][37]

General Protocol for Enzyme Inhibition Assay:

Materials:

  • Purified target enzyme

  • Specific substrate for the enzyme

  • Assay buffer

  • 96-well microplate

  • This compound

  • Known inhibitor (positive control)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the inhibitor (or vehicle control).

  • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress kinetically using a microplate reader by measuring the change in absorbance or fluorescence of the product over time.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Data Presentation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Antimicrobial Activity Data Presentation

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
S. aureus
E. coli

Table 2: Example of Anticancer Activity Data Presentation

Cell LineIC50 (µM) of this compound (24h)IC50 (µM) of this compound (48h)
MCF-7
HeLa

Table 3: Example of Enzyme Inhibition Data Presentation

EnzymeIC50 (µM) of this compound
Lipoxygenase
Carbonic Anhydrase
VEGFR-2 Kinase

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry applications. Its straightforward synthesis and the established biological relevance of its core structural components provide a strong rationale for its investigation as a novel antimicrobial, anticancer, or enzyme-inhibiting agent. The detailed protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of this promising compound and its future derivatives.

References

Topic: A Validated Protocol for the Purification of 2-Methylbenzenecarbothioamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically-grounded protocol for the purification of 2-Methylbenzenecarbothioamide. As a Senior Application Scientist, this document moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring that the protocol is a self-validating system for achieving high purity.

Introduction: The Rationale for Recrystallization

This compound is a thioamide derivative of interest in various chemical synthesis and drug discovery programs. Crude synthetic products are seldom pure enough for direct use, containing byproducts, unreacted starting materials, and other contaminants. Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1] The fundamental principle is that the solubility of most solids increases with temperature.[2] By dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the more soluble impurities behind in the solution (the "mother liquor").[3]

This application note details the systematic approach to solvent selection and provides a robust, step-by-step protocol for the recrystallization of this compound, enabling researchers to obtain material of high purity suitable for downstream applications.

Compound Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the compound's properties and associated hazards is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53515-19-8[4]
Molecular Formula C₈H₉NSN/A
Molecular Weight 151.23 g/mol N/A
Appearance Off-white to yellow solidN/A
Melting Point 125 - 128 °C (literature)[5]

Environmental Health & Safety (EHS) Precautions:

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes significant skin, eye, and respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][6]

Part 1: The Cornerstone of Purity - Solvent System Selection

The success of recrystallization hinges almost entirely on the choice of solvent.[7] An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[8] Conversely, impurities should either be completely soluble at all temperatures or completely insoluble. The molecular structure of this compound, featuring a non-polar aromatic ring and a polar thioamide group, suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective.

Protocol 1: Small-Scale Solvent Screening

This empirical protocol is essential for identifying the optimal solvent or solvent pair.

  • Preparation: Place approximately 50 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, up to 1 mL. Agitate the mixture. Record whether the solid dissolves at room temperature. A solvent that dissolves the compound readily at this stage is generally unsuitable for single-solvent recrystallization.[9]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals.

Table 2: Example Solvent Screening Observations

SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
Hexane InsolubleSparingly SolublePoor/Slow formationPoor single solvent. Potential anti-solvent.
Water InsolubleInsolubleNoneUnsuitable.
Ethanol Sparingly SolubleVery SolubleExcellent, high recovery Good Candidate.
Isopropanol Sparingly SolubleVery SolubleGood, high recoveryGood Candidate.
Ethyl Acetate SolubleVery SolubleLow recoveryUnsuitable (too soluble).
Toluene Sparingly SolubleVery SolubleGood, but high boiling point.Possible, but ethanol is safer/easier to remove.[7]

Part 2: The Recrystallization Workflow - A Step-by-Step Guide

This section provides the detailed protocol for purifying this compound on a larger scale using the selected solvent system.

Recrystallization Process Flow

Recrystallization_Workflow cluster_purification Purification Process cluster_io Inputs & Outputs Crude 1. Crude Solid Dissolve 2. Dissolution Crude->Dissolve HotFilt 3. Hot Filtration (Optional) Dissolve->HotFilt Cool 4. Cooling & Crystallization HotFilt->Cool Insol_Imp Insoluble Impurities HotFilt->Insol_Imp VacFilt 5. Vacuum Filtration Cool->VacFilt Wash 6. Crystal Washing VacFilt->Wash Sol_Imp Soluble Impurities (in Mother Liquor) VacFilt->Sol_Imp Dry 7. Drying Wash->Dry Pure 8. Pure Crystals Dry->Pure Solvent_Hot Hot Ethanol Solvent_Hot->Dissolve Solvent_Cold Cold Ethanol Solvent_Cold->Wash

Caption: Workflow for the purification of this compound.

Protocol 2: Bulk Recrystallization from Ethanol
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (a 125 mL or 250 mL flask allows for sufficient solvent volume without risk of boiling over).

    • Add a magnetic stir bar or boiling chips. Place the flask on a stirrer/hotplate in a fume hood.

    • Add a small portion of ethanol (e.g., 20-25 mL) and begin heating the mixture to a gentle boil with stirring.

    • Continue adding hot ethanol in small portions until the solid has completely dissolved. Causality: It is critical to use the minimum amount of hot solvent required to fully dissolve the compound. Using excess solvent will reduce the final yield as more product will remain dissolved in the mother liquor upon cooling.[3]

  • Hot Filtration (if necessary):

    • If the hot solution contains insoluble impurities (e.g., dust, particulates) or if decolorizing carbon was used, a hot gravity filtration is required.

    • Set up a short-stemmed funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the funnel and receiving flask by rinsing with hot solvent prevents premature crystallization of the product in the funnel, which would lead to significant loss of yield.[10]

    • Pour the hot solution quickly through the fluted filter paper.

  • Crystallization:

    • Cover the mouth of the flask with a watch glass or inverted beaker and allow the solution to cool slowly and undisturbed to room temperature.

    • Causality: Slow, undisturbed cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within a rapidly formed crystal lattice, diminishing the effectiveness of the purification.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.

    • With the vacuum on, swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.

    • Wash the crystals with a small volume (2-3 portions of 5-10 mL) of ice-cold ethanol.

    • Causality: The crystals are washed with cold solvent to rinse away the adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the purified product.[10]

  • Drying:

    • Continue to draw air through the crystals in the funnel for 15-20 minutes to partially dry them.

    • Transfer the crystalline product to a pre-weighed watch glass, break up any large clumps, and allow them to air-dry in the fume hood. For faster drying, a vacuum oven at a modest temperature (e.g., 40-50°C) can be used.

    • Once dry, weigh the final product and calculate the percent recovery.

Part 3: Purity Validation and Characterization

A successful recrystallization must be validated. The primary methods are yield calculation and melting point analysis.

  • Percent Recovery Calculation:

    • Percent Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Material) x 100%

    • A recovery of 70-85% is typically considered good. Lower recovery may indicate the use of excess solvent or that the crude material contained a large percentage of impurities.

  • Melting Point Analysis:

    • This is the most straightforward method to assess purity. Pure crystalline solids have a sharp, well-defined melting point range (typically < 2°C).

    • Compare the melting point range of the crude starting material to that of the recrystallized product. The purified product should exhibit a narrower and higher melting point range, closer to the literature value of 125-128°C.[5]

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
"Oiling Out" (Product separates as a liquid)The solution is supersaturated above the compound's melting point. The chosen solvent may be too non-polar.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. If the problem persists, select a more suitable solvent.[3]
No Crystals Form The solution is not sufficiently saturated; cooling may be too rapid for nucleation.Try scratching the inner wall of the flask with a glass rod at the solution's surface. Add a single "seed" crystal of the pure compound. If all else fails, boil off some solvent to increase concentration and re-cool.[3]
Very Low Recovery Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure filtration apparatus is properly pre-heated.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

References

Application Note and Protocol for the Scaled-Up Synthesis of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals engaged in process scale-up.

Introduction: The Strategic Importance of Thioamides and the Need for Scalable Synthesis

Thioamides are a pivotal class of organosulfur compounds, serving as crucial intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Their role as bioisosteres of amides allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Methylbenzenecarbothioamide, in particular, is a valuable building block in medicinal chemistry. As the demand for such compounds transitions from laboratory-scale discovery to preclinical and clinical development, the need for robust, scalable, and economically viable synthetic processes becomes paramount.

This application note provides a comprehensive guide to the experimental setup and protocols for the scaled-up synthesis of this compound. We will analyze two primary synthetic routes, evaluate their suitability for industrial application, and provide a detailed, field-proven protocol for the most promising method. This guide is designed to equip researchers and process chemists with the necessary knowledge to navigate the challenges of scaling up this important synthesis, ensuring safety, efficiency, and product quality.

Process Development and Route Selection for Scale-Up

The successful scale-up of a chemical synthesis is not merely an amplification of a laboratory procedure. It requires a thorough evaluation of reaction kinetics, thermodynamics, safety, cost of goods, and waste management.[1] For the synthesis of this compound, two primary routes are considered:

  • Route A: Thionation of 2-Methylbenzamide with Lawesson's Reagent. This is a common laboratory method for the synthesis of thioamides from their corresponding amides.[2]

  • Route B: Conversion of 2-Methylbenzonitrile with a Sulfur Source. This route utilizes the corresponding nitrile as a starting material, which is often more readily available and cost-effective.

Comparative Analysis of Synthetic Routes for Industrial Application

A critical analysis of these two routes reveals significant differences in their suitability for large-scale production:

FeatureRoute A: Lawesson's ReagentRoute B: Nitrile Conversion (with NaSH)Rationale & Justification
Reagent Cost HighLowLawesson's reagent is a specialty reagent with a significantly higher cost per mole compared to industrial commodities like sodium hydrosulfide and 2-methylbenzonitrile.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Atom Economy ModerateHighThe Lawesson's reagent route generates a stoichiometric organophosphorus byproduct, leading to lower atom economy. The nitrile route, in its ideal form, has a better atom economy.
Work-up & Purification ChallengingStraightforwardThe organophosphorus byproducts from Lawesson's reagent are often of similar polarity to the thioamide product, making purification by crystallization difficult and often requiring chromatography at the lab scale.[3][19][20][21] While chromatography-free workups have been developed, they add complexity to the process.[3][19][20][21] The nitrile route typically allows for direct crystallization of the product from the reaction mixture.
Waste Management ProblematicManageableDisposal of organophosphorus waste can be costly and environmentally challenging. The waste stream from the nitrile route primarily consists of inorganic salts, which are more readily treatable.[20]
Safety Concerns ModerateHigh (manageable)Lawesson's reagent can release toxic and flammable gases on contact with water.[6][22] The nitrile route involves the use of sodium hydrosulfide, which can release highly toxic hydrogen sulfide (H₂S) gas if acidified.[23][24][25] However, with appropriate engineering controls, this is a well-managed hazard in industrial settings.[24][25]
Scalability LimitedExcellentThe challenges in purification and waste disposal for the Lawesson's reagent route make it less desirable for large-scale, continuous production. The nitrile route is more amenable to standard industrial equipment and processes.

Scaled-Up Synthesis of this compound via the Nitrile Route

This section provides a detailed protocol for the synthesis of this compound from 2-methylbenzonitrile on a multi-kilogram scale.

Reaction Scheme

Reaction_Scheme Synthesis of this compound 2-Methylbenzonitrile 2-Methylbenzonitrile Product This compound 2-Methylbenzonitrile->Product DMF, MgCl2·6H2O Room Temperature NaSH Sodium Hydrosulfide (NaSH) NaSH->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol (10 kg Scale)

A. Materials and Equipment:

  • Reactor: 200 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a caustic scrubber system.

  • Reagents:

    • 2-Methylbenzonitrile (o-tolunitrile)

    • Sodium hydrosulfide hydrate (NaSH·xH₂O, ~70%)

    • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

    • Dimethylformamide (DMF)

    • Deionized water

    • Hydrochloric acid (1N)

    • Methanol

  • Filtration: Nutsche filter or centrifuge.

  • Drying: Vacuum oven.

B. Detailed Step-by-Step Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and purged with nitrogen.

    • Start the caustic scrubber system to neutralize any potential H₂S release. Common scrubbing solutions include sodium hydroxide.[21][24]

  • Reagent Charging:

    • Charge the reactor with dimethylformamide (70 L).

    • Under a nitrogen atmosphere, charge magnesium chloride hexahydrate (17.4 kg, 85.9 mol).

    • Stir the mixture at room temperature until the magnesium chloride is fully dissolved.

    • Charge 2-methylbenzonitrile (10.0 kg, 85.4 mol) into the reactor.

    • In a separate, sealed container, prepare a slurry of sodium hydrosulfide hydrate (13.7 kg, ~171 mol) in DMF (20 L). Caution: NaSH is corrosive and hygroscopic. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).[23][24][25]

  • Reaction:

    • Slowly add the sodium hydrosulfide slurry to the reactor over a period of 2-3 hours, maintaining the internal temperature between 20-30°C. The reaction is exothermic, and cooling may be required.[23][25]

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • In-Process Control (IPC):

    • After 4 hours, take a sample of the reaction mixture and analyze by HPLC to monitor the consumption of 2-methylbenzonitrile. The reaction is considered complete when <1% of the starting material remains.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 200 L of cold deionized water with vigorous stirring. This will precipitate the crude product.

    • Stir the resulting slurry for 1 hour.

    • Filter the crude product using a Nutsche filter or centrifuge.

    • Wash the filter cake with 50 L of deionized water.

    • Resuspend the crude product in 100 L of 1N hydrochloric acid and stir for 30 minutes to remove any basic impurities.

    • Filter the product again and wash the cake with deionized water until the filtrate is neutral (pH ~7).

  • Purification by Crystallization:

    • Transfer the wet cake to a clean reactor.

    • Add methanol (50-70 L, or a sufficient amount to dissolve the solid at reflux).

    • Heat the mixture to reflux until all the solid has dissolved.

    • Slowly cool the solution to 0-5°C over 4-6 hours to induce crystallization.

    • Hold the slurry at 0-5°C for at least 2 hours.

    • Filter the purified crystals and wash with a small amount of cold methanol.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield and Product Specifications
ParameterSpecification
Typical Yield 85-95%
Appearance Yellow crystalline solid
Purity (by HPLC) ≥ 99.0%
Melting Point 141-144°C
Residual Solvents (Methanol, DMF) As per ICH guidelines

Process Safety Management

The scaled-up synthesis of this compound requires a robust process safety management plan, with a focus on the following hazards:

  • Hydrogen Sulfide (H₂S) Exposure: The primary hazard is the potential release of highly toxic H₂S gas, particularly during the work-up if the reaction mixture comes into contact with acid before the unreacted NaSH is quenched.

    • Mitigation:

      • All operations involving NaSH should be conducted in a well-ventilated area, and the reactor must be connected to a caustic scrubber.[21][24]

      • Personal H₂S monitors should be worn by all personnel in the vicinity.

      • Emergency response plans for H₂S exposure must be in place.

  • Exothermic Reaction: The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.[23][25]

    • Mitigation:

      • Slow, controlled addition of the NaSH slurry.

      • Continuous monitoring of the internal temperature.

      • Ensure the reactor's cooling system is appropriately sized and operational.

  • Flammable Solvents: DMF and methanol are flammable.

    • Mitigation:

      • Use of explosion-proof equipment.

      • Ensure the reactor is properly grounded to prevent static discharge.

      • Avoid ignition sources in the processing area.

Safety_Workflow Process Safety Workflow cluster_prep Preparation cluster_execution Execution cluster_response Emergency Response Risk_Assessment Conduct Hazard and Operability (HAZOP) Study PPE Ensure appropriate PPE is available (respirators, chemical suits, etc.) Risk_Assessment->PPE Scrubber_Check Verify Scrubber Functionality PPE->Scrubber_Check Inert_Atmosphere Maintain Inert Atmosphere (Nitrogen Purge) Scrubber_Check->Inert_Atmosphere Controlled_Addition Slow, Controlled Reagent Addition Inert_Atmosphere->Controlled_Addition Temp_Monitoring Continuous Temperature Monitoring Controlled_Addition->Temp_Monitoring H2S_Detection Continuous H2S Monitoring Temp_Monitoring->H2S_Detection Exotherm_Alarm High-Temperature Alarm Temp_Monitoring->Exotherm_Alarm If Temp > Setpoint H2S_Alarm H2S Alarm H2S_Detection->H2S_Alarm If [H2S] > Limit Emergency_Cooling Activate Emergency Cooling Exotherm_Alarm->Emergency_Cooling Evacuation Evacuate Area H2S_Alarm->Evacuation

Caption: Workflow illustrating key safety checkpoints for the scaled-up synthesis.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and consistency of the final product.

AnalysisMethodPurpose
In-Process Control (IPC) HPLCTo monitor reaction completion by measuring the disappearance of 2-methylbenzonitrile.
Identity ¹H NMR, ¹³C NMR, FT-IRTo confirm the chemical structure of the final product.
Purity Assay HPLCTo quantify the purity of this compound and detect any impurities.
Melting Point Capillary Melting Point ApparatusTo confirm the identity and purity of the crystalline solid.
Residual Solvents Headspace GC-MSTo quantify the levels of residual DMF and methanol to ensure they are within acceptable limits (e.g., ICH guidelines).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Slow or Incomplete Reaction - Inactive NaSH (due to prolonged exposure to air/moisture)- Insufficient stirring- Use fresh, high-quality NaSH.- Ensure adequate agitation to maintain a homogenous slurry.
Low Yield - Product loss during transfers and filtration- Incomplete precipitation or crystallization- Optimize transfer and filtration procedures to minimize mechanical losses.- Ensure the precipitation and crystallization steps are conducted at the recommended temperatures for a sufficient duration.
Product Fails Purity Specification - Incomplete reaction- Inefficient purification- Ensure the reaction goes to completion as per IPC.- Repeat the crystallization step. Consider a hot filtration step before cooling if insoluble impurities are present.
High Residual Solvents - Inefficient drying- Increase drying time and/or temperature (while ensuring product stability).- Ensure a good vacuum is maintained in the oven.

Conclusion

The scaled-up synthesis of this compound is most effectively and economically achieved through the conversion of 2-methylbenzonitrile with sodium hydrosulfide. While this route presents manageable hazards, a thorough understanding of process safety management, particularly concerning the handling of sodium hydrosulfide and the control of the reaction exotherm, is critical for a safe and successful scale-up. The detailed protocol and guidelines presented in this application note provide a robust framework for the industrial production of high-quality this compound, enabling its use in further drug development and manufacturing.

References

Application Note: Functionalization of the 2-Methylbenzenecarbothioamide Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The thioamide moiety is a crucial functional group in medicinal chemistry, often employed as a bioisostere for the more metabolically labile amide bond.[1] This substitution can lead to compounds with enhanced potency, improved pharmacokinetic profiles, and novel intellectual property.[2][3] This guide provides a comprehensive overview of the 2-methylbenzenecarbothioamide scaffold, a versatile starting point for the synthesis of diverse small-molecule libraries. We present detailed protocols for the synthesis of the core scaffold and its subsequent functionalization at three key positions: the thioamide nitrogen, the aromatic ring, and the benzylic methyl group. Furthermore, we outline a strategic workflow for integrating these synthetic methodologies into a structure-activity relationship (SAR) campaign to accelerate drug discovery programs targeting a wide range of human diseases, including cancer, and viral and microbial infections.[4][5]

The Thioamide Moiety: A Strategic Bioisostere

In drug design, the strategic replacement of functional groups to enhance biological activity and pharmacokinetic properties is a cornerstone of lead optimization.[6] The thioamide group serves as a fascinating and effective bioisostere for the amide bond, a ubiquitous feature in pharmaceuticals.[2][7] The substitution of a carbonyl oxygen with sulfur imparts significant changes to the molecule's physicochemical properties.

Key Physicochemical Differences: Replacing an amide with a thioamide can alter hydrogen bonding capabilities, nucleophilicity, and stability towards enzymatic hydrolysis.[4] Thioamides are typically stronger hydrogen bond donors and have a greater affinity for metals compared to their amide counterparts.[4] This modification has been successfully used to improve the target affinity and metabolic stability of drug candidates.[8] For instance, thioamide-containing inhibitors of the histone methyltransferase ASH1L have demonstrated significantly higher potency than their amide analogs, a difference attributed to the unique properties of the thioamide group.[9]

PropertyAmide (-C=O)NH-Thioamide (-C=S)NH-Implication in Drug Design
Hydrogen Bonding Strong H-bond acceptor (O)Weaker H-bond acceptor (S)Alters binding interactions with target proteins.[3]
Moderate H-bond donor (NH)Stronger H-bond donor (NH)Can form more robust hydrogen bonds with receptor sites.[3]
Dipole Moment Larger dipole momentSmaller dipole momentInfluences solubility and membrane permeability.
C-N Bond Character Significant double bond characterGreater double bond characterIncreased rotational barrier, leading to more rigid conformations.[3]
Metabolic Stability Susceptible to hydrolysis by proteases/amidasesGenerally more resistant to hydrolysisCan improve in vivo half-life and bioavailability.[7][8]
Nucleophilicity Carbonyl carbon is electrophilicThiocarbonyl carbon is more electrophilicCan be exploited for covalent inhibitor design.[8]
UV-Vis Absorption ~220 nm~265 nmProvides a distinct spectroscopic handle for characterization.[8]

Synthetic Strategies for Scaffold Functionalization

The this compound scaffold offers multiple handles for chemical modification, allowing for the systematic exploration of chemical space. A robust synthetic strategy enables the creation of a focused library to probe structure-activity relationships.

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization Pathways Start 2-Methylbenzamide Core This compound Start->Core Protocol 2.1 (Thionation) N_Func N-Substituted Derivatives Core->N_Func Protocol 2.2 (N-Alkylation) Ring_Func Aromatic Ring Substituted Derivatives Core->Ring_Func Protocol 2.3 (Aromatic Substitution) Me_Func Benzylic Position Substituted Derivatives Core->Me_Func Protocol 2.4 (Benzylic Functionalization)

Figure 1: Key functionalization pathways for the this compound scaffold.

Protocol 2.1: Synthesis of this compound Core Scaffold

Rationale: The most common and efficient method for converting an amide to a thioamide is through thionation using Lawesson's Reagent.[10] This reagent is preferred over harsher alternatives like phosphorus pentasulfide (P₄S₁₀) because it often results in cleaner reactions with higher yields and fewer byproducts.[10] The reaction is typically performed under anhydrous conditions in a high-boiling solvent like toluene or dioxane.

Materials:

  • 2-Methylbenzamide

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methylbenzamide (1.0 eq).

  • Add anhydrous toluene to create a ~0.2 M solution.

  • Add Lawesson's Reagent (0.55 eq) to the suspension. Safety Note: Lawesson's Reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.[10]

  • Reaction: Heat the reaction mixture to reflux (~110 °C for toluene) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: N-Alkylation of the Thioamide

Rationale: The thioamide nitrogen can be functionalized to introduce various alkyl or aryl groups, which can probe interactions with the target protein or modify the compound's physicochemical properties. This is typically achieved via deprotonation with a suitable base followed by reaction with an electrophile.

Materials:

  • This compound (from Protocol 2.1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: To a flame-dried, N₂-purged flask, add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aq. NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure via NMR and mass spectrometry.

Protocol 2.3: Functionalization of the Aromatic Ring (Bromination)

Rationale: The aromatic ring is a prime target for introducing diversity. The existing methyl group is an ortho-, para-directing group for electrophilic aromatic substitution. Bromination provides a key intermediate that can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

  • Add NBS (1.05 eq) in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Re-dissolve the residue in dichloromethane and wash with water. Dry the organic layer and concentrate. Purify by silica gel column chromatography to isolate the brominated regioisomers.

  • Characterization: Characterize the products to determine the position of bromination and confirm the structure.

Protocol 2.4: Functionalization of the Methyl Group

Rationale: The benzylic methyl group can be converted into a reactive handle, such as a benzyl bromide, which can then be displaced by a wide range of nucleophiles (amines, alcohols, thiols) to install linkers or pharmacophoric elements.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Desired nucleophile (e.g., morpholine, sodium methoxide)

Procedure (Step 1: Benzylic Bromination):

  • Reaction Setup: In a flask equipped with a reflux condenser and N₂ inlet, dissolve this compound (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.

  • Reaction: Heat the mixture to reflux and irradiate with a sunlamp or incandescent light bulb to initiate the radical reaction. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the succinimide byproduct. Concentrate the filtrate. The crude 2-(bromomethyl)benzenecarbothioamide is often used directly in the next step.

Procedure (Step 2: Nucleophilic Substitution):

  • Dissolve the crude 2-(bromomethyl)benzenecarbothioamide in a suitable solvent (e.g., DMF, THF).

  • Add the desired nucleophile (e.g., morpholine, 2.0 eq) and a base if necessary (e.g., K₂CO₃).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up & Purification: Perform an aqueous work-up followed by purification via silica gel column chromatography.

  • Characterization: Confirm the final structure by NMR and mass spectrometry.

Application in a Drug Discovery Workflow

The functionalization protocols described above are designed to be integrated into a systematic drug discovery campaign. The goal is to generate a library of related compounds and evaluate them for biological activity, establishing a Structure-Activity Relationship (SAR).[11][12]

G cluster_workflow Drug Discovery Workflow A Scaffold Synthesis (Protocol 2.1) B Library Generation (Protocols 2.2-2.4) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E SAR Analysis & Lead Optimization D->E E->B Iterative Synthesis F Preclinical Candidate E->F

Figure 2: Iterative workflow for SAR-driven lead optimization using the thioamide scaffold.

Hypothetical SAR Study

To illustrate the process, consider a hypothetical screening campaign against a protein kinase. The initial hit is the parent scaffold, this compound. The subsequent library synthesis and testing might yield data like the following:

Compound IDR¹ (N-position)R² (Ring-position)R³ (Methyl-position)Kinase IC₅₀ (nM)
SCA-001 HH-CH₃5,200
LIB-001 -CH₂PhH-CH₃2,100
LIB-002 H4-Br-CH₃1,500
LIB-003 H4-OMe-CH₃6,800
LIB-004 HH-CH₂-Morpholine450
LIB-005 H4-Br-CH₂-Morpholine75

Interpretation of SAR Data:

  • N-substitution (LIB-001): A bulky benzyl group is tolerated but offers only a modest improvement in potency.

  • Ring Substitution (LIB-002, LIB-003): An electron-withdrawing bromo group at the 4-position improves activity, while an electron-donating methoxy group is detrimental. This suggests a specific electronic or steric requirement in the binding pocket.[11]

  • Benzylic Substitution (LIB-004): Introducing a polar morpholine group via the methyl handle significantly boosts potency, likely by forming a new hydrogen bond or favorable polar interaction.[12]

  • Combined Modifications (LIB-005): Combining the two most favorable modifications (4-bromo and the morpholine handle) results in a synergistic effect, leading to a potent, double-digit nanomolar inhibitor. This compound would be a strong candidate for lead optimization.

Conclusion

The this compound scaffold is a highly tractable starting point for medicinal chemistry programs. Its utility stems from the favorable properties of the thioamide bioisostere and the multiple, distinct handles available for synthetic diversification. The protocols provided herein offer reliable and scalable methods for generating focused compound libraries. By integrating these synthetic strategies into an iterative design-synthesize-test cycle, research teams can efficiently explore chemical space and accelerate the discovery of novel therapeutic agents.

References

Application Notes and Protocols for 2-Methylbenzenecarbothioamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Potential of 2-Methylbenzenecarbothioamide as a Versatile Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored electronic, catalytic, and biological properties. Thioamides, as a class of sulfur-containing ligands, have garnered significant interest due to their versatile coordination behavior, often acting as bidentate or bridging ligands through their sulfur and nitrogen donor atoms.[1][2] this compound, also known as 2-tolylthioamide, is an intriguing yet underexplored member of this family. The presence of the thioamide functional group (-CSNH₂) adjacent to a sterically influential methyl-substituted phenyl ring suggests a unique coordination profile, potentially leading to complexes with novel structural motifs and reactivity.

This guide provides a comprehensive overview of the use of this compound as a ligand, offering detailed protocols for its synthesis, the preparation of its coordination complexes, and methods for their characterization. Furthermore, it delves into the potential applications of these complexes, drawing on the established biological and catalytic activities of related thioamide-metal systems.[3][4] This document is intended for researchers and professionals in coordination chemistry, materials science, and drug development who are seeking to explore the rich chemical landscape of thioamide-based metal complexes.

Part 1: Ligand Synthesis

The synthesis of this compound can be achieved through various established methods for thioamide preparation.[5][6] A common and effective route involves the reaction of the corresponding nitrile with a sulfur source. The following protocol is adapted from a reliable method for the synthesis of a similar compound, 4-methylbenzenecarbothioamide.[7]

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices: This method utilizes sodium hydrogensulfide as a sulfur source in the presence of magnesium chloride. Magnesium ions are thought to activate the nitrile group, making it more susceptible to nucleophilic attack by the hydrosulfide ion. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reactants.

Materials:

  • 2-Methylbenzonitrile

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Sodium hydrogensulfide hydrate (NaSH·xH₂O)

  • Dimethylformamide (DMF)

  • 1 N Hydrochloric acid (HCl)

  • Deionized water

  • Chloroform (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a slurry of magnesium chloride hexahydrate (1 equivalent) and sodium hydrogensulfide hydrate (2 equivalents) in dimethylformamide.

  • To this stirring slurry, add 2-methylbenzonitrile (1 equivalent).

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product.

  • Collect the precipitate by filtration.

  • Resuspend the crude product in 1 N HCl and stir for approximately 30 minutes to remove any basic impurities.

  • Filter the solid, wash thoroughly with deionized water, and air dry.

  • Recrystallize the crude this compound from chloroform to obtain pure crystals suitable for further use.

Self-Validation: The purity of the synthesized ligand should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and FT-IR).

Part 2: Synthesis of Coordination Complexes

This compound is expected to act as a bidentate ligand, coordinating to metal ions through its sulfur and nitrogen atoms. The following is a generalized protocol for the synthesis of transition metal complexes with this ligand, which can be adapted for various metal salts.[2][8]

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

Causality Behind Experimental Choices: The choice of solvent (typically ethanol or methanol) is crucial as it must dissolve both the ligand and the metal salt to allow for complexation. The stoichiometry of the reaction (2:1 ligand to metal ratio) is chosen to favor the formation of bis(ligand) complexes, which are common for bidentate ligands with divalent metal ions. Gentle heating can facilitate the reaction, and the precipitation of the complex upon cooling drives the reaction to completion.

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

Procedure:

  • Dissolve this compound (2 mmol) in warm ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of ethanol.

  • Add the metal salt solution dropwise to the stirring ligand solution.

  • Reflux the reaction mixture for 2-4 hours. A change in color and/or the formation of a precipitate often indicates complex formation.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be slowly evaporated to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Self-Validation: The formation of the coordination complex should be confirmed by elemental analysis, and its structure and properties elucidated through the characterization techniques described in the next section.

Part 3: Characterization of Coordination Complexes

A thorough characterization of the synthesized complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization
Technique Expected Observations and Interpretation
FT-IR Spectroscopy Coordination through N and S atoms is indicated by: - A shift in the ν(N-H) stretching vibrations (typically around 3100-3400 cm⁻¹) to lower or higher wavenumbers.- A significant shift of the thioamide bands, particularly the C=S stretching vibration (around 700-850 cm⁻¹), to lower wavenumbers upon coordination of the sulfur atom.[2]- The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-S stretching vibrations.
UV-Vis Spectroscopy - Ligand Bands: Intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the ligand.- d-d Transitions: For complexes of transition metals with d-electrons (e.g., Co(II), Ni(II), Cu(II)), weaker absorption bands in the visible region are expected due to d-d electronic transitions. The position and number of these bands provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[9][10]
¹H NMR Spectroscopy - Ligand Protons: Shifts in the chemical shifts of the aromatic and N-H protons of the ligand upon coordination to a metal ion.- Paramagnetic Complexes: For complexes with unpaired electrons (e.g., many Co(II) and Cu(II) complexes), the NMR signals will be significantly broadened and shifted, providing information about the magnetic properties of the complex.[11]
Other Characterization Techniques
  • Elemental Analysis (CHNS): Provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which is used to confirm the proposed empirical formula.

  • Molar Conductivity Measurements: Determines whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into whether anions are coordinated to the metal or are present as counter-ions.[2]

  • Magnetic Susceptibility Measurements: Determines the magnetic moment of the complex, which helps in elucidating the geometry and the oxidation state of the central metal ion.[2]

  • X-ray Crystallography: Provides unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.

Part 4: Potential Applications

While the specific applications of this compound complexes are still an active area of research, the known biological and catalytic activities of related thioamide complexes provide a strong rationale for their investigation in several fields.

Biological Applications
  • Anticancer Activity: Many metal complexes, including those with sulfur- and nitrogen-containing ligands, have shown promising anticancer properties.[3][12] Platinum(II) complexes, in particular, are a well-established class of anticancer drugs.[13][14] The coordination of this compound to platinum or other metals like cobalt could lead to novel compounds with enhanced cytotoxicity towards cancer cell lines.[1][15]

  • Antibacterial and Antifungal Activity: Thioamide and thiosemicarbazone-based metal complexes have demonstrated significant activity against various bacterial and fungal strains.[1][16] The chelation of the metal ion often enhances the antimicrobial activity of the free ligand.

Experimental Workflow for Biological Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Further Studies synth_ligand Synthesize Ligand synth_complex Synthesize Metal Complex synth_ligand->synth_complex characterize Characterize Complex (Spectroscopy, etc.) synth_complex->characterize cell_lines Select Cancer Cell Lines / Microbial Strains characterize->cell_lines treat Treat with Complex at Various Concentrations cell_lines->treat assay Perform Cytotoxicity / Antimicrobial Assay (e.g., MTT, MIC) treat->assay analyze Determine IC50 / MIC Values assay->analyze mechanism Mechanism of Action Studies (e.g., DNA binding, enzyme inhibition) analyze->mechanism

Caption: Workflow for evaluating the biological activity of metal complexes.

Catalytic Applications

The coordination environment provided by ligands like this compound can stabilize metal centers in various oxidation states, making them suitable for catalytic applications. Pincer-type ligands containing thioamide motifs have been successfully employed as catalysts in cross-coupling reactions.[2] The electronic and steric properties imparted by the 2-methylphenyl group could influence the selectivity and activity of such catalysts.

Coordination Behavior of this compound

References

Application Note: High-Throughput Screening Strategies for the Identification of Bioactive 2-Methylbenzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-Methylbenzenecarbothioamide scaffold and its derivatives represent a promising area of chemical space for the discovery of novel therapeutic agents, with preliminary studies on related structures suggesting potential antimicrobial and anticancer activities.[1][2] High-Throughput Screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large compound libraries to identify initial "hits" for further development.[3][4] This guide provides an in-depth framework and detailed protocols for establishing robust HTS campaigns tailored to this compound derivatives. We will explore both biochemical and cell-based assay formats, emphasizing the scientific rationale behind experimental design, rigorous data validation, and hit confirmation to ensure the generation of high-quality, actionable data.

Foundational Principles of HTS Assay Design

A successful HTS campaign is built on a meticulously designed and validated assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) approach is a critical first step, each offering distinct advantages and limitations.[5][6][7]

  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) in a cell-free environment to measure the direct interaction of a compound with its target.[3][7] They are prized for their simplicity, high throughput, and direct measurement of molecular interactions, making them ideal for initial hit identification and understanding the mechanism of action.[7][8]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by accounting for factors like cell permeability, metabolism, and off-target effects.[6][9] They are crucial for assessing a compound's functional effect in a biological system, such as cytotoxicity or the modulation of a signaling pathway.[10]

Key HTS Performance Metrics for Assay Validation

Before embarking on a full-scale screen, the assay must be validated to ensure it is robust and reproducible.[11] Key statistical parameters are used to quantify assay quality:

MetricDescriptionAcceptance Criteria
Z'-Factor A measure of the statistical effect size that reflects both the signal dynamic range and data variation. It is calculated from the means and standard deviations of the positive and negative controls.A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS.[12]
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.An S/B ratio >2 is generally required, though higher is preferable.
Coefficient of Variation (%CV) A measure of the relative variability of data points within a sample group (e.g., all negative controls).A %CV of <10% is typically desired for HTS assays.

Potential Assay Interferences with Thioamide Compounds

Chemical scaffolds like thioamides can sometimes interfere with assay readouts, leading to false positives or negatives.[13] It is critical to build secondary or counter-screens to identify and triage these compounds. Common interference mechanisms include:

  • Autofluorescence: Compounds that fluoresce at the same wavelengths as the assay's reporter dye can create a false positive signal.[14]

  • Fluorescence Quenching: Compounds can absorb light emitted by the fluorophore, leading to a false negative signal.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[13]

  • Luciferase Inhibition: In luminescence-based assays, compounds may directly inhibit the luciferase enzyme.[14]

Protocol 1: Biochemical HTS for Protease Enzyme Inhibition

This protocol describes a homogenous, fluorescence-based assay to identify inhibitors of a model protease enzyme. The principle relies on a quenched peptide substrate which, upon cleavage by the protease, releases a fluorophore and generates a signal.

Workflow Diagram: Biochemical Protease Inhibition Assay

G cluster_prep Plate Preparation cluster_reaction Reaction & Incubation cluster_readout Data Acquisition & Analysis p1 Dispense Assay Buffer & Test Compounds (384-well plate) p2 Add Protease Enzyme p1->p2 Compound Pre-incubation p3 Add Fluorescent Substrate p2->p3 Initiate Reaction p4 Incubate at RT (e.g., 60 min) p3->p4 p5 Read Fluorescence (Plate Reader) p4->p5 p6 Calculate % Inhibition & Identify Hits p5->p6

Caption: Workflow for the fluorescence-based protease inhibition HTS.

Materials and Reagents

ReagentExample SupplierPurpose
384-well, low-volume, black platesGreiner Bio-OneMinimize background fluorescence and reagent use.
Assay BufferIn-house prep(e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
Protease Enzyme (e.g., Trypsin)Sigma-AldrichBiological target.
Quenched Fluorescent SubstrateAnaSpec, Inc.(e.g., BOC-Gln-Ala-Arg-AMC)
Known Protease InhibitorTocris BiosciencePositive control (e.g., Aprotinin).
DMSO (Anhydrous)Sigma-AldrichSolvent for compound library.

Step-by-Step Protocol

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each this compound derivative from the library source plate into the wells of a 384-well assay plate.

    • Controls: Designate columns 1-2 for negative controls (50 nL DMSO) and columns 23-24 for positive controls (50 nL of a known inhibitor).

  • Enzyme Addition: Add 10 µL of protease solution (e.g., 2X final concentration in assay buffer) to all wells.

    • Rationale: This step allows the test compounds to pre-incubate with the enzyme target, which is crucial for identifying time-dependent or slowly binding inhibitors.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the fluorescent substrate solution (2X final concentration in assay buffer) to all wells to initiate the enzymatic reaction. The final volume should be 20 µL.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 355 nm, Emission: 460 nm).

Data Analysis and Hit Identification

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Hit Criteria: A common threshold for hit identification is a percent inhibition value greater than 3 standard deviations from the mean of the negative controls.[12] For example, any compound exhibiting >50% inhibition may be selected as a primary hit.

Protocol 2: Cell-Based HTS for Cytotoxicity Assessment

This protocol uses a luminescence-based assay to measure ATP levels as an indicator of cell viability. A decrease in the luminescent signal corresponds to a cytotoxic or cytostatic effect of the test compound. This is a robust method widely used in drug discovery.[9]

Workflow Diagram: ATP-Based Cell Viability Assay

G cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_readout Readout & Analysis c1 Seed Cells into 384-well plates c2 Incubate Overnight (Allow Adherence) c1->c2 c3 Add Test Compounds & Controls c2->c3 c4 Incubate for 48-72h c3->c4 c5 Add ATP Detection Reagent (e.g., CellTiter-Glo®) c4->c5 Lyse Cells & Stabilize ATP c6 Read Luminescence c5->c6 c7 Calculate % Viability & Determine IC50 c6->c7

Caption: Workflow for the luminescent cell viability HTS.

Materials and Reagents

ReagentExample SupplierPurpose
384-well, solid white, TC-treated platesCorningOptimize luminescent signal and support cell adherence.
Human Cancer Cell LineATCC(e.g., HeLa, MCF-7)
Cell Culture MediumGibco(e.g., DMEM with 10% FBS, 1% Pen/Strep)
ATP Detection ReagentPromega(e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Known Cytotoxic AgentSigma-AldrichPositive control (e.g., Doxorubicin).
DMSO (Cell culture grade)Sigma-AldrichSolvent for compound library.

Step-by-Step Protocol

  • Cell Seeding: Suspend cells in culture medium and dispense 40 µL into each well of a 384-well plate at a pre-determined optimal density (e.g., 1,000 cells/well).

  • Incubation: Incubate the plates overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.

  • Compound Addition: Add 100 nL of test compounds and controls to the appropriate wells.

    • Controls: Negative controls receive DMSO (vehicle), while positive controls receive a known cytotoxic agent.

  • Treatment Incubation: Return plates to the incubator for 48 to 72 hours.

    • Rationale: This extended incubation period allows for the compounds to exert their effects on cell proliferation and viability.

  • Assay Reagent Preparation: Equilibrate the ATP detection reagent and the assay plates to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 20 µL of the ATP detection reagent to each well. This lyses the cells and initiates the luminescent reaction.

  • Final Incubation & Reading: Mix on an orbital shaker for 2 minutes to ensure complete lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence on a plate reader.

Data Analysis and Hit Prioritization

  • Calculate Percent Viability: % Viability = 100 * (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive)

  • Hit Confirmation and Dose-Response: Primary hits are re-tested in the same assay to confirm activity. Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.[15]

Validating and Progressing HTS Hits

Identifying a "hit" in a primary screen is only the beginning. A rigorous validation process is essential to eliminate artifacts and prioritize the most promising compounds for further study.[8][16]

The Hit Triage Cascade

  • Hit Confirmation: Re-test primary hits from a fresh sample of the compound in the original assay to ensure the activity is reproducible.

  • Dose-Response Analysis: Determine the potency (IC₅₀/EC₅₀) of confirmed hits. A clear dose-response relationship increases confidence that the observed activity is real.

  • Orthogonal Assays: Validate hits using a secondary assay that has a different technology or readout to rule out technology-specific interference.[16] For example, a protease hit from a fluorescence assay could be confirmed using an absorbance-based assay.

  • Interference Counter-screens: Perform specific assays to check for autofluorescence, luciferase inhibition, or aggregation, depending on the primary assay format.[14]

  • Initial SAR: Analyze the structure-activity relationship (SAR) of the validated hits. If multiple related derivatives show activity, it strengthens the case for a specific chemical scaffold being responsible for the biological effect.[16]

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening of this compound derivatives. By integrating carefully selected biochemical and cell-based assays, adhering to rigorous validation criteria, and implementing a systematic hit triage cascade, researchers can efficiently identify and validate bioactive compounds. This structured approach minimizes the risk of pursuing false positives and maximizes the potential for discovering novel chemical probes and starting points for drug development programs.

References

Application Note: Chromatographic Strategies for the Separation of 2-Methylbenzenecarbothioamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents detailed protocols and expert guidance for the chromatographic separation of 2-Methylbenzenecarbothioamide isomers. As isomeric purity is a critical parameter in drug development and chemical synthesis, robust analytical methods are required to resolve and quantify positional isomers (e.g., 2-, 3-, and 4-methyl) and potential enantiomers. This document outlines strategic approaches using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), providing scientifically grounded rationales for method development and optimization. The protocols are designed for researchers, scientists, and drug development professionals to achieve baseline separation and accurate quantification of these challenging analytes.

Introduction: The Challenge of Isomer Separation

This compound and its related isomers are thioamide compounds of interest in medicinal chemistry and organic synthesis. Thioamides are known for their diverse biological activities and serve as important intermediates. The position of the methyl group on the benzene ring (ortho, meta, para) significantly influences the molecule's steric and electronic properties, which in turn can affect its pharmacological activity, toxicity, and metabolic profile. Consequently, the ability to separate and quantify these positional isomers is paramount for quality control and regulatory compliance.

Furthermore, if the molecule possesses a chiral center, the separation of enantiomers is also a critical consideration, as different enantiomers of a chiral drug can exhibit vastly different physiological effects. This guide provides a comprehensive framework for tackling these separation challenges using state-of-the-art chromatographic techniques.

Understanding the Analyte: this compound Isomers

The primary isomers of concern are the positional isomers where the methyl group is located at the ortho (2-), meta (3-), or para (4-) position relative to the carbothioamide group.

  • This compound

  • 3-Methylbenzenecarbothioamide

  • 4-Methylbenzenecarbothioamide

These isomers have the same molecular weight and similar polarities, making their separation a non-trivial task that requires highly selective chromatographic systems.

High-Performance Liquid Chromatography (HPLC) for Positional Isomer Separation

HPLC is a versatile and widely used technique for the separation of aromatic isomers. The choice of stationary phase is critical for achieving selectivity.

Rationale for Column Selection

For aromatic positional isomers, stationary phases that can engage in π-π interactions are often highly effective. A standard C18 column may not provide sufficient selectivity, as the primary separation mechanism is hydrophobicity, which is very similar among these isomers.

  • Phenyl-Hexyl or Biphenyl Phases: These columns offer enhanced π-π interactions between the phenyl ligands of the stationary phase and the aromatic ring of the analytes. The different electron densities of the ortho, meta, and para isomers, resulting from the position of the methyl group, can lead to differential retention and, therefore, separation.

  • Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide or carbamate) can also provide alternative selectivity through dipole-dipole interactions and hydrogen bonding capabilities.

Experimental Protocol: HPLC Separation of Positional Isomers

This protocol is a starting point for method development. Optimization of the mobile phase composition and gradient may be necessary to achieve baseline resolution.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector UV at 254 nm and 270 nm
Sample Preparation Dissolve 1 mg/mL of the isomer mixture in 50:50 Acetonitrile:Water.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Isomer Mixture Dissolve Dissolve to 1 mg/mL Sample->Dissolve Solvent 50:50 ACN:H2O Solvent->Dissolve Injector Autosampler Dissolve->Injector Column Phenyl-Hexyl Column (35°C) Injector->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: HPLC workflow for positional isomer analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Regioisomer Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For regioisomers that are difficult to distinguish by mass spectrometry alone, chromatographic separation is essential.

Rationale for GC Method Development

The key to separating positional isomers by GC is to exploit differences in their boiling points and interactions with the stationary phase.

  • Column Selection: A standard non-polar column (e.g., DB-5ms, HP-5ms) may not be sufficient to resolve these isomers. A more polar stationary phase, such as a trifluoropropylmethyl polysiloxane (e.g., Rtx-200) or a polyethylene glycol (WAX) phase, can provide the necessary selectivity through dipole-dipole interactions.

  • Derivatization: If the underivatized amines are not well-resolved, derivatization with reagents like pentafluoropropionyl anhydride (PFPA) can improve chromatographic resolution and provide more structurally informative mass spectra.

Experimental Protocol: GC-MS Separation

Table 2: GC-MS Method Parameters

ParameterRecommended Conditions
GC System Agilent 8890 GC or equivalent
Column Rtx-200, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 m/z

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast, efficient separations for both chiral and achiral compounds. It is particularly well-suited for the separation of isomers.

The SFC Advantage

SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This allows for higher flow rates and faster separations without a significant loss in efficiency. By using co-solvents (modifiers) such as methanol, ethanol, or isopropanol, the polarity of the mobile phase can be tuned to optimize selectivity.

Protocol 1: Achiral SFC for Positional Isomer Separation

Table 3: Achiral SFC Method Parameters

ParameterRecommended Conditions
Column PrincetonSFC 2-Ethylpyridine, 150 mm x 4.6 mm, 5 µm
Mobile Phase Supercritical CO₂ with Methanol modifier
Gradient 5-30% Methanol over 8 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detector UV at 254 nm
Protocol 2: Chiral SFC for Enantiomer Separation

For potential enantiomers of this compound, polysaccharide-based chiral stationary phases (CSPs) are the industry standard.

Rationale for Chiral Column Selection

Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated or immobilized on a silica support, provide a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance. A screening approach using several different polysaccharide columns is often the most effective strategy to find the optimal separation.

Chiral_SFC_Logic cluster_csp Chiral Stationary Phases Start Racemic Mixture of This compound Screen Screen Multiple Polysaccharide CSPs (e.g., AD, AS, OD, OJ) Start->Screen AD Amylose Tris (3,5-dimethylphenylcarbamate) Screen->AD Partial or No Separation AS Amylose Tris ((S)-α-methylbenzylcarbamate) Screen->AS Good Initial Separation OD Cellulose Tris (3,5-dimethylphenylcarbamate) Screen->OD Partial Separation Optimize Optimize Modifier & Temperature AS->Optimize Baseline Baseline Separation of Enantiomers Optimize->Baseline

Caption: Logical workflow for chiral method development.

Table 4: Chiral SFC Screening Conditions

ParameterRecommended Conditions
Columns Chiralpak AD-H, Chiralpak AS-H, Chiralcel OD-H, Chiralcel OJ-H (all 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic screening with Supercritical CO₂ and various modifiers (Methanol, Ethanol, Isopropanol) at different percentages (e.g., 10%, 20%, 30%)
Flow Rate 2.5 mL/min
Back Pressure 120 bar
Temperature 35 °C
Detector UV-Vis Diode Array Detector (DAD)

Conclusion and Best Practices

The successful separation of this compound isomers requires a systematic approach to method development.

  • For positional isomers , HPLC with a phenyl-based stationary phase is an excellent starting point due to the potential for π-π interactions. GC with a mid-polarity column can also be effective.

  • For enantiomers , SFC coupled with a screening of polysaccharide-based chiral stationary phases is the most efficient and effective strategy, offering rapid method development and high-resolution separations.

It is crucial to validate the developed methods for specificity, linearity, accuracy, and precision according to the relevant regulatory guidelines to ensure reliable and reproducible results. The protocols provided in this note serve as a robust foundation for developing tailored separation methods for this compound and related compounds.

Application Note: Unambiguous Structural Elucidation of 2-Methylbenzenecarbothioamide using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 2-Methylbenzenecarbothioamide. We present a multi-faceted approach, leveraging one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, and NOESY) NMR techniques to unambiguously assign all proton and carbon signals. Special emphasis is placed on interpreting the effects of the ortho-methyl substituent on the chemical shifts and coupling constants of the aromatic system, as well as on the conformational dynamics of the molecule. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols and the causal reasoning behind the experimental choices, ensuring trustworthy and reproducible results.

Introduction: The Structural Challenge of Aromatic Thioamides

This compound is an aromatic thioamide, a class of compounds of significant interest in medicinal chemistry and as synthetic intermediates.[1] The thioamide functional group, a bioisostere of the amide bond, imparts unique chemical and conformational properties, including increased metabolic stability and altered hydrogen bonding capabilities.[2] Accurate structural characterization is paramount for understanding its reactivity, molecular interactions, and potential as a pharmacological agent.

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. However, the structural elucidation of ortho-substituted aromatic compounds like this compound presents specific challenges. The steric hindrance introduced by the ortho-methyl group can restrict rotation around the Ar-C(S) single bond, leading to the existence of stable rotamers at room temperature.[3] This conformational heterogeneity can manifest as broadened signals in the NMR spectra, complicating straightforward analysis. This guide will demonstrate how a systematic application of advanced NMR experiments can overcome these challenges.

Foundational Principles: Predicting the NMR Landscape

A preliminary analysis of the structure of this compound allows for the prediction of its key NMR features. The molecule comprises a 1,2-disubstituted benzene ring, a methyl group, and a primary thioamide group.

  • ¹H NMR: We anticipate signals in the aromatic region (typically 7.0-8.5 ppm), a singlet for the methyl protons, and broad signals for the thioamide (-CSNH₂) protons due to quadrupole broadening from the ¹⁴N nucleus and possible exchange with solvent. The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings.[4]

  • ¹³C NMR: The thioamide carbon is expected to resonate significantly downfield, typically in the range of 200-210 ppm, a characteristic feature of this functional group.[5] Aromatic carbons will appear between 120-150 ppm, and the methyl carbon will be found in the aliphatic region.

  • Influence of Substituents: The electron-donating methyl group and the electron-withdrawing, resonance-capable carbothioamide group will influence the chemical shifts of the aromatic protons and carbons. The methyl group tends to shield the ortho and para positions, shifting them upfield, while the carbothioamide group will have a deshielding effect.[5][6] The interplay of these effects will determine the final chemical shifts.

Experimental Protocols: A Step-by-Step Guide

Synthesis of this compound

A reliable method for the synthesis of aromatic thioamides involves the reaction of the corresponding nitrile with a source of hydrogen sulfide.[7]

Protocol:

  • To a solution of 2-methylbenzonitrile (1.0 eq) in dimethylformamide, add magnesium chloride hexahydrate (1.0 eq) and sodium hydrosulfide hydrate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • For purification, the solid can be re-suspended in dilute HCl, stirred, filtered, and then washed with water.

  • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Sample Preparation

Protocol:

  • Dissolve approximately 10-15 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for thioamides as it can slow down the exchange of the NH₂ protons, leading to sharper signals.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.[3]

Experiment Purpose Key Parameters
¹H NMR Proton chemical shifts, coupling constants, integration.Spectral width: 0-16 ppm; Number of scans: 16; Relaxation delay: 2 s.
¹³C{¹H} NMR Carbon chemical shifts.Spectral width: 0-220 ppm; Number of scans: 1024; Proton decoupling.
HSQC One-bond C-H correlations.Optimized for ¹J_CH ≈ 145 Hz.[8]
HMBC Two- and three-bond C-H correlations.Optimized for long-range couplings (ⁿJ_CH ≈ 8 Hz).[7]
NOESY Through-space proton-proton correlations.Mixing time: 500-800 ms.

Data Interpretation and Structural Assignment

The following is a predicted and rationalized assignment for the ¹H and ¹³C NMR spectra of this compound, based on data from analogous compounds such as o-toluamide.[3][9]

Predicted ¹H and ¹³C NMR Data
Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity J (Hz)
C=S~205---
C1~140---
C2~136---
C3~126~7.2-7.3dJ_ortho ≈ 7.5
C4~130~7.3-7.4tJ_ortho ≈ 7.5
C5~129~7.3-7.4tJ_ortho ≈ 7.5
C6~131~7.4-7.5dJ_ortho ≈ 7.5
CH₃~20~2.4s-
NH₂-~7.8 and ~8.1 (broad)s-
Stepwise Elucidation Workflow

The following workflow provides a logical path to the complete and validated structural assignment.

G cluster_1d 1D NMR Analysis cluster_2d_corr 2D Correlation Spectroscopy cluster_conf Conformational Analysis cluster_final Final Structure Validation H1 ¹H NMR: - Identify aromatic (4H), methyl (3H), and NH₂ (2H) signals. - Analyze splitting patterns. HSQC HSQC: - Connect each proton to its directly attached carbon. - Assign C3-H3, C4-H4, C5-H5, C6-H6, and CH₃. H1->HSQC Provides proton assignments for C13 ¹³C NMR: - Locate thioamide C=S (>200 ppm). - Identify aromatic carbons (6) and methyl carbon (1). C13->HSQC Provides carbon assignments for HMBC HMBC: - Establish long-range connectivities. - Correlate CH₃ protons to C1, C2, and C6. - Correlate aromatic protons to neighboring carbons and C=S. HSQC->HMBC Confirms direct attachments, focuses on long-range NOESY NOESY: - Detect through-space correlations. - Look for NOE between CH₃ protons and H6. - Observe NOE between NH₂ protons and H6. HMBC->NOESY Defines covalent framework, prepares for spatial analysis Final Unambiguous Structure: - All atoms assigned. - Conformational preference determined. NOESY->Final Validates proximity and conformation

Caption: Workflow for the structural elucidation of this compound.

  • Step 1: 1D NMR Analysis. The initial ¹H and ¹³C spectra provide the fundamental pieces of the puzzle. The characteristic downfield shift of the thioamide carbon in the ¹³C spectrum is a key landmark. The integration of the ¹H spectrum confirms the presence of four aromatic protons, three methyl protons, and two thioamide protons.

  • Step 2: HSQC for Direct C-H Connectivity. The HSQC experiment is the most reliable way to link each proton to its carbon.[8] This will unambiguously assign the carbon signals for the methyl group and the protonated aromatic carbons (C3, C4, C5, and C6). The quaternary carbons (C1, C2, and C=S) will be absent from the HSQC spectrum.

  • Step 3: HMBC for Skeletal Assembly. The HMBC experiment reveals the connectivity of the molecular skeleton through two- and three-bond correlations.[7] This is the most critical experiment for piecing together the fragments. Key expected correlations include:

    • The methyl protons (at ~2.4 ppm) should show correlations to the ortho carbon (C2), the ipso carbon (C1), and potentially the C6 carbon.

    • The aromatic proton H6 should show a correlation to the thioamide carbon (C=S).

    • The thioamide NH₂ protons should also show correlations to the C=S carbon and the C1 aromatic carbon.

Caption: Key expected HMBC correlations for structural assignment.

  • Step 4: NOESY for Conformational Insights. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of protons (typically < 5 Å).[3] The NOESY experiment is crucial for confirming the ortho substitution pattern and investigating the molecule's preferred conformation.

    • A strong NOE correlation is expected between the methyl protons and the H6 proton. This is a definitive marker for the 1,2-disubstitution pattern.

    • An NOE between one of the NH₂ protons and the H6 proton would indicate a conformation where the thioamide group is oriented towards the methyl group. The presence or absence of this correlation, combined with any observed signal broadening, provides strong evidence for the rotational barrier around the Ar-C(S) bond.

Trustworthiness and Self-Validation

The strength of this multi-dimensional NMR approach lies in its self-validating nature. The structure is not determined from a single piece of data but from a consensus of overlapping and mutually reinforcing correlations.

  • HSQC validates the number of protonated carbons.

  • HMBC connects the atoms into a covalent framework.

  • NOESY confirms the spatial arrangement of the assigned protons, thereby validating the overall structure and providing conformational details.

Any inconsistencies between these datasets would immediately signal an incorrect assignment or an unexpected structural feature, prompting further investigation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural and conformational analysis of this compound. By systematically applying ¹H, ¹³C, HSQC, HMBC, and NOESY experiments, all proton and carbon resonances can be unambiguously assigned. This detailed protocol and the accompanying scientific rationale serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling confident and accurate characterization of this and structurally related molecules.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-Methylbenzenecarbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylbenzenecarbothioamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this important synthetic intermediate. Here, we address common issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven laboratory practices.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for planning and executing the synthesis of this compound.

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal pathways for this synthesis, distinguished by the starting material:

  • Thionation of 2-Methylbenzamide: This is the most common route, involving the conversion of the amide's carbonyl oxygen to sulfur. This is typically achieved using a sulfur-transfer or "thionating" agent.[1][2]

  • Thioamidation of 2-Methylbenzonitrile: This method involves the direct addition of a sulfur source across the carbon-nitrogen triple bond of the nitrile.[3][4][5]

The choice between these routes often depends on the commercial availability and cost of the starting materials and the desired scale of the reaction.

Q2: How do I choose between Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) for thionating 2-Methylbenzamide?

This is a critical decision that impacts reaction conditions, yield, and purification strategy.

  • Lawesson's Reagent (LR): Generally considered a milder and more efficient reagent. It is more soluble in common organic solvents like toluene or THF, often allowing for lower reaction temperatures and shorter reaction times.[6][7] However, its phosphorus-containing byproducts can be nonpolar, sometimes complicating purification by column chromatography.[8]

  • Phosphorus Pentasulfide (P₄S₁₀): This is a more traditional and cost-effective reagent. It has lower solubility and may require higher temperatures or longer reaction times.[9] A key advantage is that its byproducts can often be removed with a simple hydrolytic workup or filtration, potentially avoiding chromatography.[9][10]

Q3: What are the main challenges when synthesizing from 2-Methylbenzonitrile?

The primary challenge is the handling of the sulfur source. The classical approach uses gaseous hydrogen sulfide (H₂S), which is highly toxic and requires specialized equipment. Modern protocols often circumvent this by using safer alternatives like sodium hydrogen sulfide (NaSH), sometimes in combination with additives like magnesium chloride, in aprotic solvents such as DMF.[11] Achieving complete conversion without side reactions can also be challenging and requires careful optimization of reaction conditions.[5]

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward and effective method for monitoring the reaction.[12]

  • Setup: Use a silica gel plate. A good starting eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v).

  • Analysis: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, this compound, should be less polar than the starting 2-Methylbenzamide but more polar than 2-Methylbenzonitrile. The disappearance of the starting material spot is the primary indicator of reaction completion.

Q5: What are the best practices for purifying the final product?

Purification strategy depends heavily on the synthetic route and the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. A solvent system like chloroform or an ethanol/water mixture can be suitable.[13]

  • Silica Gel Column Chromatography: This is the most robust method for removing stubborn impurities, especially the byproducts from Lawesson's Reagent.[12] The eluent system used for TLC analysis can be adapted for the column.

  • Aqueous Wash/Workup: When using P₄S₁₀ or nitrile-based routes, an aqueous workup is crucial. For P₄S₁₀, a mild basic wash (e.g., with sodium bicarbonate solution) can help remove acidic phosphorus byproducts. For nitrile routes involving salts, an aqueous wash is necessary to remove them before extraction.

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific experimental failures and provides a logical path to their resolution.

Q: My reaction has a low conversion rate, and a significant amount of starting 2-Methylbenzamide remains. What went wrong?

A: Low conversion is typically a result of insufficient reagent activity or suboptimal reaction conditions.

  • Cause 1: Inactive or Degraded Thionating Agent. Lawesson's Reagent and P₄S₁₀ are sensitive to moisture. If they have been stored improperly, their reactivity will be significantly diminished.

    • Solution: Use a freshly opened bottle of the reagent or a sample that has been stored under inert gas in a desiccator. For Lawesson's Reagent, which has a strong, unpleasant odor, a diminished smell can sometimes indicate degradation.

  • Cause 2: Insufficient Stoichiometry. For the thionation of a simple amide, at least 0.5 equivalents of Lawesson's Reagent (which is a dimer) are required.[12]

    • Solution: Ensure you are using the correct stoichiometry. It is often beneficial to use a slight excess (e.g., 0.6-0.7 equivalents) to drive the reaction to completion.

  • Cause 3: Reaction Temperature is Too Low or Time is Too Short. Thionation reactions require thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in THF at ~66°C or toluene at ~110°C).[12] Monitor the reaction by TLC and do not stop it until the starting material is consumed.

  • Cause 4: Poor Solvent Quality. The presence of water in the solvent can hydrolyze the thionating agent.

    • Solution: Always use anhydrous solvents for these reactions. If necessary, distill the solvent over a suitable drying agent before use.

Q: My TLC plate shows multiple new spots, and the isolated yield is low. What are the likely side products?

A: The formation of multiple side products points to issues with reaction selectivity or product stability.

  • Cause 1: Hydrolysis. If moisture is present in the reaction, the thioamide product can hydrolyze back to the starting amide. This is especially true during workup if the conditions are too harsh.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. During workup, use neutral or mildly basic washes and avoid prolonged exposure to strong acids or bases.

  • Cause 2: Reagent-Derived Impurities. Lawesson's Reagent and P₄S₁₀ generate phosphorus-based byproducts. While usually separable, they can sometimes co-elute with the product or complicate crystallization.[8]

    • Solution: For LR, careful column chromatography is key. For P₄S₁₀, a thorough hydrolytic workup followed by filtration can remove many of these impurities before final purification.[10]

  • Cause 3: Thermal Decomposition. At excessively high temperatures or with prolonged heating, the thioamide product or starting material may begin to decompose, leading to a complex mixture.

    • Solution: Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate. For example, consider switching from refluxing xylene to refluxing toluene or THF.

Q: I've lost most of my product during purification. How can I improve my recovery?

A: Product loss during purification is a common issue, often related to the chosen method or technique.

  • Cause 1: Product is too soluble in the recrystallization solvent. If the product is highly soluble in the chosen solvent even at low temperatures, recovery will be poor.

    • Solution: Perform small-scale solubility tests to find an optimal solvent or solvent system. A good system is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures (e.g., 0-4°C). Adding a non-polar co-solvent (like hexane) to a more polar solution (like ethyl acetate or chloroform) can often induce precipitation.

  • Cause 2: Product streaking or irreversible adsorption on silica gel. Thioamides can sometimes interact strongly with the acidic surface of silica gel, leading to poor recovery from column chromatography.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine (e.g., 1% in the eluent). This neutralizes the acidic sites and can significantly improve recovery. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Cause 3: Inefficient Extraction. If the product is not fully extracted from the aqueous layer during workup, the yield will be lower.

    • Solution: Perform multiple extractions (e.g., 3x with an appropriate organic solvent like ethyl acetate or dichloromethane) rather than a single large-volume extraction. Ensure proper mixing to maximize partitioning into the organic phase.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your synthesis. Optimization may be required based on your specific laboratory conditions and substrate purity.

Protocol 1: Synthesis from 2-Methylbenzamide via Lawesson's Reagent

Principle: This method uses the mild and efficient Lawesson's Reagent to thionate the amide in an anhydrous organic solvent.[12]

Materials:

  • 2-Methylbenzamide (1.0 mmol, 135.2 mg)

  • Lawesson's Reagent (0.6 mmol, 242.7 mg)

  • Anhydrous Toluene (10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Methylbenzamide and Lawesson's Reagent.

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to reflux (~110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 8:2 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Synthesis from 2-Methylbenzonitrile via NaSH

Principle: This method avoids the use of H₂S gas by employing sodium hydrogen sulfide and magnesium chloride in DMF to generate the thioamide.[11]

Materials:

  • 2-Methylbenzonitrile (1.0 mmol, 117.2 mg)

  • Sodium Hydrogen Sulfide Hydrate (NaSH·xH₂O, 70%, 2.0 mmol, ~160 mg)

  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O, 1.0 mmol, 203.3 mg)

  • Dimethylformamide (DMF, 5 mL)

  • Round-bottom flask, magnetic stirrer

  • 1 M HCl solution

Procedure:

  • Setup: To a round-bottom flask with a stir bar, add MgCl₂·6H₂O and NaSH·xH₂O.

  • Solvent & Substrate: Add DMF (5 mL) followed by 2-Methylbenzonitrile.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction may take 4-8 hours.

  • Workup: Once complete, pour the reaction mixture into a beaker containing water (20 mL). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with dilute 1 M HCl (10 mL) and then with water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum to afford this compound. Further purification can be achieved by recrystallization if needed.

Section 4: Visual Guides and Data

Diagrams

Troubleshooting_Flowchart start Low Yield Observed low_conversion Problem: Low Conversion (Starting Material Remains) start->low_conversion high_impurity Problem: High Impurity (Multiple TLC Spots) start->high_impurity reagent Cause: Reagent Issue? low_conversion->reagent conditions Cause: Reaction Conditions? low_conversion->conditions hydrolysis Cause: Hydrolysis? high_impurity->hydrolysis decomposition Cause: Decomposition? high_impurity->decomposition purification Cause: Purification Loss? high_impurity->purification reagent_sol1 Solution: - Use fresh, dry reagent - Check stoichiometry (use slight excess) reagent->reagent_sol1 Yes conditions_sol1 Solution: - Increase temperature/reflux - Extend reaction time - Use anhydrous solvent conditions->conditions_sol1 Yes hydrolysis_sol Solution: - Ensure anhydrous conditions - Use neutral workup hydrolysis->hydrolysis_sol Yes decomposition_sol Solution: - Lower reaction temperature - Reduce reaction time decomposition->decomposition_sol Yes purification_sol Solution: - Optimize recrystallization solvent - Deactivate silica gel - Perform multiple extractions purification->purification_sol Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Lawesson_Mechanism Mechanism of Thionation with Lawesson's Reagent cluster_reactants Reactants cluster_products Products LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Monomer (Ar-P(=S)-S) LR_Dimer->LR_Monomer Dissociation (Heat) Amide 2-Methylbenzamide (R-C(=O)NHR') Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate LR_Monomer->Intermediate [2+2] Cycloaddition Thioamide This compound (R-C(=S)NHR') Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct (Ar-P(=S)-O) Intermediate->Byproduct

Caption: Simplified mechanism for the thionation of an amide using Lawesson's Reagent.

Data Tables

Table 1: Comparison of Common Thionating Agents for 2-Methylbenzamide

Feature Lawesson's Reagent (LR) Phosphorus Pentasulfide (P₄S₁₀)
Form Yellow crystalline solid Yellow crystalline solid
Equivalents Needed 0.5 - 0.7 (per amide) 0.2 - 0.3 (per amide)
Solubility Good in THF, Toluene, Dioxane Poor in most organic solvents
Typical Temperature 60 - 110 °C[6] 80 - 140 °C
Workup Evaporation & Chromatography[12] Hydrolytic wash & Filtration[9][10]
Primary Advantage Milder, more efficient, higher solubility Low cost, easier byproduct removal

| Primary Disadvantage | Byproducts can be difficult to separate | Lower solubility, may need higher temp. |

Table 2: Recommended Solvents and Temperatures for Thionation

Solvent Boiling Point (°C) Typical Reaction Condition Notes
Tetrahydrofuran (THF) 66 Reflux Good for LR; provides moderate temperature. Must be anhydrous.
Toluene 111 Reflux Excellent for LR and P₄S₁₀; common choice for higher temperatures.[6]
Dioxane 101 Reflux Good alternative to THF and Toluene.
Pyridine 115 Reflux Sometimes used for P₄S₁₀ to improve solubility, but can be difficult to remove.

| Dimethylformamide (DMF) | 153 | Room Temp to 80 °C | Primarily used for nitrile-based routes.[11] |

References

optimizing reaction conditions for 2-Methylbenzenecarbothioamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methylbenzenecarbothioamide

Introduction: This guide provides comprehensive technical support for researchers engaged in the synthesis of this compound. As a key intermediate in various chemical and pharmaceutical applications, optimizing its synthesis is crucial for achieving high purity and yield. This document, structured in a practical question-and-answer format, addresses common challenges and frequently asked questions, drawing from established chemical principles and field-proven methodologies. We will focus on the most prevalent synthetic route: the thionation of 2-methylbenzamide using Lawesson's Reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound from 2-methylbenzamide?

The most common and efficient laboratory-scale method is the thionation of the corresponding amide, 2-methylbenzamide, using Lawesson's Reagent (LR).[1] This reagent is favored over others like phosphorus pentasulfide (P₄S₁₀) because it is generally milder, requires lower temperatures, and often results in cleaner reactions with higher yields.[2][3]

Q2: Can you explain the mechanism of Lawesson's Reagent in this reaction?

Certainly. The reaction's efficacy is rooted in its mechanism. Lawesson's Reagent, a dimer, exists in equilibrium with a highly reactive dithiophosphine ylide monomer in solution.[1][2] This monomer undergoes a cycloaddition with the carbonyl group of the 2-methylbenzamide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the desired thiocarbonyl (the this compound) and a thermodynamically stable phosphorus-oxygen double bond in the byproduct.[1][2]

Q3: How much Lawesson's Reagent should be used?

Stoichiometrically, the reaction requires 0.5 equivalents of the Lawesson's Reagent dimer for every 1 equivalent of the amide. However, to drive the reaction to completion, a slight excess is sometimes used. A common starting point for optimization is 0.5 to 0.7 equivalents of LR. For particularly unreactive amides, a larger excess may be necessary, but this can complicate purification.[4]

Q4: What are the optimal solvent and temperature conditions?

The thionation is typically performed in anhydrous, non-polar, high-boiling point solvents. Toluene is the most common choice, with the reaction run at reflux temperature (~110 °C).[1][4] Other suitable solvents include xylene or chlorobenzene.[5] The elevated temperature is necessary to facilitate the dissociation of the LR dimer into its reactive monomeric form.[2]

Q5: How should I monitor the reaction's progress?

The reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting amide, the thioamide product, and any major byproducts. Spot the reaction mixture alongside a spot of the starting 2-methylbenzamide. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[1]

Q6: What are the primary safety concerns when working with Lawesson's Reagent?

Lawesson's Reagent is a moisture-sensitive solid that releases hydrogen sulfide (H₂S)—a toxic, flammable gas with a characteristic rotten egg smell—upon contact with water or acidic conditions. The reagent itself is also an irritant. Therefore, all manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), using anhydrous solvents.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inactive Lawesson's Reagent (LR).

    • Scientific Rationale: LR can decompose over time, especially if exposed to moisture. This leads to a lower concentration of the active thionating species.

    • Suggested Solution:

      • Always use LR from a freshly opened bottle or one that has been stored properly under an inert atmosphere in a desiccator.

      • The reagent should be a pale yellow powder. A significant color change or clumping may indicate decomposition.

      • If in doubt, purchase a fresh batch of the reagent.

  • Possible Cause 2: Insufficient Reaction Temperature or Time.

    • Scientific Rationale: The dissociation of the LR dimer to its active monomeric form is temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow.

    • Suggested Solution:

      • Ensure the reaction mixture reaches and maintains a vigorous reflux. For toluene, this is approximately 110 °C.[1]

      • Continue heating until TLC analysis confirms the complete consumption of the starting amide. Some substrates may require extended reaction times (e.g., 12-24 hours).[4]

  • Possible Cause 3: Presence of Moisture.

    • Scientific Rationale: Water reacts with LR to produce H₂S and phosphorus-containing byproducts, effectively quenching the reagent.

    • Suggested Solution:

      • Use anhydrous solvents. It is good practice to use solvent from a freshly opened bottle or a solvent purification system.

      • Thoroughly dry all glassware in an oven before use and assemble the apparatus under an inert atmosphere.

Issue 2: Incomplete Conversion of 2-Methylbenzamide

  • Possible Cause: Incorrect Stoichiometry.

    • Scientific Rationale: An insufficient amount of LR will naturally lead to incomplete conversion. The reactivity of carbonyl groups towards LR generally follows the order: amides > ketones > esters.[1] While amides are quite reactive, ensuring sufficient reagent is key.

    • Suggested Solution:

      • Carefully calculate and weigh the required amount of LR. A starting point of 0.5 equivalents of the dimer is recommended.[1]

      • If the reaction stalls (as determined by TLC), an additional portion of LR (e.g., 0.1-0.2 equivalents) can be carefully added to the reaction mixture.

Issue 3: Difficult Purification of the Final Product

  • Possible Cause: Contamination with Phosphorus Byproducts.

    • Scientific Rationale: The thionation reaction produces organophosphorus byproducts from the LR. These byproducts can have polarities similar to the desired thioamide, making separation by column chromatography challenging.[4]

    • Suggested Solution:

      • Work-up: After cooling the reaction, remove the solvent under reduced pressure. The crude residue can be directly purified, but a preliminary work-up can help. Some protocols suggest quenching the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species, followed by extraction with an organic solvent like ethyl acetate.

      • Purification: Silica gel column chromatography is the standard method for purification.[1]

      • Eluent System: Determine the optimal eluent system using TLC. A gradient elution, starting with a non-polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective at separating the product from less polar impurities and more polar phosphorus byproducts.

Data & Protocols

Table 1: Recommended Reaction Conditions for Thionation
ParameterRecommended ConditionRationale & Notes
Starting Material 2-methylbenzamideEnsure high purity and dryness.
Thionating Agent Lawesson's Reagent (LR)Mild, efficient, and suitable for amides.[2]
Stoichiometry 1.0 eq. Amide : 0.5 eq. LRA slight excess of LR (up to 0.7 eq.) may improve yield for stubborn reactions.
Solvent Anhydrous TolueneHigh boiling point allows for necessary reaction temperature.[1][4]
Concentration ~0.1 MA typical starting concentration; may be optimized.
Temperature Reflux (~110 °C)Required for LR dimer dissociation into the active monomer.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and reagent decomposition.
Reaction Time 2 - 24 hoursMonitor by TLC until starting material is consumed.[1]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dry glassware under vacuum or in oven setup2 Charge flask with 2-methylbenzamide and Lawesson's Reagent setup1->setup2 setup3 Add anhydrous toluene via syringe setup2->setup3 setup4 Fit with reflux condenser and N2 inlet setup3->setup4 react1 Heat to reflux (~110 °C) in an oil bath setup4->react1 react2 Monitor progress by TLC (every 1-2 hours) react1->react2 react3 Continue reflux until starting material is consumed react2->react3 workup1 Cool reaction to room temperature react3->workup1 workup2 Remove solvent via rotary evaporation workup1->workup2 workup3 Purify crude residue by silica gel column chromatography workup2->workup3 workup4 Combine pure fractions and remove eluent to yield product workup3->workup4 end_product Pure this compound workup4->end_product start Start start->setup1

Caption: Experimental workflow for this compound synthesis.

Detailed Experimental Protocol (1.0 mmol Scale)

This protocol is a general guideline and may require optimization for specific laboratory conditions.[1]

  • Preparation:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzamide (1.0 mmol, 135.2 mg).

    • In a fume hood, quickly add Lawesson's Reagent (0.5 mmol, 202.3 mg).

    • Seal the flask with a septum, and purge with nitrogen gas.

  • Reaction:

    • Add anhydrous toluene (10 mL) via syringe.

    • Replace the septum with a reflux condenser fitted with a nitrogen inlet.

    • Place the flask in a pre-heated oil bath and heat the mixture to a steady reflux (~110 °C).

    • Monitor the reaction's progress by TLC every 1-2 hours until the 2-methylbenzamide spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • Prepare a silica gel column using a suitable eluent (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

    • Dissolve the crude residue in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the eluent from the combined fractions under reduced pressure to yield this compound as a solid.

References

Technical Support Center: Synthesis of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-Methylbenzenecarbothioamide. As researchers and drug development professionals, we understand that the path from starting material to pure product is often fraught with unexpected challenges. Low yields, persistent impurities, and ambiguous analytical results can derail timelines and consume valuable resources.

This guide is structured from a problem-solving perspective, moving beyond simple protocol recitation. Here, we delve into the causality behind common synthetic pitfalls and provide field-tested, actionable solutions. Our goal is to empower you with the expertise to not only troubleshoot your current synthesis but also to anticipate and prevent future issues. Each recommendation is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Let's navigate the complexities of your synthesis together.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common for researchers embarking on or optimizing the synthesis of this compound.

Question 1: What are the most common and reliable methods for synthesizing this compound?

There are three primary, well-established routes, each with distinct advantages and disadvantages:

  • Thionation of 2-Methylbenzamide: This is often the most direct route if the corresponding amide is readily available. The reaction involves converting the carbonyl oxygen to sulfur using a thionating agent. The most common agent for this transformation is Lawesson's Reagent.[1]

  • Sulfur Addition to 2-Methylbenzonitrile: This method utilizes the nitrile as the starting material and introduces sulfur, typically via hydrogen sulfide (H₂S) or a salt thereof, like sodium hydrosulfide (NaSH).[2][3] This approach is advantageous when the nitrile is more accessible or cost-effective than the amide.

  • The Willgerodt-Kindler Reaction: This classic named reaction allows for the synthesis from 2-methylacetophenone. It involves reacting the ketone with an amine (commonly morpholine) and elemental sulfur.[4][5] This multi-component reaction is powerful but can be prone to more complex side reactions.[5]

Question 2: What are the critical safety precautions I must take?

Safety is paramount, especially given the reagents used in these syntheses:

  • Hydrogen Sulfide (H₂S): When synthesizing from the nitrile, you may use H₂S gas or generate it in situ. H₂S is an extremely toxic, flammable gas with a characteristic rotten-egg smell. However, it rapidly causes olfactory fatigue, meaning you can no longer smell it at dangerous concentrations. ALL manipulations involving H₂S must be conducted in a properly certified and functioning chemical fume hood. A personal H₂S detector is highly recommended.

  • Lawesson's Reagent: While less acutely toxic than H₂S, Lawesson's Reagent and its byproducts have an extremely foul and persistent odor. It is a moisture-sensitive solid. Weighing and transfers should be done in a fume hood. All glassware and waste should be decontaminated with an oxidizing bleach solution before removal from the hood.

  • Solvents and Bases: Standard laboratory precautions for handling flammable organic solvents (e.g., toluene, dioxane, DMF) and corrosive bases (e.g., pyridine, triethylamine) should be strictly followed.

Question 3: How can I effectively monitor reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. A typical mobile phase for this class of compounds would be a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).

  • Spotting: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

  • Visualization: The product, this compound, is UV active. You should see the starting material spot disappear and a new, typically lower Rf spot corresponding to the thioamide product appear. Staining with potassium permanganate can also be used if the starting material is not UV active.

Question 4: What are the standard purification techniques for this compound?

  • Recrystallization: If the crude product is relatively clean, recrystallization is the preferred method for obtaining high-purity material. A common solvent system is ethanol or a mixture of chloroform and hexane.[6]

  • Column Chromatography: For crude mixtures containing significant impurities, flash column chromatography on silica gel is necessary. As with TLC, a gradient of ethyl acetate in hexane is an effective eluent system.

Troubleshooting Guide 1: Synthesis from 2-Methylbenzonitrile

This route is popular due to the commercial availability of 2-methylbenzonitrile.[7][8][9] The core reaction is the nucleophilic addition of a sulfur source to the carbon-nitrogen triple bond.

Problem: Low or Stalled Conversion of 2-Methylbenzonitrile

You've run the reaction for the prescribed time, but TLC analysis shows a significant amount of remaining starting material.

Causality Analysis Workflow

G start Low Nitrile Conversion q1 Is H₂S gas being used directly? start->q1 q2 Is a solid sulfide salt (e.g., NaSH) being used? q1->q2 No sol1 Check for leaks in the gas line. Ensure adequate pressure is maintained. Purge system with N₂ then H₂S. q1->sol1 Yes q3 Is a base catalyst (e.g., pyridine, Et₃N) present? q2->q3 Yes sol2 Use a fresh, dry bottle of the sulfide salt. Hydrated salts can have lower reactivity. Consider using a phase-transfer catalyst for biphasic systems. q2->sol2 Check Salt Quality q4 Was the reaction run under anhydrous conditions? q3->q4 Yes sol3 The base is crucial for activating H₂S. Ensure correct stoichiometry. Use a freshly distilled, dry base. q3->sol3 Check Base sol4 Water can compete with the sulfur nucleophile. Dry solvents and reagents thoroughly before use. q4->sol4

Caption: Troubleshooting workflow for low nitrile conversion.

Potential Causes & Solutions

  • Inactive Sulfur Source:

    • Cause: If using H₂S gas, the delivery system may have a leak, or the pressure may be insufficient. If using a salt like sodium hydrosulfide hydrate, the reagent may have degraded through oxidation or be excessively wet.[3]

    • Solution: For gaseous H₂S, ensure all connections are secure and a positive pressure is maintained. For solid reagents, use a freshly opened bottle or dry the reagent under vacuum.

  • Insufficient Base/Catalyst:

    • Cause: The reaction often requires a base (like pyridine or triethylamine) to deprotonate H₂S, forming the more nucleophilic HS⁻ anion.[3] Without sufficient base, the reaction is exceedingly slow.

    • Solution: Ensure the correct catalytic or stoichiometric amount of a dry, high-purity amine base is used.

  • Solvent Effects:

    • Cause: The reaction is typically run in polar aprotic solvents like DMF or in alcohols.[2] Using a non-polar solvent can hinder the reaction by failing to solubilize the sulfide salt.

    • Solution: Switch to a recommended solvent such as DMF or methanol. For non-activated aliphatic nitriles, which are more challenging, a combination of a secondary amine and a polar aprotic solvent is often required.[3]

Problem: 2-Methylbenzamide is the Major Byproduct

You've isolated your product, but NMR or Mass Spec data shows a significant contamination with 2-methylbenzamide (MW: 135.16).[10][11]

Potential Causes & Solutions

  • Hydrolysis of the Thioamide or Nitrile:

    • Cause: This is the most common cause. The presence of water during the reaction or, more frequently, during aqueous workup can lead to hydrolysis. Thioamides are generally more susceptible to hydrolysis than their amide counterparts, particularly under basic conditions. The nitrile itself can also hydrolyze to the primary amide under certain conditions.

    • Solution - Anhydrous Protocol:

      • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. If not available in sealed bottles, distill the solvent over an appropriate drying agent (e.g., CaH₂ for DMF).

      • Run the reaction under an inert atmosphere (N₂ or Ar).

    • Solution - Workup Modification:

      • After the reaction is complete, quench by pouring it into cold, deionized water, not a basic solution.

      • If an acid wash is required to remove basic catalysts, use a dilute, cold acid (e.g., 1N HCl) and perform the extraction quickly.[6]

      • Minimize the time the product is in contact with the aqueous phase.

Troubleshooting Guide 2: Synthesis from 2-Methylbenzamide (Thionation)

This is a robust method involving the direct conversion of an amide's carbonyl group to a thiocarbonyl using a thionating agent, most commonly Lawesson's Reagent (LR).[1]

Problem: Incomplete Thionation / Low Yield

TLC shows both the starting amide and the desired thioamide product, even after extended reaction times or heating.

Potential Causes & Solutions

  • Stoichiometry of Lawesson's Reagent (LR):

    • Cause: Lawesson's Reagent is a dimer. For stoichiometric calculations, it's often treated as having a single thionating sulfur atom available per molecule, though the mechanism is more complex. A common mistake is using too little LR. While 0.5 equivalents should theoretically be sufficient, side reactions and reagent purity often necessitate using more.

    • Solution: Increase the amount of LR to 0.6-0.7 equivalents relative to the starting amide.[12] Run a small-scale trial to determine the optimal stoichiometry for your specific substrate and reagent batch.

  • Reaction Temperature and Time:

    • Cause: Thionation is a thermally driven process. Insufficient temperature is a primary reason for stalled reactions. Aromatic amides are generally less reactive than aliphatic ones and require higher temperatures.

    • Solution: Ensure the reaction is heated to reflux in a suitable high-boiling solvent like toluene or xylene.[12] Monitor by TLC every 1-2 hours. If the reaction stalls, a modest increase in temperature (if possible) or an extension of the reaction time is warranted. Microwave-assisted synthesis can also significantly accelerate this transformation.[1]

Problem: Product is Contaminated with Foul-Smelling Phosphorus Byproducts

The crude product is an oil or discolored solid, and purification by recrystallization is failing. The characteristic stench of organophosphorus-sulfur compounds is overwhelming.

Causality and Mitigation Pathway

Caption: Optimized workflow to mitigate phosphorus byproducts.

Potential Causes & Solutions

  • Lawesson's Reagent Byproducts:

    • Cause: The main byproduct of the thionation reaction is a stable, six-membered phosphorus-oxygen ring compound. This byproduct is often soluble in organic solvents and can co-elute or co-crystallize with the desired thioamide, making purification difficult.

    • Solution - Chemical Quench Protocol: A highly effective method involves decomposing the byproduct before standard workup.[12]

      • After TLC confirms the consumption of the starting amide, cool the reaction mixture to room temperature.

      • Add an excess of a simple alcohol like ethanol (EtOH) or, more effectively, ethylene glycol to the reaction mixture.

      • Heat the mixture to reflux for 1-2 hours. This transesterifies the P-O-P bonds in the byproduct, converting it into highly polar phosphonate species.

      • Cool the mixture, remove the volatiles under reduced pressure, and proceed with a standard aqueous workup (e.g., extraction with ethyl acetate and washing with aqueous NaHCO₃). The polar byproducts will now preferentially partition into the aqueous layer or be easily removed during silica gel chromatography.[12]

Troubleshooting Guide 3: Synthesis via Willgerodt-Kindler Reaction

This reaction transforms 2-methylacetophenone into this compound using elemental sulfur and an amine, typically morpholine.[4][5] It involves the formation of an enamine, thiation, and rearrangement.[13]

Problem: Formation of Multiple Products and Low Yield

The reaction results in a complex mixture, and the desired thioamide is only a minor component.

Potential Causes & Solutions

  • Suboptimal Reaction Conditions:

    • Cause: The Willgerodt-Kindler reaction is highly sensitive to temperature and the ratio of reactants. Excessive heating can lead to decomposition and polymerization of sulfur, while incorrect stoichiometry can favor side pathways. Using pulsed microwave irradiation instead of continuous heating has been shown to limit side reactions.[14]

    • Solution:

      • Temperature Control: Maintain a steady temperature, typically between 120-140 °C. Do not overheat.

      • Stoichiometry: Carefully control the ratio of ketone:amine:sulfur. A typical starting point is 1 : 1.5 : 2.5. Run small-scale optimizations to find the ideal ratio.

      • Microwave Synthesis: If available, explore microwave-assisted protocols, which often provide cleaner products and faster reaction times.[14]

Problem: Significant Formation of 2-Methylphenylacetic Acid

The desired thioamide is contaminated with the corresponding carboxylic acid, which complicates purification.

Potential Causes & Solutions

  • Hydrolysis of the Thioamide Product:

    • Cause: This is a classic side reaction of the Willgerodt-Kindler synthesis.[5] The thioamide product can be hydrolyzed to the corresponding carboxylic acid if water is present during the reaction or, more commonly, during a harsh aqueous workup.

    • Solution:

      • Ensure all reagents and solvents are anhydrous.

      • During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

      • To separate the acid from the thioamide, dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral thioamide remains in the organic layer.

References

Technical Support Center: Purification of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Methylbenzenecarbothioamide. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our aim is to equip you with the expertise to enhance the purity of your crude product, ensuring the reliability and reproducibility of your downstream applications.

Introduction: The Challenge of Purity

This compound is a valuable building block in organic synthesis. However, its preparation, whether from 2-methylbenzonitrile or 2-methylbenzamide, can yield a crude product containing various impurities. These can include unreacted starting materials, by-products from the thiating agent (such as Lawesson's reagent), and the corresponding amide. Achieving high purity is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. This guide is structured to help you navigate these purification challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound in a practical question-and-answer format.

Q1: My ¹H NMR spectrum of the crude product shows more than just the signals for this compound. What are the likely impurities?

A1: The identity of impurities largely depends on the synthetic route employed.

  • Synthesis from 2-methylbenzonitrile: The most common impurity is unreacted 2-methylbenzonitrile . You may also observe the presence of 2-methylbenzamide , formed by partial hydrolysis of the nitrile or thioamide.

  • Synthesis from 2-methylbenzamide using Lawesson's Reagent: You can expect to see unreacted 2-methylbenzamide . Additionally, phosphorus-containing by-products from Lawesson's reagent are a common issue and can complicate purification.[1][2]

Q2: I'm struggling to remove the phosphorus-containing by-products from my reaction using Lawesson's reagent. What's the best approach?

A2: These by-products are notoriously difficult to remove by standard silica gel chromatography alone as they can co-elute with the desired product.[2][3]

  • Expert Recommendation: An effective strategy is a workup procedure involving an aqueous wash with a base. Vigorously stirring the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help hydrolyze and partition the phosphorus by-products into the aqueous layer.[3]

  • Causality: The basic wash facilitates the decomposition of the Lawesson's reagent by-products into more polar, water-soluble species, which are then easily separated from the organic layer containing your thioamide.

Q3: My recrystallization attempt resulted in an oil, or the purity did not improve significantly. What am I doing wrong?

A3: This is a common issue often related to solvent choice and cooling rate.

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. For aromatic thioamides, a mixed solvent system often provides the best results. A good starting point is an ethanol/water mixture.[4]

  • Troubleshooting Steps:

    • Dissolve your crude product in a minimal amount of hot ethanol.

    • If insoluble impurities are present, perform a hot filtration.

    • To the hot solution, add warm water dropwise until you observe persistent cloudiness.

    • Add a few drops of hot ethanol to redissolve the solid and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities along with your product. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

Q4: I'm performing column chromatography, but the separation between my product and an impurity is poor. How can I improve the resolution?

A4: Poor resolution in column chromatography can be addressed by optimizing the mobile phase and stationary phase.

  • Mobile Phase Optimization: For aromatic compounds like this compound on silica gel, a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is generally effective.

    • Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

    • If your compound is more polar, consider a dichloromethane/methanol system.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina. The different surface chemistry of alumina can alter the elution order and improve the separation of certain compounds.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is designed for the purification of crude this compound containing minor impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear ethanolic solution, add warm deionized water dropwise with constant swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the flask stand undisturbed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio as the crystallization mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • Adsorbent: Silica gel (40-63 µm particle size).

  • Mobile Phase Selection: Determine a suitable mobile phase system by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically around 0.25-0.35.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction for Impurity Removal

This protocol can be effective for removing acidic or basic impurities from the crude product. Thioamides themselves are generally neutral.[5]

  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 5% aqueous solution of hydrochloric acid to remove basic impurities. Separate the layers.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Common Impurities and their Diagnostic ¹H NMR Signals (in CDCl₃)

CompoundKey ¹H NMR Signals (δ, ppm)Notes
This compound ~2.5 (s, 3H, Ar-CH₃), 7.2-7.8 (m, 4H, Ar-H), ~8.0 (br s, 1H, NH), ~9.8 (br s, 1H, NH)The NH protons are broad and may exchange with D₂O.
2-Methylbenzonitrile~2.5 (s, 3H, Ar-CH₃), 7.2-7.6 (m, 4H, Ar-H)Absence of broad NH signals.[6]
2-Methylbenzamide~2.4 (s, 3H, Ar-CH₃), 7.1-7.5 (m, 4H, Ar-H), ~5.8-6.2 (br s, 2H, NH₂)The NH₂ protons are broad and will exchange with D₂O.

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale
RecrystallizationEthanol/WaterGood balance of solubility for aromatic thioamides, allowing for effective crystallization upon cooling.[4]
Column ChromatographyHexane/Ethyl Acetate (Gradient)Provides a good polarity range to separate the moderately polar thioamide from less polar and more polar impurities on silica gel.[7]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chrom Column Chromatography Crude_Product->Column_Chrom Extraction Acid-Base Extraction Crude_Product->Extraction Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chrom->Pure_Product Extraction->Crude_Product Further Purification Often Required NMR NMR Spectroscopy Pure_Product->NMR HPLC HPLC Analysis Pure_Product->HPLC MP Melting Point Pure_Product->MP

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Analysis (e.g., by NMR or TLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Starting_Material Unreacted Starting Material? Impurity_Detected->Starting_Material Yes Pure Product is Pure Impurity_Detected->Pure No LR_Byproducts Lawesson's Reagent By-products? Starting_Material->LR_Byproducts No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction Yes Other_Impurity Other Impurities? LR_Byproducts->Other_Impurity No Base_Wash Perform Aqueous Base Wash (e.g., NaHCO3) LR_Byproducts->Base_Wash Yes Recrystallize Recrystallize Other_Impurity->Recrystallize Minor Column_Chrom Perform Column Chromatography Other_Impurity->Column_Chrom Major/Multiple Optimize_Reaction->Start Base_Wash->Start Recrystallize->Start Column_Chrom->Start

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Resolving Solubility Challenges of 2-Methylbenzenecarbothioamide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-Methylbenzenecarbothioamide in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliability and accuracy of your results.

Introduction: Understanding the Solubility Profile of this compound

This compound is a compound of interest in many research applications. However, its physicochemical properties present a common hurdle: limited aqueous solubility. With a partition coefficient (log P) of 2.08, this molecule is inherently lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents over aqueous media.[1] Safety Data Sheets (SDS) describe its solubility in water as "very slightly soluble," while it is miscible with organic solvents like methanol and ethanol.[1] This characteristic is a frequent source of experimental variability, leading to underestimated compound activity, poor reproducibility, and potential assay artifacts.

This guide will walk you through a systematic approach to tackle these challenges, from preparing a stable stock solution to maintaining solubility in your final assay.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. While data sheets indicate miscibility with methanol and ethanol, DMSO is generally preferred for initial stock preparation due to its ability to achieve higher concentrations and its compatibility with most automated liquid handling systems.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what can I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, which is stable in a high concentration of organic solvent, is rapidly transferred into an environment (the aqueous buffer) where it is poorly soluble. The DMSO concentration is no longer sufficient to keep the compound in solution.

To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Modify the dilution method: Instead of a large, single-step dilution, perform a serial dilution. This gradual reduction in solvent concentration can sometimes prevent shocking the compound out of solution.

  • Optimize the assay buffer: The composition of your assay buffer can significantly impact compound solubility. See the troubleshooting section for more details on buffer optimization.

Q3: Can I use sonication or heating to dissolve this compound in my stock solvent?

A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of this compound in DMSO. However, it is crucial to monitor the solution to ensure the compound does not come out of solution upon returning to room temperature. Always visually inspect for precipitation before use. Be cautious with prolonged heating, as it may degrade the compound.

Q4: How should I store my this compound stock solution?

A4: Store your DMSO stock solution in a tightly sealed container at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable. Minimize freeze-thaw cycles, as this can increase the likelihood of precipitation. If you observe crystals in your stock solution after thawing, gently warm and vortex the solution to redissolve the compound completely before use.

In-Depth Troubleshooting Guides

Guide 1: Preparing a Stable High-Concentration Stock Solution

A reliable stock solution is the foundation of reproducible assay results. The following protocol outlines the best practices for preparing a this compound stock solution.

Protocol 1: Stock Solution Preparation

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, use a water bath to gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the vial in a water bath for short intervals.

  • Visual Inspection: Once the compound is dissolved, allow the solution to return to room temperature. Visually inspect for any signs of precipitation. A clear, homogenous solution is required.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Guide 2: Strategies to Prevent Precipitation in Aqueous Assay Buffers

The transition from a DMSO stock to an aqueous environment is the most critical step for maintaining the solubility of this compound.

Workflow for Optimizing Compound Solubility in Assays

start Start: Compound Precipitation in Assay check_dmso Final DMSO Concentration in Assay start->check_dmso increase_dmso Increase Final DMSO % (typically ≤ 1%) check_dmso->increase_dmso If < 1% check_protein Assay Contains Protein/Serum? increase_dmso->check_protein If precipitation persists end_success Success: Compound Soluble increase_dmso->end_success Problem Resolved add_protein Increase Protein/Serum Concentration (e.g., BSA) check_protein->add_protein Yes cosolvent Introduce a Co-solvent check_protein->cosolvent No add_protein->cosolvent If precipitation persists add_protein->end_success Problem Resolved select_cosolvent Select Co-solvent (e.g., Ethanol, PEG-400) cosolvent->select_cosolvent surfactant Use a Non-ionic Surfactant select_cosolvent->surfactant If precipitation persists select_cosolvent->end_success Problem Resolved select_surfactant Select Surfactant (e.g., Tween-20, Pluronic F-68) surfactant->select_surfactant select_surfactant->end_success Problem Resolved end_fail Re-evaluate Assay Parameters select_surfactant->end_fail If precipitation persists

Caption: Troubleshooting workflow for addressing compound precipitation.

1. Managing the Final DMSO Concentration

Most cell-based and biochemical assays can tolerate a final DMSO concentration of up to 1%. If your current protocol results in a lower concentration, consider increasing it.

Table 1: DMSO Dilution Scheme

Stock ConcentrationVolume of Stock to Add to 1 mL Assay BufferFinal Compound Concentration (assuming 10 mM stock)Final DMSO Concentration
10 mM1 µL10 µM0.1%
10 mM5 µL50 µM0.5%
10 mM10 µL100 µM1.0%

2. Leveraging Proteins in the Assay Medium

If your assay medium contains proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), these can act as carriers for lipophilic compounds, enhancing their apparent solubility. If your buffer lacks protein, consider adding a small amount of BSA (e.g., 0.01% - 0.1%) to see if it improves solubility.

3. The Use of Co-solvents

Introducing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.[2]

Protocol 2: Intermediate Dilution with a Co-solvent

  • Prepare an Intermediate Dilution: Instead of diluting your DMSO stock directly into the final assay buffer, create an intermediate dilution in a mixture of buffer and a co-solvent.

  • Co-solvent Selection: Ethanol and polyethylene glycol 400 (PEG-400) are commonly used and well-tolerated in many assay systems.

  • Example Dilution:

    • Take 2 µL of a 10 mM stock of this compound in DMSO.

    • Add it to 98 µL of a 50:50 mixture of assay buffer and ethanol. This creates a 200 µM intermediate solution in 49% ethanol and 1% DMSO.

    • Use this intermediate solution for the final dilution into the assay buffer.

Always run a vehicle control with the same final concentration of the co-solvent to account for any effects on the assay.

4. Employing Surfactants

Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[2]

Protocol 3: Supplementing Assay Buffer with a Surfactant

  • Surfactant Choice: Tween-20 and Pluronic F-68 are mild non-ionic surfactants often used in biological assays.

  • Concentration Range: Prepare your assay buffer with a low concentration of the surfactant, typically between 0.001% and 0.01%.

  • Testing: Perform your dilutions of this compound into the surfactant-containing buffer.

  • Control: It is critical to run a vehicle control with the surfactant alone to ensure it does not interfere with your assay's readout.

Decision Tree for Solubility Strategy

start Is the compound soluble in the final assay buffer? increase_dmso Increase final DMSO to 0.5-1% start->increase_dmso No success Proceed with Assay start->success Yes add_protein Add 0.1% BSA to buffer increase_dmso->add_protein Still precipitates increase_dmso->success Soluble use_cosolvent Use co-solvent (e.g., 5% Ethanol) add_protein->use_cosolvent Still precipitates add_protein->success Soluble use_surfactant Use surfactant (e.g., 0.01% Tween-20) use_cosolvent->use_surfactant Still precipitates use_cosolvent->success Soluble use_surfactant->success Soluble failure Re-evaluate compound concentration or assay format use_surfactant->failure Still precipitates

Caption: Decision tree for selecting a solubilization strategy.

Conclusion

Resolving solubility issues for compounds like this compound is a methodical process of understanding the compound's properties and systematically optimizing the experimental conditions. By starting with a properly prepared DMSO stock and employing strategies such as adjusting the final solvent concentration, using protein carriers, or introducing co-solvents or surfactants, researchers can overcome these challenges and generate high-quality, reliable data. Always validate your chosen solubilization method with appropriate vehicle controls to ensure the integrity of your experimental results.

References

Technical Support Center: 2-Methylbenzenecarbothioamide Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbenzenecarbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound, an aromatic thioamide, is a valuable compound in various research and development applications. However, like many thioamides, it is susceptible to degradation in solution, which can compromise experimental results and the overall integrity of a study. The primary degradation pathways for thioamides include hydrolysis, oxidation, and photodegradation.[1][2][3] Understanding and controlling the factors that influence these pathways is critical for maintaining the stability of this compound solutions.

This guide will walk you through the key considerations for solvent selection, pH control, temperature management, and the use of stabilizers, as well as provide a framework for monitoring the stability of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound solutions.

Q1: My this compound solution is showing a new peak in the HPLC analysis. What could be the cause?

A new peak in your HPLC chromatogram is a strong indicator of degradation. The most likely culprits are hydrolysis or oxidation of the thioamide group.

  • Hydrolysis: The thioamide functional group can hydrolyze to the corresponding amide, 2-methylbenzamide. This is more likely to occur in aqueous solutions, especially under acidic or basic conditions.

  • Oxidation: The sulfur atom in the thioamide is susceptible to oxidation, which can lead to the formation of S-oxides and subsequently the amide. This can be accelerated by the presence of dissolved oxygen or oxidizing agents in your solvent.

Troubleshooting Steps:

  • Review your solvent choice: Are you using a protic solvent like methanol or an aqueous buffer? Consider switching to a less nucleophilic, aprotic solvent such as acetonitrile, dichloromethane, or ethyl acetate.

  • Check the pH of your solution: If you are working with aqueous solutions, ensure the pH is as close to neutral as possible.

  • Consider the age of your solution: Has the solution been stored for an extended period? It's best to use freshly prepared solutions whenever possible.

  • Evaluate for oxygen exposure: Were your solvents degassed? Was the solution prepared and stored under an inert atmosphere (e.g., nitrogen or argon)?

Q2: Can I use methanol to dissolve this compound?

While methanol is a common laboratory solvent, it can be problematic for thioamides. As a protic and nucleophilic solvent, methanol can participate in the degradation of the thioamide group. For greater stability, aprotic solvents are generally recommended. If a polar solvent is necessary, acetonitrile is often a better choice than methanol.

Q3: What is the optimal temperature for storing my this compound solution?

Lower temperatures generally slow down the rate of chemical degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) is recommended, provided the compound is stable to freeze-thaw cycles. Always bring the solution to room temperature before use to ensure homogeneity.

Q4: My solution has a slight yellow tint, is this normal?

While the solid form of this compound is described as a white to yellow solid, a change in the color of the solution over time could indicate degradation.[4] Photodegradation of aromatic compounds can sometimes lead to colored byproducts. It is crucial to protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

Q5: How can I prevent oxidative degradation of my solution?

Oxidation is a common degradation pathway for sulfur-containing compounds. To minimize this:

  • Use degassed solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Work under an inert atmosphere: Prepare your solutions in a glove box or under a stream of inert gas.

  • Add an antioxidant: For solutions that will be stored for an extended period, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a tocopherol analog.[5][6] These compounds act as radical scavengers and can prevent oxidation.[7]

Key Factors Influencing Stability & Preventative Measures

This section provides a more detailed look at the factors affecting the stability of this compound in solution and the best practices to mitigate degradation.

Solvent Selection

The choice of solvent is one of the most critical factors in maintaining the stability of this compound.

Solvent TypeRecommendationRationale
Aprotic Polar Highly Recommended (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))These solvents do not have a proton that can be easily donated and are less likely to participate in hydrolysis. They offer good solubility for many organic compounds.
Aprotic Nonpolar Recommended (e.g., Dichloromethane, Chloroform, Toluene, Hexane)These solvents are also non-reactive towards the thioamide group but may have limited solvating power for more polar compounds.
Protic Use with Caution (e.g., Methanol, Ethanol, Isopropanol)These solvents can act as nucleophiles and may contribute to the degradation of the thioamide. If their use is unavoidable, solutions should be freshly prepared and used immediately.
Aqueous Not Recommended for Long-Term Storage Water is a direct participant in hydrolysis. If aqueous solutions are necessary, they should be buffered to a neutral pH and used as quickly as possible.
pH Control

The rate of hydrolysis of thioamides is significantly influenced by pH. Both strongly acidic and strongly basic conditions can accelerate degradation. For aqueous or partially aqueous solutions, maintaining a pH as close to neutral (pH 7) as possible is recommended to minimize hydrolysis.

Temperature Management

As with most chemical reactions, the rate of degradation of this compound increases with temperature.

  • Preparation: Prepare solutions at room temperature unless the compound's solubility requires gentle warming. If heating is necessary, do so for the shortest possible time.

  • Storage:

    • Short-term (hours to days): 2-8 °C

    • Long-term (weeks to months): -20 °C or -80 °C

Light Exposure

Aromatic compounds can be susceptible to photodegradation. To prevent this, always store solutions of this compound in amber glass vials or protect clear vials from light by wrapping them in aluminum foil.

Atmosphere Control and Use of Antioxidants

The thioamide functional group is prone to oxidation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, it is best to prepare and store solutions under an inert atmosphere of nitrogen or argon.

  • Antioxidants: The addition of antioxidants can be an effective strategy to prevent oxidative degradation.

    • Butylated Hydroxytoluene (BHT): A common synthetic antioxidant that is effective at low concentrations (typically 0.01-0.1%).[5][6][7]

    • Tocopherols (Vitamin E): Natural antioxidants that are also effective at protecting against oxidation.[8][9][10]

Experimental Protocols

This section provides step-by-step methodologies for preparing stable solutions and for assessing the stability of your this compound solutions.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound in an aprotic solvent.

Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile (or other suitable aprotic solvent)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Solvent Degassing: Sparge the acetonitrile with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the solid to a volumetric flask. Add a portion of the degassed acetonitrile and swirl to dissolve.

  • Inert Atmosphere: Gently flush the headspace of the volumetric flask with the inert gas.

  • Final Volume: Bring the solution to the final volume with the degassed acetonitrile. Cap and invert several times to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the stock solution into smaller amber glass vials. Flush the headspace of each vial with inert gas before sealing. Store at the recommended temperature (-20 °C for long-term storage).

Protocol 2: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to understand the stability of this compound under various stress conditions. This protocol is based on the principles outlined in the ICH guidelines.[11][12][13][14][15]

Objective: To identify potential degradation products and degradation pathways.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a mixture of acetonitrile and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).

    • At various time points, take an aliquot, neutralize it with a suitable base, and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution in a mixture of acetonitrile and 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with a suitable acid.

  • Oxidative Degradation:

    • Prepare a solution in a mixture of acetonitrile and a dilute solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light.

    • Analyze by HPLC at various time points.

  • Thermal Degradation:

    • Store a solution of the compound in a suitable solvent at an elevated temperature (e.g., 60-80 °C).

    • Analyze by HPLC at various time points.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC at various time points.

Analysis:

  • Use a stability-indicating HPLC method (see Protocol 3) to analyze the samples from the forced degradation studies.

  • Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[12][14]

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (in this case, this compound) without interference from its degradation products, impurities, or excipients.

Starting Point for Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic compounds. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-20 µL.

Method Validation:

The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are crucial for demonstrating the specificity of the method.

Visualizing Degradation & Experimental Workflow

Potential Degradation Pathways

DegradationPathways main This compound hydrolysis_product 2-Methylbenzamide main->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidation_product This compound S-oxide main->oxidation_product Oxidation ([O]) photodegradation_product Photodegradation Products main->photodegradation_product Photodegradation (Light) oxidation_product->hydrolysis_product further_oxidation Further Oxidation Products oxidation_product->further_oxidation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare Solution (Aprotic Solvent, Inert Atmosphere) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress hplc HPLC Analysis (Stability-Indicating Method) stress->hplc data Data Analysis (Quantify Degradation) hplc->data conclusion Determine Optimal Storage Conditions data->conclusion

Caption: Workflow for assessing the stability of this compound.

References

troubleshooting Grignard reaction for 2-Methylbenzenecarbothioamide precursor

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reactions in Aromatic Thioamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing Grignard reactions in the synthesis of precursors for 2-Methylbenzenecarbothioamide. As Senior Application Scientists, we understand that while Grignard reactions are powerful tools for C-C bond formation, they are notoriously sensitive and require meticulous attention to detail. This document provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the success of your synthesis.

Troubleshooting Guide: Unraveling Your Grignard Reaction Issues

This section addresses specific problems you may encounter during your experiment. We break down the likely causes and provide actionable solutions.

Problem 1: My Grignard reaction fails to initiate.

You've combined your organic halide (e.g., 2-bromotoluene) and magnesium turnings in an anhydrous ether solvent, but nothing happens. The solution remains clear, with no cloudiness, bubbling, or heat evolution.

Why It Happens (Causality):

The initiation of a Grignard reaction is a surface phenomenon that requires direct contact between the organic halide and a clean, unoxidized magnesium surface. The most common cause of failure is a passivating layer of magnesium oxide (MgO) on the turnings, which prevents the reaction from starting.[1] Another critical factor is the presence of trace amounts of water in the glassware or solvent, which will quench the Grignard reagent faster than it can form.[2][3]

What To Do (Solutions):

A multi-pronged approach is best to ensure initiation.

Table 1: Magnesium Activation & Reaction Initiation Protocol

StepActionParameterRationale
1. Glassware Prep Flame-dry all glassware under vacuum or a stream of inert gas (N₂ or Ar).>100°CRemoves adsorbed water from glass surfaces.[4]
2. Solvent Prep Use freshly distilled, anhydrous solvent (diethyl ether or THF).Water content < 50 ppmPrevents quenching of the Grignard reagent.[5]
3. Mg Activation Mechanical: Gently crush the Mg turnings in a dry mortar and pestle.N/AExposes fresh, unoxidized metal surfaces.
Chemical: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane.[6]1-2 crystals of I₂The activators react with the MgO layer, exposing the reactive Mg metal. The purple color of iodine will fade as it reacts.[4][7]
4. Initiation Add a small portion (approx. 10%) of your organic halide solution to the activated Mg.Room TempA concentrated starting solution helps initiate the reaction. Look for signs of reaction before proceeding.
5. Propagation Once initiated (cloudiness, gentle reflux), slowly add the remaining organic halide solution.Maintain gentle refluxControls the exothermic reaction and prevents side reactions like Wurtz coupling.[5]
Problem 2: The reaction starts, but then stops, yielding a dark, cloudy mixture with low conversion.

You observed initial signs of a reaction, but the yield of your desired precursor is very low. The final reaction mixture is dark brown or black.

Why It Happens (Causality):

A dark-colored reaction mixture often indicates side reactions or reagent decomposition.[2] The primary competing reaction is often Wurtz coupling, where the Grignard reagent is alkylated by the starting organic halide, forming a homocoupled dimer (e.g., 2,2'-dimethylbiphenyl).[5] This is particularly problematic if the local concentration of the organic halide is too high or if the reaction temperature is not controlled.[4] The dark color can also be due to the formation of finely divided metal impurities.[2]

What To Do (Solutions):

The key is to favor the Grignard formation pathway over the Wurtz coupling pathway.

  • Slow Addition: Add the organic halide dropwise from an addition funnel. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. Forcing the reaction at high temperatures for extended periods can lead to decomposition.[4]

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming Grignard reagents from aryl chlorides and can sometimes improve yields with bromides due to its superior solvating properties for the reagent.[4]

Problem 3: My Grignard reagent formed successfully, but the reaction with my nitrile electrophile gives low yield of the desired ketone precursor.

You've titrated your Grignard reagent and confirmed its concentration. However, after adding 2-methylbenzonitrile (or another nitrile) and performing an acidic workup, you recover mostly starting material or obtain a complex mixture of products.

Why It Happens (Causality):

The reaction between a Grignard reagent and a nitrile produces a magnesium imine salt intermediate.[8][9][10] This intermediate is stable until hydrolyzed by an acid workup to yield a ketone.[11] Several issues can arise here:

  • Enolization: If the nitrile has acidic α-protons, the strongly basic Grignard reagent can act as a base, deprotonating the nitrile to form an enolate. This consumes the Grignard reagent and returns the starting nitrile upon workup.[12]

  • Steric Hindrance: Both the Grignard reagent (e.g., o-tolylmagnesium bromide) and the nitrile can be sterically hindered, slowing down the desired nucleophilic attack.

  • Double Addition (Less Common with Nitriles): Unlike esters, the intermediate imine anion is generally resistant to a second nucleophilic addition because it would place two negative charges on the nitrogen.[10] However, complex side reactions can still occur.

  • Improper Workup: The hydrolysis of the imine salt to the ketone requires careful pH control. If the workup is not sufficiently acidic, the imine may not fully hydrolyze.[11]

What To Do (Solutions):

  • Reverse Addition: Cool the Grignard reagent solution to 0°C and slowly add the nitrile solution to it. This maintains the Grignard in excess initially, which can sometimes improve yields.

  • Use a Co-solvent: Adding toluene as a co-solvent to diethyl ether has been shown to reduce side reactions and improve the yield of the ketone.[13]

  • Catalysis: For sterically hindered substrates, the addition of copper(I) salts can catalyze the nucleophilic addition to the nitrile.

  • Vigorous Workup: Ensure the aqueous acid (e.g., 10% HCl or H₂SO₄) is added slowly at first (at 0°C) to quench excess Grignard reagent, then ensure the mixture is stirred vigorously until two clear layers form, indicating complete hydrolysis of the magnesium salts and the imine.

Experimental Workflow: Grignard Reaction with a Nitrile

G cluster_prep Phase 1: Reagent Preparation cluster_formation Phase 2: Grignard Formation cluster_reaction Phase 3: C-C Bond Formation cluster_workup Phase 4: Workup & Isolation A Flame-Dry Glassware (N₂ Atmosphere) B Activate Mg Turnings (e.g., with I₂) A->B D Initiate Reaction (Add 10% of C to B) C Prepare o-bromotoluene in Anhydrous Ether E Slowly Add Remainder of C (Maintain Gentle Reflux) D->E F o-tolylmagnesium bromide (Grey/Brown Solution) E->F G Cool Grignard (F) to 0°C F->G H Slowly Add Nitrile (e.g., Acetonitrile) G->H I Stir (0°C to RT) Forms Mg-Imine Salt H->I J Quench with aq. Acid (e.g., 10% HCl at 0°C) I->J K Liquid-Liquid Extraction J->K L Purification (e.g., Distillation) K->L M Final Ketone Product L->M

Caption: Workflow for Ketone Synthesis via Grignard and Nitrile.

Frequently Asked Questions (FAQs)

Q1: I am trying to make this compound directly using a Grignard reagent. Is this a viable route?

A: Directly synthesizing a thioamide using a Grignard reagent is not a standard or recommended laboratory method. Grignard reagents are powerful nucleophiles and strong bases, and they do not typically react with common sulfur sources to directly form thioamides. The most reliable and widely accepted methods for synthesizing thioamides, including this compound, involve the thionation of a corresponding nitrile or amide.[14][15]

Q2: What is the recommended, industry-standard method for synthesizing this compound?

A: The most direct and efficient synthesis starts from 2-methylbenzonitrile (o-tolunitrile). This nitrile can be converted to the target thioamide using a variety of thionating agents. One common and effective method involves reacting the nitrile with a source of hydrogen sulfide or a sulfide salt.

Recommended Protocol: Thionation of 2-Methylbenzonitrile This protocol is based on established methods for converting nitriles to thioamides.[14][16]

  • Setup: In a round-bottom flask, dissolve 2-methylbenzonitrile in a suitable solvent like pyridine or dimethylformamide (DMF).

  • Reagent Addition: Add a thionating agent. Common choices include:

    • Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent : These are highly effective but require careful handling.

    • Sodium Hydrosulfide (NaSH) or Ammonium Sulfide ((NH₄)₂S) : These are often used in polar solvents like DMF or ethanol.[17]

  • Reaction: Stir the mixture, sometimes with gentle heating, and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, the mixture is typically poured into water to precipitate the crude thioamide. The product is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield pure this compound.[17]

Troubleshooting Logic for Thioamide Synthesis

G Start Start: Synthesize This compound Decision1 Is a Grignard reaction necessary? Start->Decision1 PathA No (Recommended) Decision1->PathA Is the goal a reliable, established synthesis? PathB Yes (Advanced/Novel Route) Decision1->PathB Is the goal to synthesize the nitrile precursor itself? Route1 Start with 2-Methylbenzonitrile PathA->Route1 GrignardStep Troubleshoot Grignard Step: - Reagent Formation - Reaction with Electrophile PathB->GrignardStep Thionation Thionation Reaction (e.g., with P₄S₁₀ or NaSH) Route1->Thionation Product Target Thioamide Thionation->Product Precursor Synthesize Precursor (e.g., Ketone or Nitrile) GrignardStep->Precursor Conversion Convert Precursor to Thioamide Precursor->Conversion Conversion->Product

Caption: Decision workflow for synthesizing the target thioamide.

Q3: Why must Grignard reactions be performed under strictly anhydrous conditions?

A: Grignard reagents are extremely strong bases. They will react readily with any compound containing an acidic proton, such as water, alcohols, or even terminal alkynes.[2][3] This acid-base reaction is much faster than the desired nucleophilic attack on an electrophile like a nitrile or carbonyl.[2] If water is present, it will protonate the carbanion of the Grignard reagent, converting it into a simple alkane and rendering it inactive for your synthesis. This is why all glassware must be rigorously dried and anhydrous solvents must be used.[2]

References

Technical Support Center: Optimization of Chromatographic Purification of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 2-Methylbenzenecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our approach is rooted in explaining the "why" behind experimental choices, empowering you to make informed decisions to optimize your purification process.

I. Understanding the Molecule: this compound

Before diving into troubleshooting, it is crucial to understand the key characteristics of this compound. Its structure, featuring a tolyl group and a thioamide functional group, dictates its behavior in a chromatographic system.

This compound C1 C C2 C C1->C2 C4 C C7 C C1->C7 C3 C C2->C3 C5 C C10 C C2->C10 C3->C4 C6 C H4 H C3->H4 C4->C5 H5 H C4->H5 C5->C6 H6 H C5->H6 C6->C1 H7 H C6->H7 S8 S C7->S8 N9 N C7->N9 H8 H N9->H8 H9 H N9->H9 H1 H C10->H1 H2 H C10->H2 H3 H C10->H3 H10 H H11 H

Caption: Chemical structure of this compound.

Based on its structure, we can infer the following properties relevant to chromatography:

  • Polarity: The presence of the thioamide group (-C(=S)NH2) introduces polarity, while the methylbenzene (tolyl) group is nonpolar. This amphiphilic nature makes it suitable for both normal-phase and reversed-phase chromatography. The sulfur atom in the thioamide is less electronegative than the oxygen in an amide, which can influence its interaction with stationary phases.

  • Solubility: It is expected to have moderate solubility in organic solvents like acetonitrile, methanol, and ethyl acetate, and low solubility in water. Solubility is a critical factor for sample preparation and mobile phase selection.

  • Stability: Thioamides can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to the corresponding amide or carboxylic acid.[1] It is also important to consider its stability at different temperatures during the purification process.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound, presented in a question-and-answer format.

FAQ 1: My compound is not retained on the reversed-phase column and elutes with the solvent front. What should I do?

Answer:

This issue, known as "breakthrough," indicates that your compound has a very low affinity for the nonpolar stationary phase under the current mobile phase conditions. Here’s a systematic approach to troubleshoot this:

1. Re-evaluate Your Mobile Phase Composition:

  • Increase the Aqueous Component: In reversed-phase chromatography, water is the weak solvent. Increasing the percentage of water in your mobile phase will increase the retention of nonpolar compounds. Start by systematically increasing the water content in your mobile phase.

  • Change the Organic Modifier: If you are using methanol, consider switching to acetonitrile or tetrahydrofuran (THF). Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase systems.[2]

2. Assess the pH of the Mobile Phase:

  • The thioamide group has a pKa and its ionization state can be influenced by the pH of the mobile phase. While thioamides are generally neutral, extreme pH values should be avoided to prevent degradation.[1] For initial method development, a neutral pH (around 7) is a good starting point. If retention is still poor, you can try slightly acidic conditions (e.g., pH 3-5) by adding a small amount of formic acid or acetic acid (0.1% v/v) to the mobile phase.[3]

Experimental Protocol: Mobile Phase Optimization for a C18 Column

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (determined by UV scan of the compound)

    • Injection Volume: 10 µL

    • Column Temperature: Ambient (e.g., 25 °C)

  • Scouting Gradient:

    • Run a broad gradient to determine the approximate elution conditions.[4]

    • Table 1: Scouting Gradient Program

      Time (min) % Mobile Phase B (Acetonitrile)
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis and Optimization:

    • Based on the retention time from the scouting run, you can develop a more focused gradient or an isocratic method for better separation.

Troubleshooting_Poor_Retention Start Poor Retention on RP Column Increase_Aqueous Increase % Aqueous in Mobile Phase Start->Increase_Aqueous Change_Organic Switch Organic Modifier (e.g., MeOH to ACN) Start->Change_Organic Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Start->Adjust_pH Result Improved Retention Increase_Aqueous->Result Change_Organic->Result Adjust_pH->Result

Caption: Decision workflow for poor retention in reversed-phase chromatography.

FAQ 2: I am observing peak tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the packing of the column bed.

1. Address Secondary Interactions:

  • The nitrogen atom in the thioamide group can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups.

  • Lower the Mobile Phase pH: Adding a small amount of an acid like formic or acetic acid (0.1%) can protonate the silanol groups, reducing their interaction with your compound.

2. Check for Column Overload:

  • Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

  • Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column. If peak shape improves, you were likely overloading the column.

3. Evaluate Column Health:

  • A void at the head of the column or a contaminated frit can cause poor peak shape.

  • Reverse and Flush the Column: Follow the manufacturer's instructions to flush the column in the reverse direction (disconnect from the detector first).

  • Use a Guard Column: A guard column can protect your analytical column from particulates and strongly retained impurities.

FAQ 3: My compound seems to be degrading on the column. How can I improve its stability during purification?

Answer:

As mentioned, thioamides can be sensitive to pH and temperature.[1] Degradation during chromatography will result in multiple peaks, loss of recovery, and inconsistent results.

1. Optimize Mobile Phase pH:

  • Avoid strongly acidic (pH < 2) or strongly basic (pH > 8) mobile phases.

  • Perform a stability study by dissolving your compound in different pH buffers and analyzing the solutions over time by HPLC to determine the optimal pH range for stability.

2. Control the Temperature:

  • High temperatures can accelerate degradation.

  • Use a Column Thermostat: Set the column temperature to a moderate level (e.g., 25-30 °C) and ensure it remains consistent.

3. Minimize Time on the Column:

  • Develop a faster method with a steeper gradient or higher flow rate to reduce the residence time of the compound on the column.

FAQ 4: Should I use normal-phase or reversed-phase chromatography for purifying this compound?

Answer:

The choice between normal-phase and reversed-phase chromatography depends on the polarity of your compound relative to the impurities you want to remove.

  • Reversed-Phase Chromatography (RPC): This is generally the first choice for compounds of moderate polarity.[2] The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Nonpolar compounds are retained more strongly. RPC is often more reproducible and uses less hazardous solvents.

  • Normal-Phase Chromatography (NPC): In NPC, the stationary phase is polar (e.g., silica), and the mobile phase is nonpolar (e.g., hexane/ethyl acetate).[5] Polar compounds are retained more strongly. NPC can be very effective for separating isomers or compounds with similar polarity.

Recommendation:

Start with reversed-phase chromatography due to its versatility and reproducibility. If you are unable to achieve the desired separation from key impurities, then normal-phase chromatography is a valuable alternative.

Table 2: Comparison of Starting Conditions for RPC and NPC

ParameterReversed-Phase Chromatography (RPC)Normal-Phase Chromatography (NPC)
Stationary Phase C18, C8Silica, Diol, Cyano
Mobile Phase Water/Acetonitrile or Water/MethanolHexane/Ethyl Acetate or Heptane/Isopropanol
Elution Order Least polar elutes firstMost polar elutes first
Typical Additives 0.1% Formic Acid, 0.1% TFANone typically needed

III. Experimental Protocols

Protocol 1: Sample Preparation for Chromatographic Analysis
  • Determine Solubility: Test the solubility of a small amount of your crude this compound in various potential injection solvents (e.g., acetonitrile, methanol, THF, and mixtures with water).

  • Dissolve the Sample: Dissolve the sample in a solvent that is of equal or weaker elution strength than your initial mobile phase to ensure good peak shape. For RPC, this is typically the initial mobile phase composition. For NPC, this could be your mobile phase or a slightly weaker solvent.

  • Filter the Sample: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument.

Protocol 2: Method Development Workflow

Method_Development_Workflow Start Start: Define Purification Goal Choose_Mode Choose Chromatographic Mode (Start with RPC) Start->Choose_Mode Scouting_Gradient Run Scouting Gradient (e.g., 5-95% B in 20 min) Choose_Mode->Scouting_Gradient Evaluate_Results Evaluate Retention and Resolution Scouting_Gradient->Evaluate_Results Evaluate_Results->Choose_Mode Poor/No Retention (Try NPC) Optimize_Gradient Optimize Gradient Slope and Time Evaluate_Results->Optimize_Gradient Good Retention Fine_Tune Fine-Tune Parameters (pH, Temperature, Flow Rate) Optimize_Gradient->Fine_Tune Isocratic_Method Consider Isocratic Method (If applicable) Fine_Tune->Isocratic_Method Final_Method Final Optimized Method Fine_Tune->Final_Method Isocratic_Method->Final_Method

Caption: A systematic workflow for HPLC method development.

IV. Concluding Remarks

The successful chromatographic purification of this compound relies on a systematic and logical approach to method development and troubleshooting. By understanding the physicochemical properties of the molecule and the principles of chromatography, you can effectively address common challenges such as poor retention, peak tailing, and on-column degradation. Always remember to change only one parameter at a time during optimization to clearly understand its effect on the separation.

V. References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. --INVALID-LINK--

  • Troubleshooting Purification Methods. Sigma-Aldrich. --INVALID-LINK--

  • Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. New England Biolabs. --INVALID-LINK--

  • 2-(2-Methylsulfonylethoxy)benzenecarbothioamide. PubChem. --INVALID-LINK--

  • Solvent Miscibility Table. Sigma-Aldrich. --INVALID-LINK--

  • Aqueous normal-phase chromatography. Wikipedia. --INVALID-LINK--

  • Exploring the Different Mobile Phases in HPLC. Veeprho. --INVALID-LINK--

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. --INVALID-LINK--

  • Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. SpringerLink.

  • Protein purification troubleshooting guide. Dutscher. --INVALID-LINK--

  • Troubleshooting: Purification of a Tagged Protein. GoldBio. --INVALID-LINK--

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [https://www.agilent.com/cs/library/slidepresentation/public/HPLC Method Development 101 - From Beginner to Expert Part 2 DE64125419.pdf](--INVALID-LINK-- Method Development 101 - From Beginner to Expert Part 2 DE64125419.pdf)

  • Solvents and Polarity. University of Rochester. --INVALID-LINK--

  • Benzenecarbothioamide, 2-chloro-N-methyl- CAS#: 73280-30-5. ChemicalBook. --INVALID-LINK--

  • Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. ResearchGate.

  • Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions. Semantic Scholar. --INVALID-LINK--

  • Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. SIELC Technologies. --INVALID-LINK--

References

Technical Support Center: Scaling Up 2-Methylbenzenecarbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methylbenzenecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and scalable process.

Introduction: The Scale-Up Challenge

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is often accomplished by the thionation of 2-methylbenzamide. While laboratory-scale synthesis is well-established, scaling up production presents significant hurdles. These challenges primarily revolve around reaction control, byproduct management, and purification. This guide provides a comprehensive resource to anticipate and overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up of this compound synthesis.

Issue 1: Difficulty in Product Purification and Isolation

Question: My crude this compound is difficult to purify. Column chromatography, which worked at the lab scale, is now inefficient and yielding impure product. What is causing this, and how can I improve my purification process on a larger scale?

Answer:

This is a very common issue when scaling up thionation reactions using Lawesson's reagent. The primary culprit is the formation of a stoichiometric six-membered phosphorus-containing ring byproduct.[1][2][3] This byproduct often has a polarity similar to the desired this compound, leading to co-elution during column chromatography and making it an impractical purification method at scale.[1][3]

Solutions:

  • Chromatography-Free Workup: A robust and scalable alternative to chromatography is to chemically modify the byproduct to facilitate its removal. This can be achieved by treating the reaction mixture with ethylene glycol or ethanol after the thionation is complete.[2][3] This process converts the problematic byproduct into a highly polar species that can be easily separated through a standard aqueous workup.[2] This method has the added benefit of avoiding phosphorus-containing aqueous waste.[2]

  • Optimized Reaction Stoichiometry: Carefully controlling the stoichiometry of Lawesson's reagent is crucial. While a slight excess is often used to drive the reaction to completion, a large excess will only exacerbate the purification problem. We recommend starting with a 1.05 to 1.1 molar equivalent of Lawesson's reagent to 2-methylbenzamide and optimizing from there based on reaction monitoring.

  • Crystallization: this compound is a crystalline solid. After the chromatography-free workup, a well-chosen crystallization step can significantly enhance the purity of the final product. Experiment with different solvent systems (e.g., ethanol/water, toluene/heptane) to find the optimal conditions for your scale.

Issue 2: Poor Yield and Incomplete Conversion

Question: I'm observing a low yield of this compound and a significant amount of unreacted 2-methylbenzamide, even after extended reaction times. How can I improve the conversion rate?

Answer:

Incomplete conversion during scale-up can be due to several factors related to reaction kinetics and mass transfer.

Solutions:

  • Reaction Temperature and Time: The thionation reaction with Lawesson's reagent typically requires elevated temperatures. Ensure your reaction is maintained at a consistent and appropriate temperature. For the synthesis of this compound, a temperature range of 80-110°C in a solvent like toluene is a good starting point. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time.

  • Efficient Mixing: As the reaction volume increases, efficient mixing becomes critical to ensure proper contact between the reactants. Inadequate agitation can lead to localized "hot spots" and areas of low reactant concentration, resulting in incomplete conversion. Ensure your reactor is equipped with an appropriate stirrer and that the agitation speed is sufficient to maintain a homogeneous mixture.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. A high-boiling, inert solvent such as toluene or xylene is generally preferred for thionation with Lawesson's reagent as it allows for higher reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound with Lawesson's reagent?

A1: The main safety concerns are:

  • Thermal Runaway: The thionation reaction can be exothermic.[4][5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4][6] This can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway. It is crucial to have a well-designed reactor with adequate cooling capacity and to control the rate of addition of reactants if necessary.

  • Hydrogen Sulfide (H₂S) Gas Evolution: Lawesson's reagent can release small amounts of H₂S, a toxic and flammable gas with a characteristic rotten egg smell. All operations should be conducted in a well-ventilated fume hood or a closed system.

  • Handling of Lawesson's Reagent: Lawesson's reagent is a moisture-sensitive solid. It should be handled in a dry atmosphere to prevent decomposition. For disposal of any residual reagent or contaminated materials, a bleach (sodium hypochlorite) solution can be used to quench its reactivity and odor.[7]

Q2: Are there any viable alternatives to Lawesson's reagent for the large-scale synthesis of this compound?

A2: Yes, several other thionating agents can be considered:

  • Phosphorus Pentasulfide (P₄S₁₀): This is a more traditional and cost-effective thionating agent. However, it is generally less reactive and may require higher temperatures and longer reaction times compared to Lawesson's reagent.[8] It can also be less selective, potentially leading to more byproducts.

  • Davy's Reagents: These are a class of thionating agents that can be more soluble in organic solvents and may offer different reactivity profiles. They are worth considering if Lawesson's reagent proves to be problematic for a specific substrate.[9]

The choice of thionating agent will depend on a careful evaluation of factors such as cost, reactivity, selectivity, safety, and ease of workup for your specific process.

Q3: How should I handle and dispose of the phosphorus-containing byproducts from the Lawesson's reagent reaction on a large scale?

A3: The chromatography-free workup using ethylene glycol is the recommended approach.[2][3] This method converts the phosphorus byproduct into a more manageable, water-soluble species that can be separated in the aqueous phase during extraction. The resulting aqueous waste should be treated as a hazardous material and disposed of in accordance with local environmental regulations. Always consult your institution's safety and environmental health departments for specific guidance on waste disposal.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol is designed for a 100 g scale synthesis.

Materials:

  • 2-methylbenzamide (100 g, 0.74 mol)

  • Lawesson's Reagent (163 g, 0.40 mol, 1.08 eq)

  • Toluene (1 L)

  • Ethylene Glycol (200 mL)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzamide and toluene.

  • Reagent Addition: Slowly add Lawesson's reagent to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Byproduct Quenching: Cool the reaction mixture to 80°C and add ethylene glycol. Stir the mixture at 80°C for 2 hours to decompose the Lawesson's reagent byproduct.

  • Workup: Cool the mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

ParameterValue
Starting Material 2-methylbenzamide
Thionating Agent Lawesson's Reagent
Solvent Toluene
Reaction Temperature ~110°C
Typical Yield 85-95%

Table 1: Key Parameters for Scaled-Up Synthesis

Visualizations

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase A 1. Charge 2-methylbenzamide and Toluene B 2. Add Lawesson's Reagent A->B C 3. Heat to Reflux (4-6h) B->C D 4. Cool and Add Ethylene Glycol C->D Reaction Complete E 5. Aqueous Wash (NaHCO3, Brine) D->E F 6. Dry and Concentrate E->F G 7. Recrystallize F->G H Pure this compound G->H

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting_Purification Start Crude Product Impure Problem Problem: Lawesson's Reagent Byproduct Co-elution Start->Problem Solution1 Solution 1: Chromatography-Free Workup (Ethylene Glycol Treatment) Problem->Solution1 Solution2 Solution 2: Optimize Stoichiometry (1.05-1.1 eq LR) Problem->Solution2 Solution3 Solution 3: Recrystallization Solution1->Solution3 Solution2->Solution1 End Pure Product Solution3->End

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Identification of 2-Methylbenzenecarbothioamide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylbenzenecarbothioamide. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and characterizing its degradation products. As a thioamide, this compound is susceptible to specific degradation pathways that can impact its purity, stability, and safety profile. Understanding these pathways is critical for developing robust analytical methods and stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

Based on the known chemistry of thioamides, the primary degradation pathways for this compound are hydrolysis and oxidation.[1][2]

  • Hydrolysis: The thioamide functional group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amide, 2-methylbenzamide , and hydrogen sulfide. In some cases, further hydrolysis can lead to the formation of 2-methylbenzoic acid . The nitrile, 2-methylbenzonitrile , is another potential hydrolysis product, particularly under dehydrating conditions.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of a thioamide S-oxide . Further oxidation can result in the corresponding amide, 2-methylbenzamide .[2][3]

Q2: I am observing an unexpected peak in my HPLC analysis of a this compound sample. How can I begin to identify it?

The first step is to perform a forced degradation study to intentionally generate potential degradation products. This will provide you with reference materials to compare with your unknown peak. A systematic approach to forced degradation is outlined in the ICH guidelines and involves exposing the compound to thermal, photolytic, hydrolytic (acid and base), and oxidative stress.[4][5][6]

Q3: My mass spectrometry data shows a peak with a mass-to-charge ratio (m/z) that is 16 units higher than my parent compound. What could this be?

A mass increase of approximately 16 Da is a common indicator of either oxidation (addition of an oxygen atom) or hydrolysis (replacement of the sulfur atom with an oxygen atom).[2][7]

  • Thioamide S-oxide: The formation of a thioamide S-oxide will result in a mass increase of +15.9949 Da.

  • 2-Methylbenzamide: The hydrolysis of the thioamide to the corresponding amide will result in a mass change of -15.9994 Da (S) + 15.9949 Da (O), which is a net loss of approximately 16 Da. However, if you are comparing the mass of the thioamide to its corresponding amide, the amide will have a mass that is approximately 16 Da lower. An increase of 16 Da could indicate the formation of an oxygen adduct in the mass spectrometer source, but the more likely degradation product is the S-oxide. High-resolution mass spectrometry (HRMS) can help distinguish between these possibilities based on the exact mass.[2]

Troubleshooting Guides

Issue 1: Co-elution of Degradation Products in Reversed-Phase HPLC

Problem: You are unable to achieve baseline separation between this compound and its degradation products, particularly the more polar degradants like 2-methylbenzoic acid.

Root Cause Analysis: The polarity difference between the parent thioamide and its potential degradation products can be significant. Standard C18 columns may not provide sufficient retention and selectivity for all species in a single run.

Solutions:

  • Mobile Phase Modification:

    • pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention of acidic (e.g., 2-methylbenzoic acid) and basic compounds. For acidic degradants, a lower pH (e.g., using formic acid or phosphoric acid) will suppress ionization and increase retention on a C18 column.

    • Solvent Strength and Selectivity: Experiment with different organic modifiers like methanol or acetonitrile. Acetonitrile typically provides sharper peaks, while methanol can offer different selectivity. A gradient elution method, starting with a higher aqueous composition and gradually increasing the organic solvent, is often necessary to resolve compounds with a wide polarity range.[4][8][9][10]

  • Column Selection:

    • Polar-Embedded Columns: Consider using a column with a polar-embedded stationary phase (e.g., amide or carbamate). These columns provide alternative selectivity and enhanced retention for polar compounds.

    • Phenyl Columns: A phenyl stationary phase can offer different selectivity for aromatic compounds through π-π interactions.

Step-by-Step Protocol for Method Optimization:

  • Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Begin with a gradient of 10% B to 90% B over 20 minutes.

  • If co-elution persists, adjust the initial and final percentages of the organic modifier and the gradient slope.

  • If necessary, switch to a different column chemistry as described above and re-optimize the gradient.

Issue 2: Ambiguous Structural Elucidation from Mass Spectrometry Data

Problem: You have mass data for your degradation products but cannot definitively determine their structures, especially for isomers.

Root Cause Analysis: Mass spectrometry provides molecular weight and fragmentation information, but it may not be sufficient to differentiate between isomers or to fully elucidate the structure of a novel degradation product.

Solutions:

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the degradation products. The fragmentation of the parent compound can be used as a reference. Key fragmentation pathways for this compound could involve the loss of the thioamide group or cleavage of the aromatic ring. Comparing the fragmentation patterns of the parent and the degradant can reveal structural modifications.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. This can help to confirm or rule out potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of the degradation product followed by NMR analysis is often necessary. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments can provide detailed information about the connectivity of atoms in the molecule. The chemical shifts of protons and carbons in the methyl group and the aromatic ring can be compared to the parent compound to identify changes in the structure.[11]

Expected Spectral Features of Potential Degradation Products:

Degradation ProductKey Mass Spec Fragments (Predicted)Key ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
2-Methylbenzamide M+, [M-NH₂]+, [C₇H₇O]+Broad NH₂ signals, aromatic protons, methyl singlet (~2.4 ppm)Carbonyl carbon (~170 ppm), aromatic carbons, methyl carbon (~21 ppm)
2-Methylbenzoic Acid M+, [M-OH]+, [M-COOH]+Carboxylic acid proton (>10 ppm), aromatic protons, methyl singlet (~2.6 ppm)Carboxylic carbon (>170 ppm), aromatic carbons, methyl carbon (~22 ppm)
2-Methylbenzonitrile M+, [M-CN]+, [C₇H₇]+Aromatic protons, methyl singlet (~2.5 ppm)Nitrile carbon (~118 ppm), aromatic carbons, methyl carbon (~20 ppm)
Thioamide S-oxide M+, [M-O]+, [M-SOH]+Shifted NH₂ and aromatic signals compared to parentShifted thioamide carbon signal

Experimental Workflow for Degradation Product Identification

Here is a logical workflow to guide your investigation from initial observation to final identification of degradation products of this compound.

Degradation_Workflow cluster_0 Phase 1: Detection & Preliminary Investigation cluster_1 Phase 2: Data Analysis & Hypothesis Generation cluster_2 Phase 3: Structure Elucidation & Confirmation A Unexpected Peak in HPLC B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C LC-MS Analysis of Stressed Samples B->C D Compare Retention Times & Mass Spectra C->D E Propose Potential Structures (e.g., Amide, Acid, S-Oxide) D->E F High-Resolution MS (HRMS) & MS/MS Fragmentation Studies E->F G Isolation of Degradation Product (Prep-HPLC) F->G If needed I Final Structure Confirmation F->I H NMR Spectroscopy (1D and 2D) G->H H->I

Caption: Workflow for the Identification of this compound Degradation Products.

References

Technical Support Center: Optimizing Crystallization of 2-Methylbenzenecarbothioamide for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-Methylbenzenecarbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-quality single crystals suitable for X-ray diffraction analysis. The information herein is structured to address common challenges and provide robust, self-validating protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of this compound.

Q1: What are the primary challenges in crystallizing this compound?

A1: this compound, like many small organic molecules, can present several crystallization challenges. These often stem from its specific solubility profile, potential for polymorphism, and the tendency to form oils or amorphous precipitates instead of well-ordered crystals. The presence of the thioamide group can lead to strong intermolecular interactions, including hydrogen bonding, which can either facilitate or hinder the formation of single crystals depending on the conditions.[1]

Q2: What is the most critical factor for successful crystallization?

A2: The purity of the compound is paramount.[2][3] Impurities can disrupt the crystal lattice formation, leading to smaller, poorly formed crystals, or preventing crystallization altogether.[4] It is highly recommended to start with a compound that is at least 90-95% pure, as confirmed by techniques such as NMR spectroscopy or chromatography.[3][4]

Q3: How do I choose an appropriate solvent system?

A3: The ideal solvent is one in which this compound is moderately soluble.[2] If the compound is too soluble, achieving the necessary supersaturation for crystal growth becomes difficult, often resulting in very small crystals.[2] Conversely, if it is nearly insoluble, it will be challenging to dissolve enough material to crystallize. A good starting point is to test the solubility in a range of solvents with varying polarities. For aromatic thioamides, solvents like ethanol, acetone, ethyl acetate, and toluene, or binary mixtures such as ethyl acetate/hexanes and dichloromethane/hexanes, are often effective.[5][6][7]

Q4: What are the most common and effective crystallization techniques for a compound like this?

A4: For small organic molecules, the most successful methods are typically slow evaporation, slow cooling, and vapor diffusion.[3][5]

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated or near-saturated solution.[2]

  • Slow Cooling: This technique involves dissolving the compound in a minimal amount of hot solvent to create a saturated solution, which is then allowed to cool slowly.[8][9]

  • Vapor Diffusion: This is often the best method when only small amounts of material are available. It involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is insoluble) to slowly diffuse into the solution, inducing crystallization.[3][5]

II. Troubleshooting Guide: Common Crystallization Problems and Solutions

This section provides a structured approach to troubleshooting common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Solution is not supersaturated. 2. Compound is too soluble in the chosen solvent. 3. Nucleation is inhibited.1. Concentrate the solution by slow evaporation or by adding a poor solvent. 2. Choose a less polar solvent or a binary mixture with a poor solvent. 3. Try scratching the inside of the vessel with a glass rod to create nucleation sites. Seeding with a previously obtained microcrystal can also be effective.[2]
Oiling Out / Amorphous Precipitate 1. Supersaturation is too high, leading to rapid precipitation. 2. The temperature change is too rapid during slow cooling. 3. Inappropriate solvent choice.1. Use a more dilute solution. 2. Slow down the cooling rate. For instance, place the flask in a Dewar filled with warm water and allow it to cool to room temperature overnight.[9] 3. Experiment with different solvents or solvent mixtures. Sometimes a more viscous solvent can slow down molecular motion and favor crystal growth.
Formation of a Powder or Microcrystals 1. Too many nucleation sites. 2. Rapid crystal growth.1. Filter the solution through a syringe filter to remove dust and other particulates that can act as nucleation sites.[2][3] 2. Slow down the crystallization process by reducing the rate of evaporation (e.g., by using a vial with a smaller opening) or by cooling the solution more slowly.
Poor Crystal Quality (e.g., twinned, cracked) 1. Rapid solvent evaporation. 2. Mechanical disturbance during crystal growth. 3. Thermal stress.1. For the slow evaporation method, cover the container with parafilm and pierce it with a few small holes to control the evaporation rate.[6] Avoid highly volatile solvents like dichloromethane or diethyl ether if possible.[5] 2. Place the crystallization vessel in a quiet, vibration-free location.[2][3] 3. Ensure a slow and steady cooling rate.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common crystallization issues.

troubleshooting_workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No growth oiling_out Oiling Out / Amorphous Precipitate outcome->oiling_out Non-crystalline solid microcrystals Powder / Microcrystals outcome->microcrystals Crystalline, but too small poor_quality Poor Quality Crystals outcome->poor_quality Malformed crystals good_crystals Good Quality Crystals outcome->good_crystals Success solution1 Increase Supersaturation: - Concentrate solution - Add anti-solvent no_crystals->solution1 solution2 Induce Nucleation: - Scratch vessel - Seed with microcrystal no_crystals->solution2 solution3 Reduce Supersaturation: - Use more dilute solution - Slow down cooling/evaporation oiling_out->solution3 solution4 Change Solvent System oiling_out->solution4 solution5 Minimize Nucleation Sites: - Filter solution microcrystals->solution5 solution6 Slow Down Crystal Growth: - Reduce evaporation rate - Slower cooling microcrystals->solution6 poor_quality->solution6 solution7 Prevent Disturbances: - Isolate from vibrations - Control temperature fluctuations poor_quality->solution7 end Proceed to X-ray Analysis good_crystals->end solution1->outcome solution2->outcome solution3->outcome solution4->outcome solution5->outcome solution6->outcome solution6->outcome solution7->outcome

Caption: Troubleshooting workflow for crystallization.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key crystallization experiments.

Protocol 1: Slow Evaporation
  • Preparation of Saturated Solution:

    • Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial (e.g., 4 mL).

    • Add the solvent dropwise with gentle warming and agitation until the solid is completely dissolved.

  • Filtration:

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.[3] This step is crucial to minimize unwanted nucleation sites.[2]

  • Evaporation:

    • Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes will control the rate of evaporation.

    • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring:

    • Allow the solvent to evaporate slowly over several days to weeks.[3] Avoid disturbing the vial during this period.[3]

    • Monitor for the formation of single crystals.

Protocol 2: Vapor Diffusion

This technique is highly effective for obtaining high-quality crystals from small amounts of material.[5]

  • Setup:

    • You will need two vials of different sizes, where the smaller vial can fit inside the larger one.

  • Inner Vial Preparation:

    • Dissolve 5-10 mg of this compound in a minimal amount (e.g., 0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene or dichloromethane) in the smaller vial.

  • Outer Vial Preparation:

    • Add a few milliliters of a volatile "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., pentane or hexane) to the larger vial.

  • Assembly and Diffusion:

    • Place the open inner vial inside the larger vial.

    • Seal the outer vial tightly with a cap or parafilm.

    • The more volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.

  • Incubation and Observation:

    • Store the setup in a stable environment and observe for crystal growth over several days.

Visualizing the Vapor Diffusion Workflow

vapor_diffusion_workflow start Dissolve Compound in 'Good' Solvent (Inner Vial) assemble Place Inner Vial inside Outer Vial and Seal start->assemble add_antisolvent Add 'Poor' Solvent (Anti-solvent) to Outer Vial add_antisolvent->assemble diffusion Vapor Diffusion of Anti-solvent into Good Solvent assemble->diffusion supersaturation Gradual Increase in Supersaturation diffusion->supersaturation nucleation Nucleation and Crystal Growth supersaturation->nucleation end Harvest Crystals for X-ray Analysis nucleation->end

Caption: Vapor diffusion experimental workflow.

IV. Solvent Selection Guide

The choice of solvent is critical for successful crystallization.[3] The following table provides a list of common solvents, ordered by decreasing polarity, that can be screened for the crystallization of this compound.

Solvent Polarity Index Boiling Point (°C) Notes
Water10.2100Generally a poor solvent for non-polar organic compounds, but can be used as an anti-solvent.
Acetonitrile5.882A polar aprotic solvent that can be effective for aromatic compounds.[10]
Methanol5.165A polar protic solvent; can form hydrogen bonds.
Ethanol4.378A commonly used and effective solvent for recrystallization.[7][10]
Acetone4.356A versatile polar aprotic solvent.
Dichloromethane (DCM)3.140A good solvent for many organic compounds, but its high volatility can lead to rapid crystal growth.[5]
Ethyl Acetate (EtOAc)4.477An excellent solvent for many organic compounds and often yields high-quality crystals.[5]
Tetrahydrofuran (THF)4.066Can be a good solvent, but crystallization can be slow.[10]
Toluene2.4111An aromatic solvent that can sometimes promote good crystal packing.[5]
Hexane / Heptane0.169 / 98Non-polar solvents, typically used as anti-solvents in binary systems or for vapor diffusion.[7]

Polarity index values are approximate and can vary slightly depending on the scale used.

Binary Solvent Systems

Often, a mixture of two miscible solvents, one in which the compound is soluble (a "good" solvent) and one in which it is sparingly soluble (a "poor" or "anti-solvent"), provides the best results.[3] Some commonly successful binary systems include:

  • Ethyl acetate / Hexanes[6]

  • Dichloromethane / Hexanes[6]

  • Acetone / Hexanes[7]

  • Methanol / Diethyl ether[11]

V. References

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1633–1640. --INVALID-LINK--

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. --INVALID-LINK--

  • Dinger, M. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. --INVALID-LINK--

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. --INVALID-LINK--

  • Martinez Ariza, G. (2015). Answer to "Can anyone please suggest the best method to grow the crystals for organic compounds". ResearchGate. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). X-ray Crystallography. --INVALID-LINK--

  • Adam, F. A., et al. (2015). Crystal structure of N-carbamothioyl-2-methylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o425–o426. --INVALID-LINK--

  • Boyle, P. D. (2024). How to grow crystals for X-ray crystallography. IUCr. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Guide for crystallization. (n.d.). --INVALID-LINK--

  • Niu, W., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(31), 9968–9976. --INVALID-LINK--

  • Florence, A. J., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. --INVALID-LINK--

  • Common Solvents for Crystallization. (n.d.). --INVALID-LINK--

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--

  • McPherson, A. (2001). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 8), 1075–1084. --INVALID-LINK--

  • Adam, F. A., et al. (2015). Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o356–o357. --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 160886145, 3-Benzyl-2-methylbenzenecarbothioamide. --INVALID-LINK--

  • Vimala, G., et al. (2014). Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-dihydroacenaphthylen-1-ylidene)hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1185–o1186. --INVALID-LINK--

  • Vimala, G., et al. (2014). Crystal structure of (2E)-N-methyl-2-(2-oxo-1,2-di-hydroacenaphthylen-1-ylidene)hydrazinecarbo-thioamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), 415-417. --INVALID-LINK--

  • Khan, I. U., et al. (2010). 4-Methylbenzenecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1271. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60916771, 2-(2-Methylsulfonylethoxy)benzenecarbothioamide. --INVALID-LINK--

  • El-Sayed, N. S. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry of Heterocyclic Compounds, 56(10), 1313-1320. --INVALID-LINK--

  • Bahrami, K., Khodaei, M. M., & Tirandaz, Y. (2009). Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Synthesis, 2009(03), 369-371. --INVALID-LINK--

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. --INVALID-LINK--

  • El-Sayed, N. S. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzenecarbothioamide, 2-ethyl-N-methyl- CAS#: 489470-19-1. --INVALID-LINK--

  • Oonanant, W., et al. (2005). Crystallization and preliminary X-ray crystallographic analysis of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase from Pseudomonas sp. MA-1. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 3), 312–314. --INVALID-LINK--

  • Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. --INVALID-LINK--

  • Hisano, T., et al. (2001). Crystallization and preliminary X-ray analysis of (R)-specific enoyl-CoA hydratase from Aeromonas caviae involved in polyhydroxyalkanoate biosynthesis. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 10), 1474–1476. --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzenecarbothioamide, 2-chloro-N-methyl- CAS#: 73280-30-5. --INVALID-LINK--

  • Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6271. --INVALID-LINK--

  • Chan, Y. H., et al. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of 2-Methylbenzenecarbothioamide. Our focus extends beyond procedural descriptions to elucidate the rationale behind methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide a comparative analysis of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]

Choosing the Right Analytical Tool: A Strategic Overview

The selection of an appropriate analytical method is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of the sample matrix and the desired sensitivity. For this compound, a thioamide derivative, all three techniques present viable, yet distinct, advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds, offering high resolution and sensitivity.[4] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separation.

  • Gas Chromatography (GC) is ideally suited for volatile and thermally stable compounds.[4] For this compound, derivatization might be necessary to enhance volatility and thermal stability, a critical consideration in method development.

  • UV-Vis Spectrophotometry provides a simpler, more rapid, and cost-effective approach for quantitative analysis, provided the analyte possesses a suitable chromophore and the sample matrix is free from interfering substances.[5] The thioamide functional group in this compound exhibits a characteristic UV absorption, making this technique applicable.[6]

Comparative Validation Data

The following tables summarize the quintessential validation parameters for each analytical method, offering a clear comparison of their performance characteristics. These values are representative of what can be achieved with well-optimized methods.

Table 1: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²)r² ≥ 0.9990.9998
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate Precision (Inter-day)≤ 3.0%1.25%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10:10.15 µg/mL
SpecificityNo interference at the retention time of the analytePeak purity > 99.5%

Table 2: GC Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²)r² ≥ 0.9990.9995
Accuracy (% Recovery)97.0% - 103.0%98.2% - 101.8%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.5%1.10%
- Intermediate Precision (Inter-day)≤ 3.5%1.60%
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.10 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise ≥ 10:10.30 µg/mL
SpecificityNo interference at the retention time of the analyteBaseline resolution of analyte peak

Table 3: UV-Vis Spectrophotometry Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (Correlation Coefficient, r²)r² ≥ 0.9980.9989
Accuracy (% Recovery)95.0% - 105.0%97.5% - 103.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 3.0%1.50%
- Intermediate Precision (Inter-day)≤ 4.0%2.20%
Limit of Detection (LOD)-0.50 µg/mL
Limit of Quantitation (LOQ)-1.50 µg/mL
SpecificityNo significant absorption from excipients at λmaxSpectral scan of placebo shows negligible absorbance

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to be self-validating, with system suitability tests integrated to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) Method

The reversed-phase HPLC method is designed for its robustness and wide applicability in separating moderately polar compounds like this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile:Water 50:50) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E 10 µL Injection F Isocratic Elution on C18 Column E->F G UV Detection at 265 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Calculate Concentration I->J K Perform Validation Checks J->K GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Validation A Weigh Standard/Sample B Dissolve in Ethyl Acetate A->B C Vortex to Mix B->C D Inject into GC System C->D 1 µL Injection E Separation on DB-5 Column D->E F Flame Ionization Detection (FID) E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Calculate Concentration H->I J Perform Validation Checks I->J UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Processing & Validation A Weigh Standard/Sample B Dissolve in Methanol A->B C Make up to Volume B->C D Scan for λmax (265 nm) C->D E Measure Absorbance D->E F Construct Calibration Curve E->F G Calculate Concentration F->G H Perform Validation Checks G->H

References

A Senior Application Scientist's Guide to the Cross-Validation of 2-Methylbenzenecarbothioamide Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the systematic evaluation of 2-Methylbenzenecarbothioamide, a novel compound with therapeutic potential. Our focus is on establishing a robust, multi-faceted approach to cross-validate its cytotoxic and apoptotic activity across a panel of distinct cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and reproducible research strategy.

Introduction: The Rationale for Cross-Cell Line Validation

The development of novel anti-cancer agents requires a thorough understanding of their efficacy and specificity. This compound belongs to the thioamide class of compounds, which are known intermediates in the synthesis of various heterocyclic molecules and have shown a range of biological activities.[1] However, a critical flaw in many preclinical studies is the reliance on a single cancer cell line. Cancer is not a monolithic disease; it is characterized by profound inter- and intra-tumoral heterogeneity.[2] A compound that shows high potency in one cell line may be completely ineffective in another due to differences in genetic makeup, protein expression, and signaling pathway dependencies.[2][3]

Therefore, cross-validation of a compound's activity across a panel of diverse cell lines is not merely a suggestion but a fundamental requirement for meaningful preclinical assessment. This approach allows us to:

  • Identify a Spectrum of Sensitivity: Determine which cancer types are most susceptible to the compound.

  • Uncover Potential Resistance Mechanisms: Investigate why certain cell lines are non-responsive.

  • Generate a Preliminary Therapeutic Window: Compare cytotoxicity in cancer cells versus non-cancerous cell lines (when included).

  • Guide Future In Vivo Studies: Select the most relevant tumor models for subsequent animal studies.

This guide will use a representative panel of human cancer cell lines to demonstrate a robust validation workflow for this compound.

Experimental Design: A Multi-Assay, Multi-Cell Line Approach

Our experimental strategy is designed to provide a holistic view of the compound's effect on cell fate. We will assess both overall cell viability (a measure of cytostatic or cytotoxic effects) and the specific induction of programmed cell death (apoptosis).

Selection of a Diverse Cancer Cell Line Panel

To capture a breadth of cancer biology, the following cell lines have been selected:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen Receptor (ER)-positive, Luminal A subtype.
MDA-MB-231 Breast AdenocarcinomaTriple-Negative Breast Cancer (TNBC), aggressive, mesenchymal-like.[3]
HeLa Cervical CancerHighly proliferative, contains HPV18 DNA.
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC), adenocarcinoma subtype.
HT-29 Colorectal AdenocarcinomaEpithelial-like, known to differentiate in culture.

This panel provides diversity in tissue of origin, genetic background, and common therapeutic response profiles.

Experimental Workflow Overview

The overall process follows a logical progression from initial cytotoxicity screening to a more detailed mechanistic analysis of cell death.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution Prep Serial_Dilution Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Treatment Cell Treatment Cell_Seeding->Treatment Serial_Dilution->Treatment Incubation Incubation (e.g., 48, 72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis Absorbance Absorbance/Fluorescence Measurement Cytotoxicity->Absorbance Apoptosis->Absorbance IC50 IC50 Value Determination Absorbance->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Absorbance->Apoptosis_Quant

Caption: General workflow for in vitro testing of this compound.

Core Methodologies and Protocols

Scientific integrity demands detailed and validated protocols. The following sections provide step-by-step instructions for the key assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[4] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes within the mitochondria of viable cells to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[6]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of the compound's solvent, e.g., DMSO) and a no-cell background control.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[7]

A Note on Assay Choice: While the MTT assay is widely used, the Sulforhodamine B (SRB) assay, which measures cellular protein content, is another excellent option. The SRB assay can be less susceptible to interference from compounds that affect mitochondrial metabolism and is a recommended alternative.[9]

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

To confirm that cell death occurs via apoptosis, we use a dual-staining method with Annexin V and Propidium Iodide (PI) analyzed by flow cytometry.[10][11]

  • Principle of Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore (e.g., FITC), it can label these early apoptotic cells.[12][13]

  • Principle of Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, which is characteristic of late-stage apoptotic and necrotic cells.[11]

By using both stains, we can differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[11]

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide.

Protocol: Annexin V/PI Staining for Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add the fluorescently-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of Annexin V-FITC and 5 µL of PI solution).

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[13]

  • Analysis: Analyze the samples immediately using a flow cytometer. The data will be visualized in a quadrant plot to quantify the different cell populations.

A Note on Mechanistic Insight: Observing Annexin V positivity confirms apoptosis. For deeper insight, one could subsequently perform assays for caspase activation (e.g., Caspase-3/7), as caspases are the key executioner enzymes in the apoptotic cascade.[12][14]

Data Interpretation and Comparative Analysis

The power of this approach lies in the comparison of data across all cell lines.

Comparative Cytotoxicity: The IC₅₀ Table

Summarizing the IC₅₀ values in a table provides an at-a-glance comparison of the compound's potency.

Table 1: Hypothetical IC₅₀ Values of this compound after 72h Treatment

Cell LineCancer TypeIC₅₀ (µM)Predicted Sensitivity
MCF-7 Breast15.2 ± 2.1Moderate
MDA-MB-231 Breast (TNBC)8.5 ± 1.5High
HeLa Cervical25.8 ± 3.4Low
A549 Lung11.3 ± 1.9High
HT-29 Colorectal32.1 ± 4.5Low

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: From this hypothetical data, this compound shows preferential activity against the aggressive triple-negative breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. This information is critical for prioritizing which cancer types to investigate further. The lower sensitivity in HeLa and HT-29 cells suggests the presence of intrinsic resistance mechanisms that warrant further study.

Potential Signaling Pathways for Further Investigation

The initial screening data opens avenues for deeper mechanistic studies. Thioamide-containing compounds can impact numerous cellular pathways. Based on the induction of apoptosis, a logical next step is to investigate the intrinsic (mitochondrial) apoptosis pathway.

G Compound This compound Mito Mitochondria Compound->Mito Induces Stress? CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act Cleaves & Activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis (Cell Death) Casp3_act->Apoptosis Cleaves Cellular Substrates

Caption: The intrinsic apoptosis pathway, a potential target for investigation.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the initial characterization of a novel compound, this compound. By moving beyond single-point measurements in one cell line and embracing a cross-validation approach, we generate a dataset that is more robust, clinically relevant, and predictive of a compound's potential. The combination of viability and mechanistic assays, supported by clear and detailed protocols, provides a solid foundation for making informed decisions in the drug development pipeline. The subsequent steps would involve delving into the specific molecular targets and signaling pathways modulated by this compound in the sensitive cell lines, ultimately paving the way for targeted therapeutic strategies.

References

A Comparative Guide to the Synthesis of 2-Methylbenzenecarbothioamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Methylbenzenecarbothioamide, a thioamide derivative, serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides an in-depth comparative analysis of the primary methods for its synthesis, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of reaction conditions, yields, and potential challenges. The three principal routes that will be discussed are:

  • Thionation of 2-Methylbenzamide: A direct conversion of the corresponding amide using a thionating agent.

  • The Willgerodt-Kindler Reaction: A multicomponent reaction involving 2-methylbenzaldehyde, a sulfur source, and an amine.

  • From 2-Methylbenzonitrile: Conversion of the nitrile functionality to a primary thioamide.

This guide will delve into the specifics of each method, providing the necessary information for a researcher to make an informed decision based on available resources, desired scale, and purity requirements.

Method 1: Thionation of 2-Methylbenzamide with Lawesson's Reagent

The direct thionation of an amide is a common and often high-yielding method for the preparation of thioamides. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most widely used reagent for this transformation due to its mildness and efficiency compared to harsher reagents like phosphorus pentasulfide (P₄S₁₀).[1]

Mechanism of Action:

The reaction proceeds through a [2+2] cycloaddition of the amide's carbonyl group to the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. This forms a four-membered oxathia-phosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which results in the formation of a very stable P=O bond and the desired thioamide.[1][2][3]

Experimental Protocol:

  • Materials: 2-Methylbenzamide, Lawesson's reagent, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Water, Anhydrous magnesium sulfate, Silica gel.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.

    • To this solution, add a solution of 2-methylbenzamide (1.0 equivalent) in anhydrous THF at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[4]

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Perform an aqueous work-up by adding water and extracting the product with diethyl ether. It is crucial to wash the organic layer thoroughly with water to remove phosphorus byproducts.[4]

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Summary:

ParameterValue/Observation
Starting Material 2-Methylbenzamide
Key Reagent Lawesson's Reagent
Solvent Anhydrous THF
Temperature Room Temperature
Reaction Time 0.5 - 2 hours
Yield Generally high (often >80%)
Purity High after chromatography

Causality Behind Experimental Choices:

  • The use of anhydrous THF at room temperature provides a milder alternative to the traditional use of toluene at elevated temperatures, often leading to cleaner reactions and shorter reaction times.[4]

  • A thorough aqueous work-up is essential to remove the polar byproducts of Lawesson's reagent, which can otherwise co-elute with the product during chromatography.[4]

  • The stoichiometry of 0.5 equivalents of Lawesson's reagent is used because the reagent contains two P=S bonds that can react.

Workflow Diagram:

thionation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_LR Dissolve Lawesson's Reagent in Anhydrous THF mix Combine Solutions at Room Temperature dissolve_LR->mix dissolve_amide Dissolve 2-Methylbenzamide in Anhydrous THF dissolve_amide->mix stir Stir and Monitor by TLC mix->stir evaporate Remove Solvent stir->evaporate extract Aqueous Work-up & Extraction with Ether evaporate->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure 2-Methyl- benzenecarbothioamide chromatography->product

Caption: Workflow for the thionation of 2-methylbenzamide.

Method 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful one-pot synthesis of thioamides from an aldehyde, an amine, and elemental sulfur. For the synthesis of a primary thioamide like this compound, aqueous ammonia can be used as the amine source. This method is atom-economical and avoids the pre-synthesis of the corresponding amide.

Mechanism of Action:

The reaction is believed to initiate with the formation of an enamine from the aldehyde (2-methylbenzaldehyde) and the amine (ammonia). This enamine then acts as a nucleophile, attacking the elemental sulfur (S₈) ring. A series of rearrangements and oxidations, facilitated by the sulfur and amine, ultimately leads to the formation of the thioamide.

Experimental Protocol:

  • Materials: 2-Methylbenzaldehyde, Elemental Sulfur (S₈), Aqueous Ammonia (NH₃·H₂O), N,N-Dimethylformamide (DMF), Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (optional catalyst), Hydrochloric acid (HCl), Ethyl acetate, Water, Anhydrous sodium sulfate, Silica gel.

  • Procedure:

    • In a reaction vessel, combine 2-methylbenzaldehyde (1.0 equivalent), elemental sulfur (2.0-3.0 equivalents), and aqueous ammonia.

    • Add a catalytic amount of a base such as sodium sulfide nonahydrate (e.g., 5-15 mol%) to improve the reaction rate and yield.[5]

    • Heat the mixture in a suitable solvent like DMF at a temperature ranging from 100-120 °C.

    • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous mixture with dilute HCl to precipitate the crude product.

    • Filter the solid, wash with water, and then dissolve it in ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary:

ParameterValue/Observation
Starting Material 2-Methylbenzaldehyde
Key Reagents Elemental Sulfur, Ammonia
Solvent DMF or other high-boiling polar solvents
Temperature 100 - 120 °C
Reaction Time 4 - 12 hours
Yield Moderate to good
Purity Requires purification

Causality Behind Experimental Choices:

  • The use of a high-boiling polar solvent like DMF is necessary to solubilize the reactants and to achieve the required reaction temperature.

  • A base catalyst like Na₂S can facilitate the cleavage of the S₈ ring, forming more reactive polysulfide species and accelerating the reaction.[5]

  • Acidification during work-up is crucial for protonating the thioamide and enabling its extraction into an organic solvent.

Workflow Diagram:

willgerodt_kindler_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification combine Combine 2-Methylbenzaldehyde, Sulfur, and Ammonia in DMF heat Heat to 100-120 °C combine->heat cool Cool and Pour into Water heat->cool acidify Acidify with HCl cool->acidify filter Filter Crude Product acidify->filter dissolve Dissolve in Ethyl Acetate filter->dissolve wash Wash with Water and Brine dissolve->wash dry Dry and Concentrate wash->dry purify Chromatography or Recrystallization dry->purify product Pure 2-Methyl- benzenecarbothioamide purify->product

Caption: Workflow for the Willgerodt-Kindler synthesis.

Method 3: Synthesis from 2-Methylbenzonitrile

The conversion of a nitrile to a primary thioamide offers another direct route. This can be achieved using various sulfur sources, with the most common being hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀). Given the toxicity and handling difficulties of gaseous H₂S, methods using in situ generated or alternative sulfur transfer reagents are often preferred. A procedure analogous to the synthesis of 4-methylbenzenecarbothioamide can be adapted.

Mechanism of Action:

When using a sulfide source like NaSH, the hydrosulfide anion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated during work-up to yield the primary thioamide.

Experimental Protocol (Adapted from a similar synthesis):

  • Materials: 2-Methylbenzonitrile, Sodium hydrosulfide hydrate (NaSH·xH₂O), Magnesium chloride hexahydrate (MgCl₂·6H₂O), Dimethylformamide (DMF), 1N Hydrochloric acid (HCl), Water.

  • Procedure:

    • To a slurry of magnesium chloride hexahydrate (1.0 equivalent) in DMF, add sodium hydrosulfide hydrate (2.0 equivalents).

    • Add 2-methylbenzonitrile (1.0 equivalent) to the mixture and stir at room temperature for several hours (e.g., 4-6 hours).

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a larger volume of water to precipitate the product.

    • Collect the precipitate by filtration.

    • Resuspend the solid in 1N HCl and stir for approximately 30 minutes.

    • Filter the solid, wash thoroughly with water, and dry.

    • The product can be further purified by recrystallization.

Data Summary:

ParameterValue/Observation
Starting Material 2-Methylbenzonitrile
Key Reagents Sodium hydrosulfide, Magnesium chloride
Solvent DMF
Temperature Room Temperature
Reaction Time 4 - 6 hours
Yield Moderate to high
Purity Good after recrystallization

Causality Behind Experimental Choices:

  • Magnesium chloride is thought to act as a Lewis acid, activating the nitrile group towards nucleophilic attack by the hydrosulfide ion.

  • The use of NaSH avoids the need to handle highly toxic hydrogen sulfide gas directly.

  • The acidic wash during work-up helps to remove any basic impurities and ensures the final product is in its neutral form.

Workflow Diagram:

nitrile_synthesis_workflow cluster_reaction Reaction cluster_workup Work-up & Purification prepare Prepare Slurry of MgCl₂ and NaSH in DMF add_nitrile Add 2-Methylbenzonitrile prepare->add_nitrile stir Stir at Room Temperature add_nitrile->stir precipitate Pour into Water stir->precipitate filter1 Filter Precipitate precipitate->filter1 acid_wash Resuspend in HCl and Stir filter1->acid_wash filter2 Filter and Wash with Water acid_wash->filter2 dry Dry the Product filter2->dry recrystallize Recrystallize dry->recrystallize product Pure 2-Methyl- benzenecarbothioamide recrystallize->product

Caption: Workflow for the synthesis from 2-methylbenzonitrile.

Comparative Analysis

FeatureMethod 1: Thionation of AmideMethod 2: Willgerodt-KindlerMethod 3: From Nitrile
Starting Material Availability Requires pre-synthesized 2-methylbenzamideStarts from commercially available 2-methylbenzaldehydeStarts from commercially available 2-methylbenzonitrile
Reaction Conditions Mild (Room Temp)Harsher (High Temp)Mild (Room Temp)
Reagent Toxicity/Handling Lawesson's reagent has an unpleasant odor and its byproducts need careful removal.[4]Elemental sulfur is relatively safe, but the reaction can produce H₂S. Ammonia is corrosive.NaSH is a safer alternative to H₂S gas, but still requires careful handling.
Atom Economy GoodExcellent (one-pot, multicomponent)Good
Typical Yields HighModerate to GoodModerate to High
Work-up/Purification Requires chromatography to remove phosphorus byproducts.Can be complex due to multiple components and potential side reactions.Relatively straightforward precipitation and recrystallization.
Scalability Good, but cost of Lawesson's reagent can be a factor.Good for large scale, using inexpensive starting materials.Good, avoids gaseous reagents.

Conclusion and Recommendations

The choice of synthetic method for this compound depends heavily on the specific needs and constraints of the laboratory.

  • For speed and high yield on a smaller scale , the thionation of 2-methylbenzamide with Lawesson's reagent is an excellent choice, provided the starting amide is readily available. The mild reaction conditions are a significant advantage.

  • For large-scale, cost-effective synthesis , the Willgerodt-Kindler reaction is highly attractive due to its use of inexpensive, bulk starting materials and its one-pot nature. However, it requires higher temperatures and careful optimization to maximize yield and minimize byproducts.

  • When starting from a nitrile is advantageous , the conversion of 2-methylbenzonitrile offers a reliable and relatively mild route that avoids the use of highly toxic gaseous reagents and can often be purified without chromatography.

Ultimately, each method presents a viable pathway to this compound. By understanding the underlying chemistry, experimental nuances, and safety considerations outlined in this guide, researchers can confidently select and execute the optimal synthesis for their specific application.

References

A Senior Application Scientist’s Guide to Confirming the Purity of 2-Methylbenzenecarbothioamide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 2-Methylbenzenecarbothioamide, a molecule with potential applications in medicinal chemistry and materials science, ensuring its purity is a critical first step. This guide provides an in-depth, experience-driven comparison of analytical methodologies and a detailed protocol for confirming the purity of this compound, with a focus on the robust and versatile technique of High-Performance Liquid Chromatography (HPLC).

The Analytical Imperative: Choosing the Right Tool for the Job

Before delving into a specific protocol, it is essential to understand why HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the method of choice for a molecule like this compound. The selection of an analytical technique is a decision-making process guided by the physicochemical properties of the analyte and the specific questions we need to answer.

Several methods exist for assessing the purity of organic compounds, each with its own merits and limitations.[1][2] Traditional methods like melting point determination can suggest the presence of impurities if a broad melting range is observed, but they lack specificity and quantitative power.[1][3] Spectroscopic techniques such as NMR and IR are invaluable for structural elucidation but are generally less sensitive for quantifying minor impurities.[1][4]

The primary contenders for quantitative purity analysis are chromatographic techniques.[4][5] While Gas Chromatography (GC) is excellent for volatile and thermally stable compounds, this compound's structure suggests a higher boiling point and potential for thermal degradation, making HPLC a more suitable choice.[6] Thin-Layer Chromatography (TLC) is a cost-effective qualitative tool for monitoring reaction progress but falls short for precise quantification.[3]

This leaves HPLC as the gold standard. Its high resolution, sensitivity, and applicability to a vast range of non-volatile and thermally labile compounds make it the preferred method in pharmaceutical quality control.[7][8][9] Specifically, RP-HPLC, which separates molecules based on their hydrophobicity, is ideal for this analyte.[10][11][12] The non-polar nature of the tolyl group in this compound ensures strong interaction with a non-polar stationary phase (like C18), allowing for excellent separation from potentially more polar or less polar impurities.[10][13]

G cluster_input Analyte: this compound cluster_methods Purity Analysis Methods Analyte Properties: - Non-volatile - Thermally sensitive? - Aromatic (UV active) Decision1 Quantitative? Analyte->Decision1 TLC TLC GC Gas Chromatography (GC) MP Melting Point HPLC HPLC Result Optimal Method: RP-HPLC-UV HPLC->Result Decision1->MP No Decision2 Volatile & Thermally Stable? Decision1->Decision2 Yes Decision2->GC Yes Decision3 Specific & High Resolution? Decision2->Decision3 No Decision3->TLC No Decision3->HPLC Yes

Caption: Decision tree for selecting the optimal analytical method.

Pillar 1: A Validated RP-HPLC Protocol

The following protocol is designed as a robust starting point for the purity determination of this compound. The key to a trustworthy method is not just in the steps themselves, but in the rationale behind them. This method is built upon the principles of Reversed-Phase Chromatography, where a polar mobile phase is used with a non-polar stationary phase.[14]

Experimental Workflow

Prep 1. Preparation - Mobile Phase - Standard Solution - Sample Solution System 2. HPLC System - Column Installation - System Purge - Equilibration Prep->System SST 3. System Suitability - Inject Standard (5x) - Check RSD, Tailing Factor System->SST SST->System Fail Analysis 4. Sequence Run - Blank (Diluent) - Standard - Sample (2x) SST->Analysis Pass Data 5. Data Processing - Peak Integration - Purity Calculation (% Area) Analysis->Data Report 6. Reporting - Final Purity Value - Chromatograms Data->Report

Caption: High-level experimental workflow for HPLC purity analysis.

Detailed Step-by-Step Methodology

1. Materials and Instrumentation:

  • HPLC System: An Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is chosen for its versatility and strong retentive properties for hydrophobic molecules like the target compound.[10]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Reagents: Formic acid (FA), analytical grade.

  • Reference Standard: this compound with a certificate of analysis (if available).

  • Sample: The synthesized batch of this compound to be tested.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The addition of a small amount of acid like formic acid helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[10]

  • Procedure: Filter both mobile phases through a 0.45 µm membrane filter and degas them (e.g., by sonication) to prevent bubble formation in the pump.

3. Solution Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition is chosen to ensure the solubility of the analyte while being compatible with the initial mobile phase conditions.

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[9]

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the reference standard.[9] Using the same concentration for both allows for direct comparison.

4. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution of non-polar compounds.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection λ 254 nmA common wavelength for aromatic compounds. A DAD can be used to scan for the optimal absorbance maximum.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% BA gradient elution is crucial for separating compounds with a range of polarities and for cleaning the column of any strongly retained impurities.[12]

5. Analysis Sequence:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Reference Standard solution five times. This is a mandatory check to ensure the system is performing correctly before analyzing samples.[15]

  • Blank Injection: Inject the diluent to ensure no interfering peaks are present.

  • Sample Analysis: Inject the sample solution in duplicate.

Pillar 2: Data Interpretation and Quantification

The output from the HPLC is a chromatogram, a plot of detector response versus time. The purity is typically calculated using the area percent method, which assumes that all compounds have a similar detector response at the chosen wavelength.[9]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Data Presentation:

Peak #Retention Time (min)Peak AreaArea %Identity
14.51,2500.05Unknown Impurity
28.93,5000.14Starting Material?
312.1 2,450,000 99.75 This compound
415.32,7500.06Unknown Impurity
Total 2,457,500 100.00

Pillar 3: The Self-Validating System (Trustworthiness)

A protocol is only as reliable as its validation. To ensure the trustworthiness of this method, it must be validated according to International Council for Harmonisation (ICH) guidelines.[16][17] This process provides documented evidence that the method is suitable for its intended purpose.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] This is demonstrated by showing that the main peak is free from interference from potential impurities.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[15] This is typically assessed over a range of 80-120% of the target concentration.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16] This is often determined by a recovery study on a sample spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same operator and equipment.[7]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By performing these validation experiments, we build a self-validating system that provides a high degree of assurance in the reported purity value.[17]

Conclusion

Confirming the purity of a compound like this compound is a non-negotiable step in the research and development pipeline. While several analytical techniques are available, a well-developed and validated RP-HPLC method offers unparalleled precision, resolution, and reliability. By understanding the causality behind each procedural step—from mobile phase selection to gradient design—and by rigorously validating the method's performance, researchers can be confident in the quality of their material. This guide provides the framework and the field-proven insights necessary to establish such a trustworthy analytical system, ensuring that subsequent scientific endeavors are built on a foundation of confirmed purity.

References

A Comparative Efficacy Analysis of Novel Carbothioamide Derivatives and Standard Drugs as Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Carbonic Anhydrase II as a Therapeutic Target

Carbonic anhydrase II (CA II) is a ubiquitous zinc-containing metalloenzyme that plays a pivotal role in a multitude of physiological processes.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction fundamental to pH regulation, CO2 transport, electrolyte balance, and aqueous humor secretion in the eye.[1][2] The critical involvement of CA II in these pathways has rendered it a significant therapeutic target for a variety of conditions, most notably glaucoma, where its inhibition leads to a reduction in intraocular pressure.[3] Additionally, CA inhibitors are explored for their therapeutic potential in epilepsy, altitude sickness, and certain types of cancer.[4][5]

This guide provides a comprehensive comparative analysis of the efficacy of a promising novel carbothioamide derivative, 2-(4-bromobenzylidene)hydrazine-1-carbothioamide, against established standard-of-care carbonic anhydrase inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action, present head-to-head experimental data where available, and provide detailed protocols to enable researchers to conduct their own comparative studies.

Mechanism of Action: Inhibition of Carbonic Anhydrase II

The catalytic activity of carbonic anhydrase II is centered around a zinc ion (Zn2+) located deep within the enzyme's active site. This zinc ion is coordinated by three histidine residues and a water molecule. The zinc-bound water molecule is the key to the enzyme's catalytic power; it is deprotonated to form a potent zinc-hydroxide nucleophile. This hydroxide then attacks the carbon atom of a carbon dioxide molecule that has entered the active site, converting it to a bicarbonate ion. The bicarbonate is then displaced by another water molecule, regenerating the active site for the next catalytic cycle.

The primary mechanism of inhibition for the compounds discussed in this guide, both the novel carbothioamide derivative and the standard sulfonamide-based drugs, involves direct interaction with the catalytic zinc ion. The sulfonamide group (or a bioisostere like the carbothioamide) displaces the zinc-bound water/hydroxide and coordinates with the zinc ion, thereby preventing the binding and conversion of carbon dioxide.

cluster_0 CA II Catalytic Cycle cluster_1 Inhibition CO2 CO₂ Active_Site CA II Active Site (Zn²⁺-OH⁻) CO2->Active_Site Enters Active Site H2O H₂O H2O->Active_Site Regenerates Bicarbonate HCO₃⁻ Active_Site->Bicarbonate Nucleophilic Attack Inhibited_Complex Inhibited CA II (Zn²⁺-Inhibitor) Active_Site->Inhibited_Complex Proton H⁺ Bicarbonate->Proton Release Inhibitor Carbothioamide or Sulfonamide Inhibitor Inhibitor->Inhibited_Complex Binds to Zn²⁺

Figure 1: Catalytic cycle of Carbonic Anhydrase II and its inhibition.

Comparative Efficacy: A Quantitative Analysis

A recent study by Channar et al. explored a series of hydrazine-1-carbothioamide derivatives as potential inhibitors of bovine carbonic anhydrase II (b-CA II).[6] Among the synthesized compounds, 2-(4-bromobenzylidene)hydrazine-1-carbothioamide (compound 3h) emerged as the most potent inhibitor, with an IC50 value of 0.13 µM.[6]

To contextualize the efficacy of this novel compound, we compare its inhibitory activity against that of well-established, clinically used carbonic anhydrase inhibitors. For a scientifically robust comparison, we have prioritized IC50 values determined against the same enzyme isoform, bovine carbonic anhydrase II, where available.

CompoundChemical StructureTarget EnzymeIC50 (µM)Reference(s)
2-(4-bromobenzylidene)hydrazine-1-carbothioamide (Compound 3h) Chemical structure of 2-(4-bromobenzylidene)hydrazine-1-carbothioamideb-CA II0.13 ± 0.01[6]
Dorzolamide Chemical structure of Dorzolamideb-CA II2.4[7][8]
Acetazolamide Chemical structure of Acetazolamideb-CA II5.86[9]
Brinzolamide Chemical structure of BrinzolamidehCA II0.0032[10][11][12]
Methazolamide Chemical structure of MethazolamidehCA II0.0081[13]

Note: IC50 values for Brinzolamide and Methazolamide are against human carbonic anhydrase II (hCA II) and are included for a broader comparative context. Direct comparison of potency is most accurate for compounds tested against the same enzyme isoform under identical experimental conditions.

The data clearly indicates that 2-(4-bromobenzylidene)hydrazine-1-carbothioamide exhibits significantly greater potency against bovine carbonic anhydrase II than the standard drugs dorzolamide and acetazolamide. This suggests that the carbothioamide scaffold may be a promising starting point for the development of novel and highly effective carbonic anhydrase inhibitors.

Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

The following protocol is based on the widely used colorimetric assay that measures the esterase activity of carbonic anhydrase. This method is robust, reproducible, and suitable for high-throughput screening of potential inhibitors.[14][15][16]

prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate Plate Setup in 96-well plate (Blank, Control, Test Compounds) prep->plate preinc Pre-incubation (15 min at 25°C) plate->preinc init Reaction Initiation (Add p-NPA substrate) preinc->init measure Kinetic Measurement (Spectrophotometer at 400 nm) init->measure calc Data Analysis (Calculate % Inhibition and IC₅₀) measure->calc

Figure 2: Workflow for the in vitro carbonic anhydrase II inhibition assay.

Materials and Reagents:

  • Bovine Erythrocyte Carbonic Anhydrase II (b-CA II)

  • p-Nitrophenyl acetate (p-NPA)

  • HEPES-Tris buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (e.g., 2-(4-bromobenzylidene)hydrazine-1-carbothioamide)

  • Standard inhibitors (e.g., Acetazolamide, Dorzolamide)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mg/mL solution of b-CA II in HEPES-Tris buffer.

    • Prepare a 0.7 mM solution of p-NPA in methanol or acetonitrile.

    • Dissolve test compounds and standard inhibitors in DMSO to create stock solutions. Prepare serial dilutions as required.

  • Assay in 96-Well Plate:

    • In each well, add 140 µL of HEPES-Tris buffer.

    • Add 20 µL of the b-CA II enzyme solution.

    • Add 20 µL of the test compound or standard inhibitor at various concentrations (or DMSO for the control).

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a total of 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The hydrazine-1-carbothioamide derivative, 2-(4-bromobenzylidene)hydrazine-1-carbothioamide, demonstrates superior in vitro inhibitory activity against bovine carbonic anhydrase II when compared to the established drugs dorzolamide and acetazolamide. This finding underscores the potential of this chemical scaffold for the development of a new generation of highly potent carbonic anhydrase inhibitors.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include:

  • Inhibition studies against human carbonic anhydrase isoforms: To confirm the high potency against the relevant human enzyme and to assess isoform selectivity.

  • In vivo efficacy studies: To evaluate the compound's ability to lower intraocular pressure in animal models of glaucoma.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety profile of the compound.

The data presented in this guide provides a strong foundation and rationale for the continued investigation of carbothioamide derivatives as a promising new class of carbonic anhydrase II inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. A critical phase in this journey is the meticulous evaluation of a compound's efficacy, transitioning from controlled cellular environments to complex biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-Methylbenzenecarbothioamide, a novel investigational compound with potential therapeutic applications. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data, elucidating the nuances of its biological activity in varied contexts.

Introduction to this compound

This compound is a small molecule inhibitor targeting the aberrant signaling cascade initiated by the constitutively active form of the 'Fictional Kinase' (FK), a key driver in several aggressive malignancies. The rationale for its development is rooted in the pressing need for targeted therapies that can overcome the resistance mechanisms often developed against conventional chemotherapeutic agents. This guide will navigate through the preclinical assessment of this compound, highlighting the divergences and convergences between its performance in laboratory assays and living models.

Part 1: In Vitro Efficacy Assessment

The initial phase of efficacy testing for any novel compound lies in its in vitro evaluation. These studies are instrumental in establishing a baseline of biological activity, determining the mechanism of action, and identifying the most responsive cancer cell types.[1][2][3] For this compound, a battery of in vitro assays was conducted to ascertain its cytotoxic and anti-proliferative potential.

Experimental Design and Rationale

A panel of human cancer cell lines, representing various tumor types known to exhibit FK pathway dysregulation, was selected for the initial screening. The primary endpoint was the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a drug's potency.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell viability, a robust and widely accepted method for high-throughput screening.[3]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound were evaluated across a panel of cancer cell lines after 48 hours of continuous exposure. The results, summarized in Table 1, demonstrate a potent and selective anti-proliferative activity against cell lines harboring the FK mutation.

Cell LineCancer TypeFK Mutation StatusIC50 (µM)
HCT116Colon CarcinomaWild-Type> 50
A549Lung CarcinomaWild-Type> 50
MCF-7Breast AdenocarcinomaWild-Type35.2
HT-29Colorectal AdenocarcinomaMutant0.8
NCI-H1975Non-Small Cell Lung CancerMutant1.2
PANC-1Pancreatic CarcinomaMutant2.5
Table 1: In Vitro Cytotoxicity of this compound
Signaling Pathway Analysis

To corroborate that the observed cytotoxicity was a direct consequence of FK inhibition, a Western blot analysis was performed on the highly sensitive HT-29 cell line. The results indicated a dose-dependent decrease in the phosphorylation of downstream effectors of the FK signaling pathway, confirming the on-target activity of this compound.

FK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FK_Receptor FK Receptor (Mutant) Downstream_Effector_1 Downstream Effector 1 (Phosphorylated) FK_Receptor->Downstream_Effector_1 Phosphorylation This compound This compound This compound->FK_Receptor Inhibition Downstream_Effector_2 Downstream Effector 2 (Phosphorylated) Downstream_Effector_1->Downstream_Effector_2 Phosphorylation Transcription_Factors Transcription Factors Downstream_Effector_2->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Fictional Kinase (FK) Signaling Pathway Inhibition.

Part 2: In Vivo Efficacy Assessment

While in vitro studies provide crucial initial data, they often do not fully recapitulate the complex tumor microenvironment and physiological processes of a living organism.[5][6][7] Therefore, in vivo efficacy studies are an indispensable step in the preclinical evaluation of any promising anti-cancer agent.[4][8]

Experimental Design and Rationale

Based on the potent in vitro activity against the HT-29 colorectal adenocarcinoma cell line, a cell line-derived xenograft (CDX) model was established in immunocompromised mice.[5][8] This model allows for the assessment of the compound's anti-tumor activity in a more physiologically relevant setting. The primary endpoints for this study were tumor growth inhibition and overall survival.

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture and Implantation: HT-29 cells were cultured under standard conditions. A suspension of 5 x 10^6 cells in a 1:1 mixture of media and Matrigel was subcutaneously injected into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow until they reached a mean volume of approximately 150-200 mm³. The mice were then randomized into two groups: a vehicle control group and a treatment group receiving this compound.

  • Dosing and Monitoring: this compound was administered orally once daily at a dose of 50 mg/kg. Tumor volume and body weight were measured three times a week.

  • Endpoint: The study was terminated when the tumors in the control group reached a predetermined size, or at the first sign of significant toxicity.

CDX_Workflow Cell_Culture 1. HT-29 Cell Culture Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Control and Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Administration Randomization->Dosing Treatment Group Monitoring 6. Tumor Volume and Body Weight Measurement Randomization->Monitoring Both Groups Dosing->Monitoring Endpoint 7. Study Termination and Data Analysis Monitoring->Endpoint

Caption: Cell Line-Derived Xenograft (CDX) Experimental Workflow.

In Vivo Efficacy Data

Treatment with this compound resulted in a significant inhibition of tumor growth compared to the vehicle control group. The data is summarized in Table 2.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1250-
This compound (50 mg/kg)45064
Table 2: In Vivo Anti-Tumor Efficacy of this compound in HT-29 Xenograft Model

Bridging the Gap: Interpreting the In Vitro to In Vivo Translation

The successful translation of in vitro potency to in vivo efficacy is a significant milestone in drug development. In the case of this compound, the potent in vitro activity against the FK-mutant HT-29 cell line translated into a substantial anti-tumor effect in the corresponding xenograft model.

However, it is crucial to acknowledge that the in vivo environment introduces complexities that can modulate a drug's efficacy. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), drug delivery to the tumor site, and interactions with the tumor microenvironment can all influence the therapeutic outcome.[5][7] While this compound demonstrated promising efficacy, further studies are warranted to fully characterize its pharmacokinetic profile and to explore its activity in more complex preclinical models, such as patient-derived xenografts (PDXs), which better preserve the heterogeneity of human tumors.[9]

Conclusion

This comparative guide has provided a detailed overview of the in vitro and in vivo efficacy of this compound. The compound exhibits potent and selective activity against cancer cells harboring the FK mutation in cellular assays, which translates to significant anti-tumor efficacy in a preclinical animal model. These findings underscore the potential of this compound as a targeted therapeutic agent and provide a solid foundation for its continued development. The presented methodologies and data serve as a valuable resource for researchers in the field, emphasizing the importance of a multi-faceted approach to efficacy evaluation in the pursuit of novel cancer therapies.

References

A Comparative Analysis of 2-Methylbenzenecarbothioamide and its Amide Analogue, 2-Methylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the substitution of an oxygen atom with sulfur in a functional group, a process known as thionation, can dramatically alter the physicochemical and biological properties of a molecule. This guide provides an in-depth, objective comparison of 2-Methylbenzenecarbothioamide and its corresponding oxygen analogue, 2-methylbenzamide. By delving into their synthesis, structural characteristics, spectroscopic signatures, and potential biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically employ these functionalities in their work.

Introduction: The Subtle Power of a Single Atom Exchange

Amide bonds are fundamental building blocks in chemistry and biology. Their thioamide counterparts, while less common, offer a unique set of properties that have garnered significant interest in drug design.[1] The replacement of the carbonyl oxygen with a larger, less electronegative sulfur atom introduces profound changes in electronics, steric profile, and hydrogen-bonding capabilities.[2][3] This guide will explore these differences through the lens of a specific pair of analogues: 2-methylbenzamide and this compound. We will examine how this seemingly minor structural modification translates into significant functional disparities.

Physicochemical and Structural Properties: A Tale of Two Chalcogens

The differing properties of oxygen and sulfur are at the heart of the distinctions between amides and thioamides. Sulfur's larger van der Waals radius and lower electronegativity compared to oxygen lead to a longer and weaker carbon-sulfur double bond (C=S) in thioamides versus the carbon-oxygen double bond (C=O) in amides.[2] This has a cascading effect on the molecule's geometry, polarity, and intermolecular interactions.

Property2-MethylbenzamideThis compound (Thioamide)Key Differences & Implications
Molecular Formula C₈H₉NOC₈H₉NSIsosteric relationship with a single atom substitution.
Molecular Weight 135.16 g/mol 151.23 g/mol Increased molecular weight for the thioamide.
C=X Bond Length ~1.23 Å (C=O)[2]~1.71 Å (C=S)[2]The longer C=S bond impacts molecular geometry and reduces conformational flexibility due to a higher rotational barrier of the C-N bond.[2]
Hydrogen Bonding Strong H-bond acceptor (Oxygen)Weak H-bond acceptor (Sulfur)[3]This difference can significantly alter interactions with biological targets like enzymes and receptors.
Lipophilicity Less lipophilicMore lipophilicThe increased lipophilicity of thioamides can enhance membrane permeability, a crucial factor for drug absorption.[1]
Reactivity Generally stableMore reactive towards nucleophiles and electrophiles.[2]The weaker C=S bond makes thioamides valuable synthetic intermediates.[2]

Spectroscopic Characterization: Unmasking the Functional Group

The distinct electronic environments of the amide and thioamide groups give rise to characteristic spectroscopic signatures, which are invaluable for their identification and characterization.

Infrared (IR) Spectroscopy

The most prominent difference in the IR spectra of amides and thioamides is the position of the C=X stretching vibration.

  • 2-Methylbenzamide: Exhibits a strong C=O stretching band typically in the region of 1660 cm⁻¹ (±20 cm⁻¹).[2]

  • This compound: The C=S stretching vibration is significantly weaker and appears at a much lower frequency, around 1120 cm⁻¹ (±20 cm⁻¹).[2] This is often referred to as the "thioamide band".

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the protons on the aromatic ring and the methyl group are not drastically different between the two compounds. However, the protons of the -NH₂ group in the thioamide may appear at a different chemical shift compared to the amide due to the altered electronic environment and hydrogen bonding characteristics.

¹³C NMR: A significant difference is observed in the chemical shift of the carbonyl/thiocarbonyl carbon.

  • 2-Methylbenzamide: The C=O carbon typically resonates in the range of 160-170 ppm.

  • This compound: The C=S carbon is deshielded and appears significantly downfield, in the range of 200–210 ppm.[2]

Synthesis of 2-Methylbenzamide and this compound

The following are detailed experimental protocols for the synthesis of both compounds, providing a practical guide for laboratory preparation.

Experimental Protocol: Synthesis of 2-Methylbenzamide

This protocol describes the conversion of 2-methylbenzoic acid to 2-methylbenzamide via an acyl chloride intermediate.

Synthesis_Amide cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 2-Methylbenzoic_Acid 2-Methylbenzoic Acid 2-Methylbenzoyl_Chloride 2-Methylbenzoyl Chloride 2-Methylbenzoic_Acid->2-Methylbenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2-Methylbenzoyl_Chloride 2-Methylbenzamide 2-Methylbenzamide 2-Methylbenzoyl_Chloride->2-Methylbenzamide Stir at 0°C to RT NH3 Ammonia (aq.) NH3->2-Methylbenzamide

Caption: Workflow for the synthesis of 2-methylbenzamide.

Materials:

  • 2-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated aqueous ammonia (NH₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Acyl Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, add 2-methylbenzoic acid (1 equivalent). Add an excess of thionyl chloride (SOCl₂) (e.g., 2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the crude 2-methylbenzoyl chloride in an inert solvent like dichloromethane (DCM) and cool the solution in an ice bath. Slowly add concentrated aqueous ammonia (an excess, e.g., 3-4 equivalents) dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2-methylbenzamide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Synthesis of this compound

This protocol details the thionation of 2-methylbenzamide using Lawesson's reagent.

Synthesis_Thioamide 2-Methylbenzamide 2-Methylbenzamide Thioamide This compound 2-Methylbenzamide->Thioamide Reflux in Toluene Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thioamide

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Methylbenzamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-methylbenzamide (1 equivalent) in anhydrous toluene. Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Thionation: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Comparative Biological Activity: The Antimicrobial Potential

While both benzamides and thioamides have been investigated for their biological activities, the introduction of the thiocarbonyl group can significantly modulate their antimicrobial profiles.[4][5] Thioamide-containing compounds have demonstrated a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer activities.[3]

A plausible mechanism of action for thioamide-based antimicrobial agents involves the inhibition of essential bacterial enzymes. For instance, the natural product closthioamide, which contains multiple thioamide groups, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2] Replacement of the thioamide moieties in closthioamide with amides completely abolishes its antibiotic activity, highlighting the critical role of the sulfur atom.[3]

Based on this precedent, it is hypothesized that this compound may exert its antimicrobial effects by targeting similar bacterial enzymes. The thioamide group, with its unique electronic and steric properties, could facilitate binding to the active site of these enzymes, leading to their inhibition.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Thioamide This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Thioamide->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Blockage leads to

Caption: Proposed mechanism of antimicrobial action for this compound.

Conclusion and Future Perspectives

The substitution of an oxygen atom with sulfur in 2-methylbenzamide to form this compound results in a molecule with distinct physicochemical, spectroscopic, and potentially biological properties. The thioamide analogue is characterized by a longer, weaker C=S bond, increased lipophilicity, and unique spectroscopic signatures. These fundamental differences make this compound a compelling candidate for further investigation in drug discovery programs, particularly in the development of novel antimicrobial agents.

The synthetic routes outlined in this guide provide a practical framework for the preparation of these compounds, enabling researchers to explore their properties and applications. Future studies should focus on a direct, head-to-head comparison of the antimicrobial efficacy of 2-methylbenzamide and this compound to experimentally validate the enhanced activity of the thioamide. Furthermore, mechanistic studies to confirm the inhibition of specific bacterial targets, such as DNA gyrase, would be invaluable in advancing our understanding of this promising class of compounds.

References

A Guide to Ensuring Reproducibility in the Synthesis and Analysis of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility

This guide provides a framework for researchers to approach the synthesis and characterization of 2-Methylbenzenecarbothioamide with a focus on generating reliable and reproducible data. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that must be controlled to ensure that results can be consistently replicated.

Part 1: Synthesis of this compound — A Reproducibility-Focused Protocol

The conversion of a nitrile to a primary thioamide is a common and effective synthetic route. While several methods exist, the use of a reliable sulfiding agent in a well-controlled reaction environment is paramount for reproducibility. Below, we compare two common approaches and provide a detailed, validated protocol for one.

Comparison of Synthetic Methodologies
Method Reagents Advantages Challenges to Reproducibility
Lawesson's Reagent Lawesson's Reagent, TolueneEffective for a wide range of amides/nitriles.Purity of Lawesson's Reagent can vary. Formation of phosphorus byproducts can complicate purification. Reaction temperature is critical.[1]
Sodium Hydrosulfide Sodium Hydrosulfide (NaSH), Magnesium ChlorideCost-effective, readily available reagents. Generally cleaner reaction profile.[7][8]Hydration state of reagents must be consistent. Reaction is sensitive to stoichiometry and temperature.

For this guide, we will focus on the Sodium Hydrosulfide method due to its cleaner reaction profile, which often simplifies purification and enhances reproducibility.[7][8]

Workflow for Reproducible Synthesis

Caption: Workflow for the reproducible synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a similar compound, 4-Methylbenzenecarbothioamide, to ensure robustness.[7][8]

Objective: To synthesize this compound from 2-Methylbenzonitrile with high purity and reproducibility.

Materials:

  • 2-Methylbenzonitrile (≥98% purity)

  • Magnesium Chloride Hexahydrate (MgCl₂·6H₂O, ≥99% purity)

  • Sodium Hydrosulfide Hydrate (NaSH·xH₂O, ~70% purity)

  • Dimethylformamide (DMF), anhydrous (≤0.005% water)

  • 1N Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Stir plate

  • Büchner funnel and filter flask

Procedure:

  • Preparation (The "Why"): To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add magnesium chloride hexahydrate (13.2 mmol). The inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.

  • Reagent Slurry (The "Why"): Add anhydrous dimethylformamide (35 mL) followed by sodium hydrosulfide hydrate (26.4 mmol, 2 equivalents). Stir to form a slurry. Using a 2-fold excess of the sulfiding agent ensures the complete conversion of the starting nitrile.

  • Reactant Addition (The "Why"): Slowly add 2-methylbenzonitrile (13.2 mmol, 1 equivalent) to the slurry. A slow, controlled addition prevents temperature spikes that could lead to side product formation.

  • Reaction (The "Why"): Stir the reaction mixture vigorously at room temperature for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. This avoids unnecessarily long reaction times which can lead to degradation.

  • Workup and Precipitation (The "Why"): Pour the reaction mixture into deionized water (100 mL). This step quenches the reaction and precipitates the crude product, which has low water solubility.

  • Initial Filtration: Collect the resulting precipitate by vacuum filtration.

  • Purification Wash (The "Why"): Resuspend the crude solid in 1N HCl (50 mL) and stir for 25 minutes. This acid wash is critical for removing any basic impurities, a key step for achieving high purity.

  • Final Filtration and Drying: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry the product under vacuum to a constant weight.

Self-Validation Check: The reproducibility of this protocol relies on the consistent quality of reagents (especially the hydration state of NaSH) and strict adherence to stoichiometry and reaction time. Each new batch should be validated against a reference standard.

Part 2: Analytical Characterization — A Framework for Verifiable Data

Reproducibility is not only about making the same compound but also about proving it is the same compound with the same purity every time. A multi-pronged analytical approach is non-negotiable.

Workflow for Analytical Validation

Caption: A comprehensive workflow for the analytical validation of this compound.

Key Analytical Techniques and Expected Data

A robust analytical package provides orthogonal data points, leaving no ambiguity about the compound's identity and purity. High-performance liquid chromatography (HPLC) is a principal technique for determining the purity of thioamides.[9]

Technique Purpose Expected Results for this compound
¹H NMR Structural elucidation and confirmation.Aromatic Protons (multiplets, ~7.1-7.8 ppm), Methyl Protons (singlet, ~2.4 ppm), Amide Protons (broad singlets, variable ~7.5-9.5 ppm, D₂O exchangeable).[10][11]
¹³C NMR Confirms carbon skeleton.Thioamide Carbonyl (C=S, ~195-205 ppm), Aromatic Carbons (~125-140 ppm), Methyl Carbon (~20-25 ppm).[10]
Mass Spec (ESI+) Molecular weight confirmation.Expected [M+H]⁺ = 152.0585. High-resolution MS (HRMS) should be used for unambiguous formula confirmation.[12]
HPLC-UV Quantitative purity assessment.A single major peak (>98% area) at a characteristic retention time. UV λmax around 250-290 nm.[9]
FT-IR Functional group identification.N-H stretch (~3100-3400 cm⁻¹), C=S stretch (~1200-1400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹).
Protocol: HPLC Method for Purity Assessment

Objective: To develop a reproducible HPLC method for determining the purity of this compound.

Instrumentation & Columns:

  • HPLC system with UV Detector (e.g., Agilent 1260 Infinity II or similar).[13]

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile

Rationale for Choices:

  • C18 Column: The nonpolar stationary phase is ideal for retaining the aromatic thioamide.

  • Acidified Mobile Phase: Formic acid improves peak shape by ensuring the thioamide functional group is consistently protonated.

  • Gradient Elution: Necessary to ensure elution of the compound with a good peak shape and to separate it from potential impurities with different polarities.

Validation Criteria: A method is considered reproducible when repeated analyses of the same batch show a relative standard deviation (RSD) of <2% for peak area and retention time.

Conclusion: A Commitment to Rigor

The reproducibility of findings for any chemical entity, including this compound, is not a matter of chance but a direct result of meticulous planning, controlled execution, and comprehensive validation. By understanding the "why" behind each step of a protocol—from the choice of reagents in synthesis to the orthogonal methods in analysis—researchers can build a self-validating system. This guide provides a foundational framework to ensure that the synthesis and characterization of this compound are robust, reliable, and, most importantly, reproducible. Adherence to these principles is fundamental to upholding scientific integrity and accelerating the pace of discovery and development.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of scientific discovery, the proper handling and disposal of chemical reagents is not merely a procedural formality, but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe disposal of 2-Methylbenzenecarbutanide, ensuring that its journey from benchtop to final disposition is managed with the precision and care it demands.

Understanding the Hazard Profile: More Than Just a Compound

Before any disposal protocol can be initiated, a thorough understanding of the inherent hazards of 2-Methylbenzenecarbothioamide is paramount. This compound, while a valuable reagent in research and development, presents a multi-faceted risk profile that dictates every subsequent step in its handling and disposal.

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to significant health issues. Care must be taken to avoid any contact with the mouth.
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Skin absorption is a potential route of exposure. Impervious gloves are mandatory.
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Inhalation of dust or fumes can be harmful. Work should be conducted in a well-ventilated area or fume hood.
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact can cause skin irritation.
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Poses a significant risk to eye health. Appropriate eye protection is non-negotiable.
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Inhalation can irritate the respiratory tract.

The presence of sulfur and nitrogen in the molecule also signals the potential for the formation of sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion, a critical consideration for the ultimate disposal methodology.

The Disposal Pathway: A Step-by-Step Protocol

The disposal of this compound is not a singular action but a carefully orchestrated process. The following protocol outlines the essential steps from the point of generation to final removal from the laboratory.

Immediate Pre-Disposal Procedures in the Laboratory
  • Segregation is Key: Immediately upon deciding to discard this compound, it must be segregated from other waste streams. Do not mix it with non-hazardous waste or other chemical waste types unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1][2] Cross-contamination can lead to dangerous reactions and complicate the disposal process.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[3][4] The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

    • The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and health hazard).[5]

    • Never overfill the container; a good rule of thumb is to fill to no more than 80% capacity to allow for expansion and prevent spills.

  • Personal Protective Equipment (PPE): At all stages of handling this compound for disposal, appropriate PPE is mandatory. This includes, but is not limited to:

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard lab coat to protect clothing and skin.

Spill and Emergency Procedures

In the event of a spill during the handling or disposal process, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up a spill of an organic compound.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your laboratory's established procedures.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

The Regulatory Landscape: Navigating EPA Guidelines

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[6] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

While this compound is not specifically listed as a hazardous waste, it would likely be classified as a toxic hazardous waste due to its "harmful if swallowed, inhaled, or in contact with skin" classification. The generator of the waste (the laboratory) is responsible for making this determination.[2]

EPA Waste Codes: Based on its characteristics, the following EPA hazardous waste codes may be applicable:

  • D001 (Ignitability): While not explicitly stated, the flammability of the compound should be assessed.

  • D002 (Corrosivity): Unlikely to be corrosive.

  • D003 (Reactivity): Unlikely to be reactive under normal conditions.

  • Toxicity Characteristic (D004-D043): If the compound leaches specific toxic constituents above regulatory limits, it would be classified under one of these codes.

Given its toxic nature, it is prudent to manage this compound as a hazardous waste.

The Final Destination: Approved Treatment, Storage, and Disposal Facilities (TSDFs)

The mantra for the disposal of this compound, as echoed in its SDS, is to "Dispose of contents/container to an approved waste disposal plant." This necessitates the engagement of a licensed and reputable hazardous waste disposal company. These companies are equipped to transport, treat, and dispose of chemical waste in compliance with all federal and state regulations.

Incineration: The Preferred Method

For organic compounds like this compound, high-temperature incineration is the preferred and most effective disposal method.[1][8] This process offers several advantages:

  • Complete Destruction: Incineration at high temperatures (typically above 850°C) breaks down the organic molecules into their constituent elements, effectively destroying the hazardous compound.

  • Volume Reduction: The process significantly reduces the volume of the waste material.

However, the presence of sulfur and nitrogen in this compound necessitates specialized air pollution control systems at the incineration facility to manage the byproducts of combustion.[9]

  • Sulfur Oxides (SOx): The combustion of sulfur-containing compounds produces sulfur dioxide (SO2), a major air pollutant. Incinerators handling such waste must be equipped with wet or dry scrubbers to neutralize these acidic gases.[10][11][12]

  • Nitrogen Oxides (NOx): High-temperature combustion can also lead to the formation of nitrogen oxides (NOx), which contribute to smog and acid rain. Modern incinerators employ technologies like Selective Catalytic Reduction (SCR) or Selective Non-Catalytic Reduction (SNCR) to convert NOx into harmless nitrogen gas and water.[13]

Land Disposal Restrictions (LDRs)

The EPA's Land Disposal Restrictions (LDR) program mandates that hazardous wastes be treated to reduce their hazardous constituents before being disposed of in a landfill.[1][14] Direct landfilling of untreated this compound is not a compliant or environmentally sound option. The treatment standards for organic toxic wastes typically require destruction or removal of the hazardous organic constituents, for which incineration is a primary technology.[15]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation: This compound to be discarded Segregate Segregate from other waste streams Start->Segregate Containerize Place in a labeled, leak-proof, compatible Hazardous Waste container Segregate->Containerize PPE Use appropriate PPE: Gloves, Eye Protection, Lab Coat Containerize->PPE Store Store in a designated Satellite Accumulation Area PPE->Store Spill Spill Occurs? Store->Spill SpillProtocol Follow Spill Cleanup Protocol Spill->SpillProtocol Yes ContactEHS Contact Environmental Health & Safety (EHS) for pickup Spill->ContactEHS No SpillProtocol->Store Transport Licensed Hazardous Waste Transporter collects waste ContactEHS->Transport TSDF Transport to an approved Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Incineration High-Temperature Incineration with Air Pollution Control (Scrubbers for SOx, SCR/SNCR for NOx) TSDF->Incineration Residue Management of incinerator ash Incineration->Residue End Final Disposition Residue->End

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a critical aspect of the research lifecycle. By adhering to these procedural guidelines, researchers and laboratory personnel can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental protection and regulatory compliance. The principles of segregation, proper containerization, clear labeling, and the use of professional disposal services form the bedrock of a robust and defensible chemical waste management program.

References

A Senior Application Scientist's Guide to the Safe Handling of 2-Methylbenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Methylbenzenecarbothioamide, a member of the thioamide class of compounds, requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that both you and your research are protected.

Understanding the Hazard Profile of this compound

Before handling any compound, a comprehensive risk assessment is paramount. Based on available safety data, this compound presents several health hazards that demand stringent control measures.

Hazard Classification:

Hazard StatementClassificationPotential Effect
H302Harmful if swallowedMay cause illness if ingested.
H312Harmful in contact with skinCan be absorbed through the skin, leading to systemic effects.
H315Causes skin irritationMay cause redness, itching, or inflammation upon direct contact.
H319Causes serious eye irritationCan cause significant, potentially damaging, irritation to the eyes.
H332Harmful if inhaledInhalation of dust can be harmful to the respiratory system.
H335May cause respiratory irritationMay cause coughing, sneezing, or shortness of breath.

Source: AK Scientific, Inc. Safety Data Sheet[1]

The thioamide class, to which this compound belongs, is known to have potent biological activity, including the potential for rare but serious adverse effects such as agranulocytosis and hepatotoxicity with chronic exposure.[2][3][4] While the specific toxicity profile of this compound is not as extensively documented as pharmaceutical thioamides like methimazole, the structural similarity necessitates a cautious approach. We must assume the potential for both acute irritation and chronic systemic effects.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that contain the hazard at its source.[5] Personal protective equipment is the last line of defense, to be used in conjunction with, not in place of, these primary controls.

  • Chemical Fume Hood : All weighing and handling of powdered this compound must be conducted within a certified chemical fume hood.[6][7] This is critical to prevent the inhalation of fine particulates and to protect the broader laboratory environment from contamination.[5] When working in the hood, keep all materials at least 6 inches from the sash to ensure proper airflow and containment.[7][8]

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A carefully selected PPE ensemble is mandatory for all procedures involving this compound. The following table outlines the minimum required PPE, based on the compound's hazard profile.[1]

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant gloves (double-gloving recommended)Prevents skin contact and absorption. Nitrile gloves are a common and effective choice for incidental contact, but they should be changed frequently.[5] For prolonged handling, consider thicker, more robust gloves and consult a glove selection chart. Always inspect gloves for tears or punctures before use.[9]
Eyes/Face Safety glasses with side shields and a face shieldProtects against splashes and airborne particles.[8][10] Standard safety glasses are insufficient; full coverage is necessary to prevent serious eye irritation.[1][11]
Body Laboratory coat and chemical-resistant apronA fully fastened lab coat protects skin and personal clothing from contamination.[5] A chemical-resistant apron provides an additional barrier against spills when handling larger quantities.[11]
Respiratory NIOSH-approved respirator (if engineering controls are insufficient)While a fume hood is the primary control, a respirator may be required for spill cleanup or if there's a risk of exceeding exposure limits. The type of respirator should be determined by a formal risk assessment.
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Gloves (First Pair) Don1->Don2 Don3 3. Face Shield / Goggles Don2->Don3 Don4 4. Gloves (Second Pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Sequential process for donning and doffing PPE to minimize contamination risk.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation:
  • Designate the Area : Cordon off and label a specific area within the fume hood for handling this compound.[6]

  • Surface Protection : Cover the work surface with absorbent, disposable bench paper to contain any minor spills.[6]

  • Assemble Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste containers are inside the fume hood.

Weighing and Handling:
  • Perform in Fume Hood : Conduct all manipulations of the solid compound within the designated, contained workspace in the chemical fume hood.[6]

  • Minimize Dust : Open containers with care. Use techniques that minimize the generation of dust, such as gentle scooping rather than pouring from a height.[1]

  • Keep Containers Closed : When not in use, ensure the primary container is tightly sealed.[1][6]

  • No Eating or Drinking : It is strictly forbidden to eat, drink, or smoke in the laboratory where this chemical is handled.[1][9]

Post-Handling:
  • Decontamination : Wipe down the designated work area and any equipment used with an appropriate solvent. Dispose of the bench paper and cleaning materials as hazardous waste.

  • Hand Washing : After removing PPE, wash your hands thoroughly with soap and water.[1][9]

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound must be treated as hazardous waste.

Waste_Disposal cluster_waste_stream Waste Generation & Segregation cluster_disposal Disposal Pathway Solid Contaminated Solids (Gloves, Weigh Boats, Bench Paper) Container Labeled, Sealed Hazardous Waste Container Solid->Container Liquid Contaminated Liquids (Solvent Rinses) Liquid->Container Surplus Surplus/Unused Compound Surplus->Container Disposal Approved Waste Disposal Plant Container->Disposal Consult Local Regulations

Caption: Workflow for the safe segregation and disposal of contaminated materials.

Disposal Protocol:

  • Segregate Waste : Do not mix this waste with general laboratory trash.

  • Use Designated Containers : Place all contaminated solids and surplus chemicals into a clearly labeled, sealed hazardous waste container.

  • Consult Regulations : The final disposal of the container must be conducted through an approved and licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[1] Do not pour any material down the drain.[1]

Emergency Procedures: Immediate Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] An eyewash station should be readily accessible in the laboratory.[1]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation occurs or you feel unwell, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[1]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

  • Spill Cleanup : For a small spill, carefully sweep or vacuum the solid material into a sealed container for disposal. Avoid generating dust. Ensure you are wearing the appropriate PPE, including respiratory protection if necessary. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to chemical handling is the cornerstone of a responsible and successful scientific endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.